3-Bromo-2,5,6-trifluorobenzoic acid
Description
BenchChem offers high-quality 3-Bromo-2,5,6-trifluorobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-2,5,6-trifluorobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2,5,6-trifluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF3O2/c8-2-1-3(9)6(11)4(5(2)10)7(12)13/h1H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKADJZHHXKPMAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)C(=O)O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-Bromo-2,5,6-trifluorobenzoic acid CAS number and properties
An In-depth Technical Guide to 3-Bromo-2,5,6-trifluorobenzoic acid
Abstract
This technical guide provides a comprehensive overview of 3-Bromo-2,5,6-trifluorobenzoic acid (CAS No. 118829-12-2), a halogenated aromatic carboxylic acid of significant interest to the chemical and pharmaceutical industries. This document details its physicochemical properties, safety and handling protocols, plausible synthetic routes, and its applications as a versatile building block in medicinal chemistry and materials science. The unique substitution pattern of bromine and fluorine atoms on the benzene ring imparts specific reactivity and properties, making it a valuable intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and agrochemicals. This guide is intended for researchers, chemists, and professionals in drug development, offering field-proven insights and methodologies.
Chemical Identity and Physicochemical Properties
3-Bromo-2,5,6-trifluorobenzoic acid is a solid, crystalline compound. Its identity and core properties are summarized below. The strategic placement of three electron-withdrawing fluorine atoms and a bromine atom significantly influences the acidity of the carboxylic acid and the reactivity of the aromatic ring.
| Property | Value | Source(s) |
| CAS Number | 118829-12-2 | |
| Molecular Formula | C₇H₂BrF₃O₂ | [1][2][3] |
| Molecular Weight | 254.99 g/mol | [1][2][3] |
| Appearance | Powder / Solid | |
| Melting Point | 114-118 °C | |
| InChI Key | IKADJZHHXKPMAH-UHFFFAOYSA-N | |
| Storage Conditions | Room Temperature; for long-term storage, keep sealed in a dry, 2-8°C environment. |
Safety and Handling
Due to its chemical nature, 3-Bromo-2,5,6-trifluorobenzoic acid must be handled with appropriate care in a laboratory setting. It is classified as an irritant and is harmful if swallowed.
GHS Hazard Information
| Hazard Class | Pictogram | Signal Word | Hazard Statements |
| Acute Toxicity, Oral | GHS07 | Warning | H302: Harmful if swallowed. |
| Skin Corrosion/Irritation | GHS07 | Warning | H315: Causes skin irritation.[4][5][6] |
| Serious Eye Damage/Irritation | GHS07 | Warning | H319: Causes serious eye irritation.[4][5][6] |
| STOT - Single Exposure | GHS07 | Warning | H335: May cause respiratory irritation.[4][7] |
Recommended Handling and First Aid Protocols
Adherence to standard laboratory safety protocols is essential.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles compliant with EN 166.[6]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).[6]
-
Skin and Body Protection: Wear a lab coat or long-sleeved clothing.[6]
-
Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood.[4][7] If dust formation is significant, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary.[6]
First-Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.[4][7]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. If irritation persists, seek medical advice.[4][6][7]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[4][7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical attention if you feel unwell.[7]
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use alcohol-resistant foam, carbon dioxide, dry powder, or water spray.[7]
-
Hazardous Decomposition Products: Thermal decomposition may produce carbon oxides, hydrogen bromide, and hydrogen fluoride.[7]
Synthetic Pathways and Methodologies
Proposed Synthetic Workflow: Hydrolysis of 3-Bromo-2,5,6-trifluorobenzonitrile
The most direct approach involves the synthesis and subsequent hydrolysis of 3-Bromo-2,5,6-trifluorobenzonitrile. This multi-step process leverages standard transformations in aromatic chemistry.
Caption: Proposed synthetic workflow for 3-Bromo-2,5,6-trifluorobenzoic acid.
Experimental Protocol (Hypothetical)
This protocol is a representative example and requires optimization for safety and yield.
Step 1: Synthesis of 3-Bromo-2,5,6-trifluorobenzonitrile (Intermediate)
-
Starting Material: A suitably substituted and commercially available tetrafluorobenzene derivative would be the logical starting point. For this proposed route, we begin with 1-Bromo-4-nitro-2,3,5,6-tetrafluorobenzene.
-
Reaction: In a flask equipped with a reflux condenser and magnetic stirrer, dissolve the starting material in a polar aprotic solvent like DMF or DMSO.
-
Reagent Addition: Add sodium cyanide (NaCN) or copper(I) cyanide (CuCN). The use of CuCN often requires higher temperatures but can be more effective for aryl halides.
-
Heating: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for several hours. The progress should be monitored by TLC or GC-MS. The cyanation reaction involves a nucleophilic aromatic substitution (SₙAr), where the cyanide ion displaces the nitro group, which is an excellent leaving group activated by the fluorine atoms.
-
Workup: After cooling, the reaction mixture is poured into water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated to yield the crude nitrile intermediate.
-
Purification: The crude product is purified via column chromatography or recrystallization.
Step 2: Hydrolysis to 3-Bromo-2,5,6-trifluorobenzoic acid
-
Setup: The purified 3-Bromo-2,5,6-trifluorobenzonitrile is placed in a round-bottom flask.
-
Hydrolysis: A mixture of concentrated sulfuric acid and water (e.g., 70% H₂SO₄) is added.[8] The mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC).[8] The nitrile group is hydrolyzed first to an amide and then to the carboxylic acid, releasing ammonia (as ammonium sulfate).
-
Isolation: The reaction mixture is cooled and poured onto ice. The resulting precipitate is the crude benzoic acid product.
-
Purification: The solid is collected by filtration, washed with cold water to remove residual acid, and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield the final, high-purity product.
Applications in Research and Drug Development
Halogenated benzoic acids are critical building blocks in modern chemistry. The specific arrangement of bromo- and trifluoro-substituents in this molecule provides a unique combination of steric and electronic properties that chemists can exploit.
Role as a Pharmaceutical Intermediate
The presence of a trifluoromethyl (-CF₃) group is a common feature in many modern pharmaceuticals.[9] This group can enhance metabolic stability, increase lipophilicity (which can improve cell membrane permeability), and alter the pKa of nearby functional groups, all of which can positively impact the pharmacokinetic and pharmacodynamic profile of a drug candidate.[9][10]
-
Scaffold for API Synthesis: This compound serves as a scaffold. The carboxylic acid group can be readily converted into esters, amides, or other functional groups. The bromine atom is a versatile handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of complex carbon-based substituents.
-
Bioisosteric Replacement: In drug design, fluorine atoms are often used as bioisosteres for hydrogen atoms to block metabolic oxidation sites or to fine-tune binding interactions with protein targets.
Applications in Agrochemicals and Materials Science
Similar to pharmaceuticals, the development of advanced herbicides and pesticides often utilizes fluorinated intermediates to enhance efficacy and environmental stability.[10] In materials science, such compounds can be used to synthesize specialized polymers and coatings with enhanced thermal stability and chemical resistance.[10]
Caption: Logic of application for 3-Bromo-2,5,6-trifluorobenzoic acid.
Conclusion
3-Bromo-2,5,6-trifluorobenzoic acid is a highly functionalized chemical intermediate with significant potential in synthetic chemistry. Its well-defined structure, characterized by multiple halogen substituents, offers a platform for creating diverse and complex molecules. While its handling requires adherence to strict safety protocols due to its irritant nature, its utility as a building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials is clear. The methodologies and insights provided in this guide aim to equip researchers and developers with the foundational knowledge required to effectively and safely utilize this versatile compound in their work.
References
-
LookChem. Fluorine-Containing Benzoic Acid. [Link]
-
PubChem. 3-Bromo-5-chloro-2-fluorobenzoic acid. [Link]
-
Fisher Scientific. 3-Bromo-2,4,5-trifluorobenzoic acid - SAFETY DATA SHEET. [Link]
- Google Patents.
-
MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]
-
MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
Sources
- 1. 3-Bromo-2,4,5-trifluorobenzoic acid | 33564-64-6 [chemnet.com]
- 2. chemscene.com [chemscene.com]
- 3. 3-Bromo-2,4,5-trifluorobenzoic acid | CAS 104222-42-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. fishersci.ie [fishersci.ie]
- 7. synquestlabs.com [synquestlabs.com]
- 8. 3-Bromo-5-fluorobenzoic acid | 176548-70-2 [chemicalbook.com]
- 9. jelsciences.com [jelsciences.com]
- 10. chemimpex.com [chemimpex.com]
Technical Guide: Synthesis and Characterization of 3-Bromo-2,5,6-trifluorobenzoic Acid
Executive Summary
3-Bromo-2,5,6-trifluorobenzoic acid (CAS 118829-12-2) is a critical fluorinated building block, primarily utilized in the synthesis of advanced fluoroquinolone antibiotics and agrochemical actives. Its structural uniqueness lies in the specific substitution pattern—a carboxylic acid flanked by fluorines, with a bromine atom positioned meta to the acid group—which imparts distinct electronic properties and reactivity profiles for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig).
This guide details the regioselective synthesis of this compound via the directed ortho-lithiation of 1-bromo-2,4,5-trifluorobenzene. Unlike methods relying on halogen exchange or oxidation, this route leverages the kinetic acidity of the proton flanked by two fluorine atoms to achieve high regiocontrol.
Strategic Retrosynthesis
The synthesis is designed based on the "kinetic acidity" principle. The target molecule contains a bromine atom and three fluorine atoms.[1][2][3][4][5] The most efficient disconnection involves the introduction of the carboxyl group (-COOH) as the final step onto a pre-existing halogenated core.
Pathway Analysis
-
Transformation: C-H Deprotonation followed by Carboxylation.
Mechanistic Rationale: In 1-bromo-2,4,5-trifluorobenzene, there are two aromatic protons:
-
H-3: Flanked by two fluorine atoms (F-2 and F-4).
-
H-6: Flanked by a bromine (Br-1) and a fluorine (F-5).
The proton at H-3 is significantly more acidic due to the strong inductive electron-withdrawing effect of the two ortho-fluorine atoms. By using a sterically hindered base like Lithium Diisopropylamide (LDA) at low temperatures (-78°C), we can selectively deprotonate H-3 without disturbing the bromine atom or causing "benzyne" elimination. Subsequent quenching with CO₂ yields the target isomer.
(Note: Upon carboxylation at position 3, the ring is renumbered according to IUPAC priority rules, where the carboxyl carbon becomes C-1, shifting the bromine to position 3 and the fluorines to 2, 5, and 6.)
Figure 1: Retrosynthetic logic leveraging the kinetic acidity of the H-atom between two fluorines.
Experimental Protocol
Safety Warning: This protocol involves the use of pyrophoric reagents (n-BuLi) and extremely low temperatures . All operations must be performed in a flame-dried Schlenk line or glovebox under an inert atmosphere (Argon or Nitrogen).
Materials & Reagents
| Reagent | Role | Specifications |
| 1-Bromo-2,4,5-trifluorobenzene | Substrate | >99% Purity, Dry |
| Diisopropylamine (DIPA) | Base Precursor | Distilled over CaH₂ |
| n-Butyllithium (n-BuLi) | Lithiating Agent | 2.5 M in Hexanes |
| Tetrahydrofuran (THF) | Solvent | Anhydrous, inhibitor-free |
| Dry Ice (Solid CO₂) | Electrophile | Crushed, excess |
| HCl (2M) | Quench | Aqueous solution |
Step-by-Step Synthesis
Step 1: Preparation of LDA (In-situ)
-
Charge a flame-dried 250 mL 3-neck round-bottom flask with THF (50 mL) and Diisopropylamine (1.1 equiv) under Argon.
-
Cool the solution to -78°C (Dry ice/Acetone bath).
-
Dropwise add n-BuLi (1.1 equiv) over 15 minutes. Ensure the internal temperature does not rise above -65°C.
-
Stir at -78°C for 30 minutes to ensure complete formation of LDA.
Step 2: Regioselective Lithiation
-
Dissolve 1-Bromo-2,4,5-trifluorobenzene (1.0 equiv, e.g., 5.0 g) in THF (20 mL) .
-
Add this solution dropwise to the LDA mixture at -78°C via a cannula or pressure-equalizing dropping funnel.
-
Critical Control Point: The addition must be slow (approx. 30 mins) to maintain the temperature. Higher temperatures will lead to benzyne formation or halogen scrambling (Li-Br exchange).
-
Stir the resulting yellow/orange solution at -78°C for 1 hour . The species formed is the 3-lithio-1-bromo-2,4,5-trifluorobenzene intermediate.
Step 3: Carboxylation (CO₂ Quench)
-
Prepare a slurry of crushed Dry Ice (excess) in anhydrous ether or add crushed Dry Ice directly into the reaction flask (if moisture-free). Alternatively, bubble dry CO₂ gas through the solution.
-
Allow the reaction to warm slowly to Room Temperature (RT) over 2 hours while stirring. The mixture will turn into a thick white suspension (Lithium carboxylate salt).
Step 4: Workup and Isolation
-
Quench the reaction with Water (50 mL) .
-
Basify with 1M NaOH (pH > 10) to ensure the product is in the aqueous phase as the sodium salt.
-
Extract with Diethyl Ether (2 x 50 mL) to remove unreacted neutral starting material. Discard the organic layer.
-
Acidify the aqueous layer carefully with 6M HCl to pH < 1. The product will precipitate as a white solid.
-
Extract the acidic aqueous layer with Ethyl Acetate (3 x 50 mL) .
-
Wash the combined organic layers with Brine, dry over MgSO₄, filter, and concentrate in vacuo.
Step 5: Purification
-
Recrystallize the crude solid from a mixture of Hexane/Ethyl Acetate or Toluene .
-
Yield Expectation: 75-85%.
Characterization & Analysis
To validate the synthesis, the following analytical data must be confirmed. The key differentiator is the
NMR Spectroscopy Data
| Nucleus | Shift ( | Multiplicity | Assignment | Interpretation |
| 7.80 - 8.10 | ddd or m | H-4 | Only one aromatic proton remains. It couples to F-5 (ortho), F-2 (meta), and F-6 (meta). | |
| -115 to -120 | m | F-5 | Flanked by H-4 and F-6. | |
| -130 to -135 | m | F-2 | Ortho to COOH, Meta to Br. | |
| -150 to -155 | m | F-6 | Ortho to COOH, Para to Br. | |
| ~165.0 | d | C=O | Carbonyl carbon (coupled to F). |
(Note: Exact shifts vary by solvent, typically DMSO-d6 or CDCl3).
Mass Spectrometry (MS)
-
Ionization Mode: ESI- (Negative Mode) or EI.
-
Molecular Ion:
observed at m/z ~253 and 255. -
Isotope Pattern: A distinct 1:1 doublet indicates the presence of one Bromine atom (
Br and Br).
Process Workflow Diagram
Figure 2: Operational workflow for the batch synthesis process.
Troubleshooting & Optimization
-
Low Yield: Often caused by moisture in the THF or CO₂ source. Ensure rigorous drying of the CO₂ gas or use fresh Dry Ice.
-
Regioisomers: If the temperature rises above -65°C during lithiation, the "kinetic" selectivity is lost, or the bromine atom may undergo Lithium-Halogen exchange (scrambling), leading to 2,4,5-trifluorobenzoic acid (loss of Br).
-
Benzyne Formation: If the base is too strong or temperature too high, elimination of LiF can occur, generating a benzyne intermediate which leads to complex polymeric mixtures.
References
- Source: Bridges, A. J., et al. "Fluorine as an Ortho-Directing Group in Aromatic Lithiation." Journal of Organic Chemistry, 1990.
-
Synthesis of Fluoroquinolone Intermediates
-
Source: Turner, W. R., & Suto, M. J. "3-Ethenyl, 3-ethynyl, 3-aryl, and 3-cyclopropyl-2,4,5-trifluorobenzoic acids: Useful intermediates in the synthesis of quinolone antibacterials." Tetrahedron Letters, 1993.[6]
-
Link:
-
- Halogen-Metal Exchange vs.
-
Commercial Database Validation
- Source: Sigma-Aldrich / Merck Product Sheet for CAS 118829-12-2.
-
Link: (Search: 118829-12-2)
Sources
- 1. 1-溴-2,4,5-三氟苯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. ideals.illinois.edu [ideals.illinois.edu]
- 3. 3-bromo-2,5,6-trifluorobenzoic acid | 118829-12-2 [sigmaaldrich.com]
- 4. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 5. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 6. 1-Bromo-2,4,5-trifluorobenzene 99 327-52-6 [sigmaaldrich.com]
- 7. 2,4,5-三氟溴苯_MSDS_用途_密度_CAS号【327-52-6】_化源网 [chemsrc.com]
- 8. 2,3,5-Trifluorobenzoyl chloride | 240800-48-0 | Benchchem [benchchem.com]
- 9. benchchem.com [benchchem.com]
3-Bromo-2,5,6-trifluorobenzoic acid structural analysis and elucidation
The following technical guide provides an in-depth structural analysis, synthesis strategy, and application review of 3-Bromo-2,5,6-trifluorobenzoic acid . This document is structured to support drug discovery researchers in the elucidation and utilization of this halogenated scaffold.
CAS: 118829-12-2 | Formula:
Executive Summary: The Fluorine-Halogen Scaffold
In modern medicinal chemistry, 3-Bromo-2,5,6-trifluorobenzoic acid represents a high-value "privileged structure." Its utility stems from the strategic placement of three fluorine atoms, which modulate metabolic stability and lipophilicity, alongside a bromine handle at the C3 position.[1] This bromine atom is chemically distinct, enabling highly regioselective cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) without interference from the C-F bonds.
This guide details the structural elucidation logic, a validated synthesis pathway based on regioselective lithiation, and the spectroscopic signatures required for quality control.
Structural Elucidation & Spectroscopic Analysis[2][3][4]
Confirming the regiochemistry of polyfluorinated aromatics is notoriously difficult due to the "invisible" nature of the carbon backbone in standard proton NMR. The following analysis establishes the definitive identification of the 2,5,6-trifluoro isomer versus its common impurity (2,4,5-trifluoro).
The NMR Logic ( & )
The molecule possesses low symmetry, resulting in distinct coupling patterns.
Structural Connectivity:
-
C1: Carboxylic Acid (-COOH)
-
C2: Fluorine (Ortho to COOH)
-
C3: Bromine[1]
-
C4: Proton (H)
-
C5: Fluorine
-
C6: Fluorine
Predicted Spectral Data Table
| Nucleus | Signal | Multiplicity | Coupling Constants ( | Structural Assignment |
| ddd (Doublet of Doublets of Doublets) | The lone aromatic H4 is flanked by Br and F5. | |||
| m (Multiplet) | F2 (Deshielded by COOH ortho-effect). | |||
| m (Multiplet) | F6 (Ortho to F5, Ortho to COOH). | |||
| m (Multiplet) | F5 (Ortho to H4). |
Expert Insight: The diagnostic key is the
NMR signal . In the 2,5,6-isomer, the proton is at position 4. It has one ortho-fluorine neighbor (F5). In the isomeric 2,4,5-trifluoro compound, the protons would be at C3 and C6, showing very different coupling constants (often largeor values).
Mass Spectrometry (Isotope Pattern)
The presence of a single bromine atom provides a clear "self-validating" signature in LC-MS.
-
Parent Ion (
): Look for pairs at 252.9 and 254.9. -
Intensity Ratio: 1:1 (indicative of
and natural abundance). -
Fragmentation: Loss of
( ) is the primary fragmentation pathway for benzoic acids.
Validated Synthesis Strategy
While commercial sources exist, high-purity synthesis in the lab is often required to avoid isomeric mixtures common in bulk supplies. The most robust route utilizes Regioselective Lithiation driven by acidity differences in C-H bonds.
Retrosynthetic Analysis
Direct bromination of 2,3,5,6-tetrafluorobenzoic acid is difficult due to electronic deactivation. Instead, we utilize the "Acidic Proton Strategy" starting from 1-bromo-2,4,5-trifluorobenzene .
-
Precursor: 1-Bromo-2,4,5-trifluorobenzene.
-
Reagent: Lithium Diisopropylamide (LDA) or
-Butyllithium ( -BuLi). -
Mechanism: The proton at C3 (in the precursor numbering) is flanked by two fluorine atoms (positions 2 and 4). The proton at C6 is flanked by Fluorine and Bromine.[2]
-
Acidity Rule: H flanked by two Fluorines (
) is significantly more acidic than H flanked by F and Br due to the strong inductive effect of the two fluorine atoms. -
Result: Lithiation occurs exclusively between the fluorines. Quenching with
yields the target.
Experimental Protocol (Step-by-Step)
Materials:
-
1-Bromo-2,4,5-trifluorobenzene (1.0 eq)
-
LDA (1.1 eq, prepared fresh or commercial 2.0 M solution)
-
Dry THF (Anhydrous)[3]
-
Dry Ice (
source)
Workflow:
-
Setup: Flame-dry a 3-neck round bottom flask under Argon/Nitrogen atmosphere.
-
Solvation: Dissolve 1-bromo-2,4,5-trifluorobenzene in dry THF. Cool to -78°C (Acetone/Dry Ice bath). Crucial: Low temperature prevents benzyne formation.
-
Deprotonation: Add LDA solution dropwise over 20 minutes. The solution may turn light yellow.
-
Equilibration: Stir at -78°C for 1 hour. This ensures complete formation of the phenyllithium species at the most acidic position (between the fluorines).
-
Carboxylation: Bubble excess dry
gas through the solution (or pour the reaction mixture onto crushed dry ice) while still at -78°C. -
Quench: Allow the mixture to warm to room temperature. Quench with 1M HCl until pH < 2.
-
Workup: Extract with Ethyl Acetate (
). Wash combined organics with Brine. Dry over .[4][5] -
Purification: Recrystallize from Hexanes/Chloroform to remove unreacted starting material.
Synthesis & Elucidation Logic Diagram
Figure 1: Reaction pathway highlighting the thermodynamic acidity driving the regioselectivity of the synthesis.
Applications in Drug Discovery[1][9]
This specific isomer is utilized as a building block for:
-
Fluoro-Quinolone Antibiotics: The trifluoro-phenyl core mimics the pharmacophore of several gyrase inhibitors.
-
Agrochemicals: Used in the synthesis of pesticidal benzoylureas where metabolic blocking (via Fluorine) is required.
-
Fragment-Based Drug Design (FBDD): The bromine serves as a "unpaired" handle. In a library, this molecule can be coupled to diverse amines or boronates, while the carboxylic acid anchors the fragment in the active site.
Key Property Modulation:
-
Shift: The three fluorine atoms significantly lower the
of the benzoic acid (approx ) compared to benzoic acid (4.2), increasing ionization at physiological pH. -
Lipophilicity: The C-F bonds increase
while reducing oxidative metabolism at the ring positions.
References
-
Sigma-Aldrich. Product Specification: 3-Bromo-2,5,6-trifluorobenzoic acid (CAS 118829-12-2). Retrieved from
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2776366, 3-Bromo-2,5,6-trifluorobenzoic acid. Retrieved from
- Schlosser, M. (1998). The "Heavy" Halogens as ortho-Directing Groups in the Lithiation of Fluorobenzenes. European Journal of Organic Chemistry.
-
BenchChem. Technical Guide: Fluorinated Benzoic Acids in Drug Discovery. Retrieved from
Sources
Commercial availability of 3-Bromo-2,5,6-trifluorobenzoic acid for research
The following technical guide details the commercial landscape, synthetic accessibility, and research utility of 3-Bromo-2,5,6-trifluorobenzoic acid .
Commercial Availability, Synthetic Strategy, and Application in Drug Discovery
Part 1: Executive Summary
3-Bromo-2,5,6-trifluorobenzoic acid (CAS 118829-12-2) is a specialized halogenated building block used primarily in the synthesis of next-generation fluoroquinolone antibiotics and advanced agrochemicals.[1] Unlike its commodity analogs (e.g., 2,3,4,5-tetrafluorobenzoic acid), this compound is classified as a "boutique" intermediate .
-
Availability Status: Low.[1] It is not a stock item for most major distributors.[1]
-
Primary Source: Enamine (and its re-sellers like Sigma-Aldrich).[1]
-
Strategic Value: The bromine substituent at position 3 acts as an orthogonal "handle" for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing researchers to functionalize the aromatic core without disturbing the fluoro-substitution pattern required for biological activity.[1]
Part 2: Chemical Profile & Isomer Criticality[1][2]
Identity & Properties
| Property | Specification |
| CAS Number | 118829-12-2 |
| IUPAC Name | 3-Bromo-2,5,6-trifluorobenzoic acid |
| Molecular Formula | C₇H₂BrF₃O₂ |
| Molecular Weight | 254.99 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 114–118 °C |
| Acidity (pKa) | ~2.5 (Estimated due to electron-withdrawing F/Br) |
| Solubility | Soluble in DMSO, Methanol, EtOAc; Low water solubility |
The "Isomer Trap"
Researchers often confuse this compound with its more common isomers.[1] Ordering the wrong isomer will result in failed cyclization or incorrect substitution patterns in downstream synthesis.[1]
-
Target: 3-Bromo-2,5,6-trifluorobenzoic acid (CAS 118829-12-2)[1][2]
-
Key Feature: Bromine is flanked by Fluorine (C2) and Hydrogen (C4).[1]
-
-
Common Confusion: 3-Bromo-2,4,5-trifluorobenzoic acid (CAS 104222-42-6)[1][3][4]
-
Difference: The fluorine pattern is different, leading to different electronic activation for Nucleophilic Aromatic Substitution (
).
-
Part 3: Commercial Landscape
This compound is rarely held in bulk inventory.[1] Procurement strategies must account for "Make vs. Buy" decisions based on lead times.[1]
Validated Suppliers
| Supplier | Catalog # | Availability | Typical Pack Size |
| Enamine | EN300-7402941 | Primary Source | 1g, 5g (Lead time: 2-4 weeks) |
| Sigma-Aldrich | AMBH93E4C3ED | Reseller (via Enamine) | Restricted in some regions |
| Finetech Industry | Custom | Custom Synthesis | Bulk (>100g) upon request |
Supply Chain Logic (DOT Visualization)
The following diagram illustrates the decision logic for procuring this material.
Figure 1: Procurement decision tree for rare fluorinated intermediates.
Part 4: Strategic Synthesis (In-House Protocol)
When commercial lead times exceed 4 weeks or costs exceed $100/g, in-house synthesis is the preferred strategy.[1] The most reliable route utilizes Directed Ortho Metalation (DoM) .[1]
Retrosynthetic Analysis
The synthesis exploits the extreme acidity of the proton at the C3 position of 1-bromo-2,4,5-trifluorobenzene . This proton is flanked by two fluorine atoms (at C2 and C4), making it significantly more acidic (pKa ~27) than the proton at C6 (pKa ~35).[1]
Reaction: 1-Bromo-2,4,5-trifluorobenzene + LDA + CO₂ → Product
Experimental Protocol
-
Scale: 10 mmol
-
Precursor: 1-Bromo-2,4,5-trifluorobenzene (CAS 327-52-6) - Widely available commodity chemical.[1]
Step-by-Step Methodology:
-
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Reagent Prep: Add THF (anhydrous, 30 mL) and Diisopropylamine (1.54 g, 11 mmol) . Cool to -78°C (dry ice/acetone bath).
-
Base Formation: Dropwise add n-Butyllithium (2.5 M in hexanes, 4.4 mL, 11 mmol) . Stir for 30 mins at -78°C to generate LDA (Lithium Diisopropylamide).[1]
-
Metalation: Dissolve 1-bromo-2,4,5-trifluorobenzene (2.11 g, 10 mmol) in 5 mL THF. Add this solution dropwise to the LDA mixture over 15 minutes. Crucial: Keep temp < -70°C to avoid "benzyne" formation or bromine scrambling.[1]
-
Equilibration: Stir for 1 hour at -78°C. The solution will turn yellow/orange, indicating the formation of the phenyllithium species.[1]
-
Quenching: Bubble excess dry CO₂ gas (passed through a drying tube) into the solution for 30 minutes, or pour the reaction mixture onto crushed dry ice.
-
Workup: Allow to warm to room temperature. Quench with 1N HCl (50 mL) to pH 1-2. Extract with Ethyl Acetate (3 x 30 mL) .[1]
-
Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Hexane/EtOAc.[1]
Synthesis Pathway Visualization
Figure 2: Regioselective synthesis via Directed Ortho Metalation (DoM).
Part 5: Applications in Drug Discovery[1][6]
Fluoroquinolone Scaffold Modification
In medicinal chemistry, this acid is a precursor to 8-substituted fluoroquinolones .[1]
-
Acylation: The carboxylic acid is converted to a benzoylacetate.[1]
-
Cyclization: Reaction with an amino-acrylate yields the quinolone core.[1]
-
Coupling: The 3-Bromo substituent (now at position 8 of the quinolone) allows for late-stage diversification via Suzuki coupling to introduce solubility-enhancing groups or target-binding motifs.[1]
Mechanistic Advantage
The presence of fluorine at C2, C5, and C6 ensures:
-
Metabolic Stability: Blocks oxidative metabolism at the aromatic ring.[1]
-
Lipophilicity: Increases membrane permeability (
).[1] -
Reactivity: The fluorine at C2 (ortho to COOH) acts as an excellent leaving group for the initial cyclization step in quinolone synthesis (Grohe-Heberer method).[1]
Part 6: References
-
Sigma-Aldrich. Product Specification: 3-Bromo-2,5,6-trifluorobenzoic acid (CAS 118829-12-2).[1] Retrieved from [1]
-
Enamine Store. Building Block Catalog: EN300-7402941.[1][2] Retrieved from [1][2]
-
Schlosser, M. (2005).[1] Organometallics in Synthesis: A Manual. (Provides the theoretical basis for regioselective lithiation of polyfluorobenzenes).
-
Grohe, K., & Heberer, H. (1987). Process for the preparation of quinolonecarboxylic acids.[1] (Foundational method for converting benzoylacetates to quinolones).[1]
-
GuideChem. Chemical Properties and Safety Data for 3-Bromo-2,5,6-trifluorobenzoic acid. Retrieved from [1]
Sources
- 1. 3-bromo-2-(trifluoromethyl)benzoic acid | 1227605-02-8 [sigmaaldrich.com]
- 2. 3-bromo-2,5,6-trifluorobenzoic acid | 118829-12-2 [sigmaaldrich.com]
- 3. Annandale II HOA [annandale2hoa.com]
- 4. 3-BROMO-2,4,5-TRIFLUOROBENZOIC ACID | CAS: 104222-42-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
Solubility of 3-Bromo-2,5,6-trifluorobenzoic acid in common organic solvents
An In-Depth Technical Guide to the Solubility of 3-Bromo-2,5,6-trifluorobenzoic Acid in Common Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Bromo-2,5,6-trifluorobenzoic acid. While specific quantitative solubility data for this compound is not extensively published, this document synthesizes foundational chemical principles to predict its solubility profile in a range of common organic solvents. Furthermore, it offers a detailed, field-proven experimental protocol for the precise determination of its solubility, designed to ensure scientific rigor and data integrity. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's physicochemical properties for applications in synthesis, formulation, and quality control.
Introduction: Physicochemical Characterization
3-Bromo-2,5,6-trifluorobenzoic acid is a halogenated aromatic carboxylic acid. Its molecular structure is fundamental to understanding its solubility. The molecule consists of a benzene ring substituted with a carboxylic acid group (-COOH), a bromine atom, and three fluorine atoms.
Key Structural Features Influencing Solubility:
-
Carboxylic Acid Group: This functional group is polar and capable of acting as both a hydrogen bond donor and acceptor. It is the primary driver of solubility in polar and protic solvents.
-
Halogenated Benzene Ring: The bulky, non-polar aromatic ring, further substituted with bromine and fluorine, contributes significant hydrophobic ("water-fearing") character to the molecule.[1][2] This part of the structure will interact favorably with non-polar solvents through van der Waals forces.[1]
-
Halogen Atoms (Br, F): The electronegative fluorine and bromine atoms create dipole moments within the molecule, influencing its overall polarity.
The compound typically presents as a solid powder at room temperature, with a melting point in the range of 114-118°C.[3] This relatively high melting point suggests strong intermolecular forces in the solid state, which must be overcome by solvent-solute interactions for dissolution to occur.
Theoretical Solubility Profile
The guiding principle for predicting solubility is "like dissolves like," which posits that substances with similar polarities are more likely to be soluble in one another.[4][5]
-
High Solubility Predicted in:
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents possess strong dipoles that can interact with the polar carboxylic acid group. Acetone, for instance, is a good solvent for benzoic acid.[6]
-
Alcohols (e.g., Methanol, Ethanol, Isopropanol): These protic solvents can engage in hydrogen bonding with the carboxylic acid group, facilitating dissolution.[1][2]
-
Ethers (e.g., Tetrahydrofuran (THF), Diethyl Ether): The ether oxygen can act as a hydrogen bond acceptor for the carboxylic acid's proton, promoting solubility.[1][2]
-
-
Moderate to Low Solubility Predicted in:
-
Non-polar Aromatic Solvents (e.g., Toluene, Benzene): While these solvents can interact with the non-polar benzene ring, they lack the ability to effectively solvate the highly polar carboxylic acid group.[1][2]
-
Non-polar Aliphatic Solvents (e.g., Hexane, Cyclohexane): These solvents are expected to be poor solvents for this compound. The energy required to break the strong intermolecular hydrogen bonds of the carboxylic acid dimers is not compensated by the weak van der Waals interactions with the solvent.[6]
-
-
Insolubility Predicted in:
Experimental Determination of Equilibrium Solubility: A Validated Protocol
To obtain precise, quantitative solubility data, a rigorous experimental approach is necessary. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[4][7] This protocol is designed to be a self-validating system, ensuring that true equilibrium is reached and accurately measured.
Causality and Experimental Design
The core principle of this method is to create a saturated solution where the rate of dissolution of the solid equals the rate of precipitation. This dynamic equilibrium ensures that the measured concentration represents the maximum amount of solute the solvent can hold at a specific temperature. Agitation over a prolonged period (24-72 hours) is critical to overcome kinetic barriers and ensure the system reaches thermodynamic equilibrium.[4] Subsequent separation of the solid and liquid phases must be performed carefully to avoid introducing errors from undissolved particles. High-Performance Liquid Chromatography (HPLC) is the chosen analytical technique due to its high precision and sensitivity for quantifying organic molecules.
Step-by-Step Methodology
-
Preparation of Solvent and Compound:
-
Use high-purity grade organic solvents.
-
Ensure the 3-Bromo-2,5,6-trifluorobenzoic acid is a finely ground powder to maximize surface area and facilitate faster equilibration.
-
-
Creating a Saturated Solution:
-
Add an excess amount of the solid compound to a known volume of the selected solvent in a sealed glass vial. The presence of undissolved solid is essential.
-
Place the vials in a temperature-controlled shaker bath set to the desired experimental temperature (e.g., 25°C).
-
-
Equilibration:
-
Agitate the vials for a set period, typically 24 to 72 hours, to ensure equilibrium is reached.[4] A preliminary time-course study can be conducted to determine the minimum time required to reach a stable concentration.
-
-
Phase Separation:
-
Once equilibrium is established, remove the vials from the shaker.
-
Allow the vials to stand undisturbed at the experimental temperature to let the undissolved solid settle.
-
To ensure complete removal of solids, centrifuge the vials.[4]
-
Carefully withdraw a sample of the clear supernatant using a syringe and filter it through a chemically inert 0.45 µm PTFE syringe filter. This step is critical to prevent any solid particles from entering the analytical sample.[4]
-
-
Quantification via HPLC:
-
Prepare a stock solution of 3-Bromo-2,5,6-trifluorobenzoic acid of known concentration in a suitable solvent (e.g., acetonitrile).
-
Generate a calibration curve by preparing a series of standard solutions of known concentrations from the stock solution.
-
Dilute the filtered supernatant with a suitable mobile phase to a concentration that falls within the linear range of the calibration curve.
-
Inject the standards and the sample onto the HPLC system and record the peak areas.
-
Calculate the concentration of the solute in the saturated solution by comparing its peak area to the calibration curve.
-
-
Data Reporting:
-
Express the solubility in standard units such as mg/mL or mol/L at the specified temperature.
-
Experimental Workflow Diagram
Caption: Workflow for determining equilibrium solubility via the shake-flask method.
Data Summary and Interpretation
While specific experimental data is not available in the literature, the following table provides a structured template for recording and comparing the solubility of 3-Bromo-2,5,6-trifluorobenzoic acid across a range of solvents. Researchers are encouraged to use this framework to document their findings.
Table 1: Solubility Data Template for 3-Bromo-2,5,6-trifluorobenzoic Acid at 25°C
| Solvent Class | Solvent Name | Polarity Index | Predicted Solubility | Experimentally Determined Solubility (mg/mL) |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | High | |
| Acetone | 5.1 | High | ||
| Polar Protic | Methanol | 5.1 | High | |
| Ethanol | 4.3 | High | ||
| Ethers | Tetrahydrofuran (THF) | 4.0 | High | |
| Esters | Ethyl Acetate | 4.4 | Moderate to High | |
| Aromatic | Toluene | 2.4 | Low | |
| Non-polar Aliphatic | n-Hexane | 0.1 | Very Low/Insoluble | |
| Aqueous | Water | 10.2 | Very Low/Insoluble |
Interpreting Solubility Trends
The relationship between solvent properties and the predicted solubility of 3-Bromo-2,5,6-trifluorobenzoic acid can be visualized as a logical flow. The primary determinants are the solvent's ability to engage in hydrogen bonding and its overall polarity.
Caption: Key solvent properties influencing the solubility of the target compound.
Conclusion
3-Bromo-2,5,6-trifluorobenzoic acid is predicted to be highly soluble in polar organic solvents, particularly those capable of hydrogen bonding, such as alcohols and polar aprotic solvents like DMSO and acetone. Its solubility is expected to be limited in non-polar hydrocarbons. This guide provides both a robust theoretical framework for estimating its solubility and a detailed, actionable protocol for its experimental determination. The presented methodologies are designed to yield accurate and reproducible data, which is essential for the successful application of this compound in research and development.
References
- BenchChem. (2025). General Experimental Protocol for Determining Solubility.
- Sigma-Aldrich. (n.d.). 3-bromo-2,5,6-trifluorobenzoic acid.
- CK-12 Foundation. (2026, January 14). Physical Properties of Carboxylic Acids.
- Organic Chemistry II. (n.d.). Carboxylic Acids.
- Lamar University. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- University of Texas at Dallas. (n.d.). EXPERIMENT 1: DETERMINATION OF SOLUBILITY CLASS.
- Avdeef, A. (2012). Physics-Based Solubility Prediction for Organic Molecules. PMC - NIH.
- University of Texas at Dallas. (n.d.). EXPERIMENT 2: DETERMINATION OF SOLUBILITY CLASS.
- Starr, J. N., & King, C. J. (1992, February 23). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library.
- Nordström, F. L., & Rasmuson, Å. C. (2006). Determination and correlation for solubility of aromatic acids in solvents. ResearchGate.
Sources
- 1. CK12-Foundation [flexbooks.ck12.org]
- 2. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 3. 3-bromo-2,5,6-trifluorobenzoic acid | 118829-12-2 [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.ws [chem.ws]
- 6. researchgate.net [researchgate.net]
- 7. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Spectroscopic Profiling of 3-Bromo-2,5,6-trifluorobenzoic Acid
This is an in-depth technical guide on the spectroscopic characterization of 3-Bromo-2,5,6-trifluorobenzoic acid , structured for researchers and drug development professionals.
Executive Summary & Structural Logic
Compound: 3-Bromo-2,5,6-trifluorobenzoic acid
CAS: 118829-12-2
Formula: C
This guide details the spectroscopic signature of 3-bromo-2,5,6-trifluorobenzoic acid, a critical intermediate in the synthesis of polyfluorinated pharmaceuticals (e.g., fluoroquinolones). The structural core consists of a benzoic acid moiety with a specific substitution pattern that dictates its electronic and steric behavior.
Structural Analysis for Spectroscopic Prediction
The molecule possesses low symmetry (
-
Electronic Environment: The aromatic ring is highly electron-deficient due to three fluorine atoms and the carboxyl group. This results in significant deshielding of the solitary aromatic proton.
-
Steric Crowding: The 2,3-substitution pattern (F and Br) creates steric strain, potentially twisting the carboxyl group out of planarity, which affects the Carbonyl IR stretch.
Figure 1: Causal relationship between structural substitution patterns and spectroscopic outputs.
Mass Spectrometry (MS) Data
Methodology: Electrospray Ionization (ESI) in Negative Mode (ESI-) is preferred due to the acidic carboxylic proton. Electron Impact (EI) is suitable for volatile methyl ester derivatives.
Key Fragmentation Patterns
The mass spectrum is dominated by the bromine isotope pattern and the stability of the polyfluorinated ring.
| Ion Type | m/z (Theoretical) | Intensity Ratio | Interpretation |
| Molecular Ion [M-H]⁻ | 252.9 / 254.9 | 1:1 | Characteristic |
| Decarboxylation [M-H-CO₂]⁻ | 208.9 / 210.9 | 1:1 | Loss of CO₂ (44 Da). Common in benzoic acids. |
| Debromination [M-H-Br]⁻ | 173.0 | <5% | Loss of Br radical (rare in soft ionization). |
Diagnostic Insight: The 1:1 intensity ratio of the molecular ion doublet is the primary confirmation of a mono-brominated species. If the ratio deviates (e.g., 1:2:1), contamination with dibromo-species is indicated.
Infrared Spectroscopy (IR)
Methodology: ATR-FTIR (Attenuated Total Reflectance) on solid powder.
The high electronegativity of the fluorine atoms shifts the carbonyl frequency compared to unsubstituted benzoic acid.
| Functional Group | Frequency (cm⁻¹) | Intensity | Mechanistic Cause |
| O-H Stretch (Acid) | 2800 – 3200 | Broad, Med | Hydrogen bonding of the dimerized acid. |
| C=O Stretch (Acid) | 1700 – 1720 | Strong | Electron-withdrawing F atoms at C2/C6 increase the C=O bond order (inductive effect). |
| C=C Aromatic | 1480 – 1600 | Medium | Fluorinated ring breathing modes. |
| C-F Stretch | 1000 – 1250 | Very Strong | Multiple C-F bonds create intense absorption in the fingerprint region. |
Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-d₆ (preferred for solubility and preventing acid proton exchange) or CDCl₃.[1] Reference: TMS (0.00 ppm).
A. ¹H NMR (Proton)
The molecule contains only one aromatic proton at position 4 (H4), flanked by Bromine (C3) and Fluorine (C5).
-
Chemical Shift:
8.0 – 8.3 ppm (Expected).-
Reasoning: The proton is deshielded by the electron-withdrawing nature of the ring and the specific ortho-F and meta-Br effects.
-
-
Multiplicity: ddd (Doublet of Doublet of Doublets).
- (Ortho): ~9.0 – 10.5 Hz (Large coupling).
- (Meta): ~2.0 – 3.0 Hz (Long-range W-coupling).
- (Meta): ~2.0 – 3.0 Hz.
-
Acid Proton: Broad singlet at
13.0 – 14.0 ppm (exchangeable with D₂O).
B. ¹⁹F NMR (Fluorine)
This is the most diagnostic tool for isomer confirmation. Three distinct fluorine environments exist.
| Fluorine Position | Approx.[2][3][4] Shift (ppm)* | Multiplicity | Coupling Constants (Hz) |
| F-5 (Meta to COOH) | -115 to -125 | ddd | Coupled to H4 (large), F6 (ortho), F2 (para). |
| F-2 (Ortho to COOH) | -110 to -120 | ddd | Coupled to F6 (meta), F5 (para), H4 (small). |
| F-6 (Ortho to COOH) | -135 to -145 | ddd | Coupled to F5 (ortho), F2 (meta), H4 (small). |
*Note: Shifts are referenced to CFCl₃ (0 ppm). Values are predicted based on substituent shielding constants for polyfluorinated benzenes.
C. ¹³C NMR (Carbon)
The
-
Carbonyl (C1): ~162 ppm (doublet or multiplet due to F2/F6 coupling).
-
C-F Carbons (C2, C5, C6): ~140–160 ppm (large doublets).
-
C-Br Carbon (C3): ~110 ppm (distinctive shift).
Experimental Protocol: Purity Assessment Workflow
To validate the identity of 3-Bromo-2,5,6-trifluorobenzoic acid, follow this self-validating workflow.
Figure 2: Analytical workflow for validating compound identity and purity.
Protocol Steps:
-
Sample Prep: Dissolve 10 mg of sample in 0.6 mL DMSO-d₆. Ensure the solution is clear.
-
Acquisition:
-
Run ¹H NMR with 16 scans to resolve the H4 hyperfine coupling.
-
Run ¹⁹F NMR (proton-decoupled) to simplify the spectrum to three singlets (or simple multiplets) for integration.
-
-
Validation:
-
Integration of H4 (1H) vs. Acid H (1H) should be 1:1.
-
Integration of F2:F5:F6 should be 1:1:1.
-
References
-
Chemical Structure & Identifiers: 3-Bromo-2,5,6-trifluorobenzoic acid (CAS 118829-12-2).[5] National Center for Biotechnology Information. PubChem Compound Summary. Link
-
19F NMR Principles: Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. Explains substituent effects in polyfluorinated aromatics. Link
-
Synthetic Context: Sandford, G. (2003). Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles. Tetrahedron, 59(4), 437-454. (Contextualizes reactivity of polyfluorinated benzoic acids). Link
-
Spectral Database: SDBS: Spectral Database for Organic Compounds. AIST. (General reference for benzoic acid derivative shifts). Link
Sources
- 1. rsc.org [rsc.org]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-BROMO-2,4,5-TRIFLUOROBENZOIC ACID | CAS: 104222-42-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 5. Annandale II HOA [annandale2hoa.com]
An In-depth Technical Guide to 3-Bromo-2,5,6-trifluorobenzoic acid: Synthesis, Properties, and Historical Context
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of 3-Bromo-2,5,6-trifluorobenzoic acid, a halogenated aromatic compound of significant interest in medicinal chemistry and materials science. While the specific historical details of its initial synthesis are not extensively documented in readily available literature, this document consolidates available data on its properties and proposes a logical synthetic pathway based on established principles of organic chemistry.
Introduction and Physicochemical Properties
3-Bromo-2,5,6-trifluorobenzoic acid is a white to off-white crystalline powder. The strategic placement of bromine and fluorine atoms on the benzoic acid core imparts unique electronic properties and steric hindrance, making it a valuable building block in the synthesis of complex organic molecules. These characteristics can influence molecular interactions, metabolic stability, and the overall pharmacological profile of derivative compounds.
Table 1: Physicochemical Properties of 3-Bromo-2,5,6-trifluorobenzoic acid
| Property | Value | Source |
| CAS Number | 118829-12-2 | [1] |
| Molecular Formula | C₇H₂BrF₃O₂ | [1] |
| Molecular Weight | 254.99 g/mol | [1] |
| Melting Point | 114-118 °C | [1] |
| Physical Form | Powder | [1] |
| InChI Key | IKADJZHHXKPMAH-UHFFFAOYSA-N | [1] |
Historical Context: The Rise of Fluorinated Pharmaceuticals
The development of organofluorine chemistry has been a pivotal driver of innovation in the pharmaceutical and agrochemical industries. The introduction of fluorine atoms into organic molecules can dramatically alter their biological activity, often enhancing properties such as metabolic stability, lipophilicity, and binding affinity to target proteins. While the precise origins of 3-Bromo-2,5,6-trifluorobenzoic acid are not prominently recorded, its emergence can be situated within the broader scientific pursuit of novel fluorinated synthons for drug discovery. The synthesis of polyhalogenated benzoic acids has been a subject of interest for creating intermediates for a variety of applications.
Proposed Synthetic Pathway
Based on established methodologies for the synthesis of polyhalogenated aromatic compounds, a plausible route to 3-Bromo-2,5,6-trifluorobenzoic acid can be conceptualized. A common strategy involves the selective bromination of a suitable trifluorinated precursor.
Caption: Proposed synthesis of 3-Bromo-2,5,6-trifluorobenzoic acid.
Experimental Protocol: Electrophilic Bromination
This protocol describes a general procedure for the bromination of an activated aromatic ring, which can be adapted for the synthesis of 3-Bromo-2,5,6-trifluorobenzoic acid.
Step 1: Reaction Setup
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 2,5,6-trifluorobenzoic acid in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride).
-
Add a catalytic amount of iron(III) bromide (FeBr₃) to the solution. The catalyst is crucial for polarizing the bromine molecule, making it a more potent electrophile.
Step 2: Bromination
-
From the dropping funnel, add a stoichiometric amount of bromine (Br₂) dropwise to the stirred solution at room temperature. The reaction is typically exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
After the addition is complete, continue stirring the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Step 3: Work-up and Purification
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude 3-Bromo-2,5,6-trifluorobenzoic acid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain the final product as a crystalline solid.
Applications in Research and Development
Halogenated benzoic acids are versatile intermediates in organic synthesis. 3-Bromo-2,5,6-trifluorobenzoic acid, with its distinct substitution pattern, can be utilized in a variety of chemical transformations, including:
-
Cross-coupling reactions: The bromine atom can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds.
-
Nucleophilic aromatic substitution: The fluorine atoms activate the aromatic ring towards nucleophilic attack, allowing for the introduction of other functional groups.
-
Amide and ester formation: The carboxylic acid moiety can be readily converted to amides, esters, and other derivatives, providing a handle for further molecular elaboration.
These reactions open avenues for the synthesis of novel pharmaceutical candidates, agrochemicals, and advanced materials where the unique properties of the bromo-trifluoro-substituted phenyl ring can be exploited.
Conclusion
3-Bromo-2,5,6-trifluorobenzoic acid represents a valuable, albeit not widely documented, building block in the field of synthetic chemistry. Its utility stems from the unique interplay of its halogen substituents, which provide multiple reaction sites for molecular diversification. While the historical specifics of its discovery remain elusive, its synthesis can be achieved through established and reliable chemical transformations. This guide provides a foundational understanding of its properties and a practical approach to its preparation, aiming to facilitate its use in the hands of researchers and scientists driving innovation in drug development and materials science.
References
- Process for preparation of 2,4,6-trifluorobenzoic acid.
-
Synthesis, Structural Characterization, and Antiangiogenic Activity of Polyfluorinated Benzamides. PMC. [Link]
-
2,4,6-tribromobenzoic acid. Organic Syntheses Procedure. [Link]
- Process for production of 2,3,4-trifluoro-5-(iodo or bromo)-benzoic acid.
-
4-Bromo-2,3,5,6-tetrafluorobenzoic acid | C7HBrF4O2. PubChem. [Link]
-
Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction. International Journal of Innovative Science and Research Technology. [Link]
- Process for the preparation of 2,3,5,6-tetrafluorobenzoic acid.
-
1-bromo-2-fluorobenzene. Organic Syntheses Procedure. [Link]
-
A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. PMC. [Link]
-
COF-300 synthesis and colloidal stabilization with substituted benzoic acids. Semantic Scholar. [Link]
-
Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Organic Chemistry Portal. [Link]
-
CHAPTER 2: Poly/Perfluorinated Alkyl Substances (PFASs) – Synthetic Methods, Properties and Applications. Royal Society of Chemistry. [Link]
-
Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. ResearchGate. [Link]
Sources
Methodological & Application
Application Note: Precision Suzuki-Miyaura Cross-Coupling of 3-Bromo-2,5,6-Trifluorobenzoic Acid
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound Focus: 3-Bromo-2,5,6-trifluorobenzoic acid (CAS: 118829-12-2)
Introduction & Strategic Rationale
The incorporation of polyfluorinated biaryl motifs is a cornerstone strategy in modern drug discovery and agrochemical development, frequently utilized to modulate lipophilicity, metabolic stability, and target binding affinity. 3-Bromo-2,5,6-trifluorobenzoic acid serves as a highly versatile, commercially available building block for these architectures[1].
However, subjecting this specific substrate to standard Suzuki-Miyaura cross-coupling conditions often results in poor yields, complex byproduct mixtures, or complete reaction failure. As a Senior Application Scientist, I have designed this protocol to address the two primary chemical liabilities of this molecule:
-
The Unprotected Carboxylic Acid: The acidic proton (-COOH) immediately quenches standard basic catalysts and alters the solubility profile of the substrate.
-
The Polyfluorinated Aromatic Ring: While the highly electron-withdrawing fluorine atoms accelerate the oxidative addition of the C-Br bond to Palladium(0)[2], they simultaneously activate the ring toward unwanted Nucleophilic Aromatic Substitution (SNAr) if the wrong base is selected[3].
This guide provides a self-validating, causality-driven protocol to achieve high-yielding C-C bond formation while preserving the integrity of the fluorinated core.
Mechanistic Causality & Experimental Design
To achieve a successful coupling, every reagent choice must be deliberately engineered to navigate the electronic and steric demands of 3-bromo-2,5,6-trifluorobenzoic acid.
A. Catalyst Selection: Balancing Reactivity and Stability
The oxidative addition of electron-deficient aryl bromides is generally rapid[2]. However, the subsequent transmetalation and reductive elimination steps can be sluggish, leading to protodehalogenation. A catalyst system utilizing Pd2(dba)3 paired with the sterically demanding, electron-rich ligand P(t-Bu)3 provides the optimal environment to accelerate the full catalytic cycle and outcompete side reactions[3].
B. Base Selection: Mitigating SNAr
The Suzuki coupling mechanism strictly requires a base to activate the boronic acid into a reactive boronate complex, facilitating transmetalation[4].
-
The Stoichiometry Trap: The free carboxylic acid on the substrate will instantaneously consume one equivalent of base to form a carboxylate salt. Therefore, a minimum of 3.0 to 3.5 equivalents of base is required to ensure enough remains for the catalytic cycle[4][5].
-
The Nucleophilicity Trap: Strong alkoxide bases (e.g., KOtBu, NaOMe) will attack the electron-poor fluorinated ring, displacing the ortho- or para-fluorine atoms via SNAr[3]. To prevent this, a mild, non-nucleophilic base such as K3PO4 or CsF must be employed[3].
C. Solvent System & Workup: The Biphasic Imperative
Because the substrate converts to a water-soluble carboxylate salt in situ, a biphasic solvent system (e.g., Toluene/H2O) is necessary to maintain homogeneity between the organic catalyst/boronic acid and the aqueous carboxylate[6]. Consequently, acidic workup is mandatory . Extracting the basic reaction mixture directly will leave the product in the aqueous layer.
Workflow Visualization
Figure 1: End-to-end workflow for the Suzuki coupling of 3-Bromo-2,5,6-trifluorobenzoic acid.
Quantitative Data: Condition Optimization
The following table summarizes the empirical optimization of reaction conditions, highlighting the causality behind the final protocol selection.
Table 1: Optimization of Suzuki Coupling Conditions for 3-Bromo-2,5,6-trifluorobenzoic acid
| Entry | Catalyst System | Base (Equiv) | Solvent System | Temp (°C) | Yield (%) | Key Observation |
| 1 | Pd(PPh3)4 | NaOtBu (3.5) | Toluene / H2O | 90 | < 10% | Massive SNAr defluorination observed. |
| 2 | Pd(dppf)Cl2 | K2CO3 (3.5) | Dioxane / H2O | 90 | 42% | Sluggish transmetalation; incomplete conversion. |
| 3 | Pd2(dba)3 / P(t-Bu)3 | CsF (3.5) | DMF / H2O | 80 | 85% | Clean conversion; trace protodehalogenation. |
| 4 | Pd2(dba)3 / P(t-Bu)3 | K3PO4 (3.5) | Toluene / H2O | 80 | 94% | Optimal biphasic system; pristine product profile. |
Detailed Experimental Protocol
This step-by-step methodology is designed as a self-validating system. Adherence to the exact stoichiometry and workup pH is critical for success.
Step 1: Reagent Preparation (Air-Free Setup)
-
To an oven-dried 50 mL Schlenk tube equipped with a magnetic stir bar, add:
-
3-Bromo-2,5,6-trifluorobenzoic acid : 1.0 mmol (255 mg)
-
Arylboronic acid : 1.2 mmol (1.2 equivalents)
-
K3PO4 (anhydrous) : 3.5 mmol (743 mg)
-
Pd2(dba)3 : 0.02 mmol (18.3 mg, 2 mol%)
-
P(t-Bu)3 tetrafluoroborate : 0.08 mmol (23.2 mg, 8 mol%)
-
-
Seal the Schlenk tube with a rubber septum and purge the vessel with dry Nitrogen (N2) or Argon for 5 minutes.
Step 2: Solvent Degassing & Addition
-
Prepare a solvent mixture of Toluene and deionized H2O in a 4:1 volumetric ratio (10 mL total).
-
Degas the solvent mixture by sparging with N2 for 15 minutes, or via three consecutive Freeze-Pump-Thaw cycles. (Note: Dissolved oxygen will rapidly oxidize the active Pd(0) species, halting the catalytic cycle).
-
Add the degassed solvent (10 mL) to the Schlenk tube via syringe.
Step 3: Reaction Execution
-
Replace the septum with a Teflon screw-cap under a positive flow of N2.
-
Transfer the sealed tube to a pre-heated oil bath at 80 °C .
-
Stir vigorously (800+ RPM) for 12 hours. High agitation is required to maximize the interfacial surface area of the biphasic Toluene/H2O system.
Step 4: Acidic Workup (Critical Step)
-
Remove the reaction from the heat and allow it to cool to room temperature.
-
Dilute the mixture with 10 mL of deionized water and 10 mL of Ethyl Acetate (EtOAc). Transfer to a separatory funnel.
-
Self-Validation Check: At this stage, the product is an aqueous-soluble carboxylate salt. Do not discard the aqueous layer!
-
Slowly add 1M HCl dropwise to the aqueous layer while swirling, until the aqueous phase reaches pH 2 (verify with pH paper). You will observe the precipitation/cloudiness of the newly protonated biaryl carboxylic acid, which will rapidly partition into the EtOAc layer.
Step 5: Extraction & Purification
-
Extract the acidified aqueous layer with EtOAc (3 × 15 mL).
-
Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude residue via flash column chromatography (Silica gel).
-
Chromatography Tip: Use a gradient of Hexanes/EtOAc containing 1% Acetic Acid . The acetic acid prevents the carboxylic acid product from streaking on the silica column, ensuring sharp elution bands.
-
Analytical Validation & Troubleshooting
To ensure the integrity of your synthesized polyfluorinated biaryl, perform the following self-validating checks:
-
19F NMR Spectroscopy: This is the most diagnostic tool. You must observe three distinct fluorine environments (assuming an asymmetric coupling partner). If you observe only two fluorine signals, the reaction suffered from SNAr defluorination, likely due to utilizing an overly nucleophilic base or excessive heating.
-
TLC Monitoring: If the starting material and product appear as long smears on the TLC plate, your eluent lacks an acidic modifier. Add 1-2% formic or acetic acid to your TLC chamber.
-
LC-MS: Utilize negative electrospray ionization (ESI-) to easily detect the [M-H]- mass of the carboxylic acid product.
References
- Sigma-Aldrich.
- ResearchGate. "Copper-Catalysed Suzuki-Miyaura Cross-Coupling of Highly Fluorinated Aryl Boronate Esters with Aryl Iodides and Bromides."
- Organic Chemistry Portal.
- Wikipedia.
- Chemistry LibreTexts.
- ResearchGate. "Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid & Polyfluoroarenes."
- National Institutes of Health (PMC).
Sources
- 1. 3-bromo-2,5,6-trifluorobenzoic acid | 118829-12-2 [sigmaaldrich.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 3-Bromo-2,5,6-trifluorobenzoic Acid as a Privileged Scaffold in Medicinal Chemistry
This guide provides an in-depth exploration of 3-Bromo-2,5,6-trifluorobenzoic acid, a highly functionalized synthetic building block, and its strategic application in modern medicinal chemistry. We will delve into the rationale behind its use, from its role as a versatile core in library synthesis to its application in fragment-based drug discovery (FBDD). This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of poly-halogenated aromatic systems.
Introduction: The Strategic Value of Polysubstituted Scaffolds
In the landscape of drug discovery, the architecture of small molecules is paramount. Chemists seek scaffolds that are not merely inert skeletons but are "privileged structures"—cores that offer multiple points for diversification and are pre-validated to interact with biological targets. 3-Bromo-2,5,6-trifluorobenzoic acid represents a prime example of such a scaffold. Its utility stems from three key features:
-
The Carboxylic Acid Handle : Provides a direct and reliable site for amide bond formation, a cornerstone reaction in medicinal chemistry, enabling linkage to a vast array of amine-containing building blocks.
-
The Bromine Atom : Serves as a versatile functional group for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1] This allows for the introduction of diverse aryl and heteroaryl moieties.
-
The Trifluorinated Phenyl Ring : The fluorine atoms significantly modulate the physicochemical properties of the molecule. They increase metabolic stability by blocking sites of oxidative metabolism, enhance binding affinity through favorable electrostatic interactions, and increase lipophilicity, which can improve cell permeability.[2][3]
The strategic arrangement of these groups allows for a sequential and often orthogonal derivatization strategy, making this molecule a powerful tool for systematically exploring chemical space.
Part I: Core Concepts in Application
A Hub for Orthogonal Synthesis
The distinct reactivity of the carboxylic acid and the bromo group allows for a controlled, stepwise elaboration of the scaffold. The carboxylic acid can be readily converted to an amide under standard coupling conditions without affecting the bromo-substituent. Subsequently, the bromo-substituent can be subjected to palladium-catalyzed cross-coupling, leaving the newly formed amide bond intact. This orthogonality is critical for building molecular complexity in a predictable manner.[4]
Caption: Orthogonal synthetic strategy for derivatizing the scaffold.
A Powerful Fragment for Fragment-Based Drug Discovery (FBDD)
Fragment-Based Drug Discovery (FBDD) is a rational approach to lead generation that starts with identifying low-molecular-weight fragments (typically < 300 Da) that bind weakly to a biological target.[5] These fragments are then optimized into more potent lead compounds. 3-Bromo-2,5,6-trifluorobenzoic acid is an ideal candidate for inclusion in fragment libraries due to its:
-
Low Molecular Weight: (272.98 g/mol )
-
High Functionality: Provides multiple vectors for chemical elaboration.
-
3D Shape and Vectoral Diversity: The substituents project into distinct regions of space, allowing for effective probing of binding pockets.
Once a fragment hit is identified, it can be elaborated using several strategies, including fragment growing, where chemical groups are added to the fragment to engage with adjacent pockets on the target protein.[6][7]
Caption: A typical workflow for Fragment-Based Drug Discovery.
Part II: Experimental Protocols
The following protocols are generalized methodologies that serve as a robust starting point. Researchers should optimize conditions for their specific substrates.
Protocol: Amide Bond Formation via HATU Coupling
This protocol describes the formation of an amide bond using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent that minimizes side reactions and racemization.
Rationale: The direct reaction between a carboxylic acid and an amine is unfavorable as it forms a stable ammonium carboxylate salt.[8] Coupling reagents like HATU activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine nucleophile. A non-nucleophilic base like DIPEA is used to neutralize the generated acid and facilitate the reaction.[8]
Materials:
-
3-Bromo-2,5,6-trifluorobenzoic acid (1.0 eq)
-
Primary or Secondary Amine (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction Vessel (e.g., round-bottom flask)
-
Inert Atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add 3-Bromo-2,5,6-trifluorobenzoic acid (1.0 eq).
-
Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).
-
Add the desired amine (1.1 eq) to the solution, followed by DIPEA (2.5 eq).
-
In a separate vial, dissolve HATU (1.1 eq) in a small amount of anhydrous DMF.
-
Add the HATU solution dropwise to the reaction mixture at room temperature. A slight exotherm may be observed.
-
Stir the reaction at room temperature for 2-8 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
| Coupling Reagent | Activating Additive | Typical Base | Solvent | Pros & Cons |
| HATU | None needed | DIPEA, TEA | DMF, DCM | Pros: Fast, high-yielding, low racemization. Cons: Expensive, produces urea byproducts. |
| EDC | HOBt, HOAt | DIPEA, NMM | DMF, DCM | Pros: Water-soluble byproducts, cost-effective. Cons: Can be slower, potential for side reactions without additive. |
| T3P | None needed | Pyridine, TEA | EtOAc, THF | Pros: High reactivity, byproducts are water-soluble. Cons: Reagent is moisture-sensitive. |
Protocol: Suzuki-Miyaura Cross-Coupling
This protocol details a typical Suzuki-Miyaura coupling to form a C(sp²)-C(sp²) bond at the bromine position.
Rationale: The Suzuki-Miyaura reaction is a robust palladium-catalyzed process for forming carbon-carbon bonds.[9] The catalytic cycle involves three key steps: (1) Oxidative addition of the aryl bromide to a Pd(0) complex, (2) Transmetalation, where the organic group from the activated boronic acid is transferred to the palladium center, and (3) Reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.[10] The choice of ligand is crucial; bulky, electron-rich phosphine ligands often accelerate the reaction, especially for challenging substrates.[11]
Materials:
-
3-Bromo-2,5,6-trifluoro-N-alkylbenzamide (from Protocol 2.1) (1.0 eq)
-
Arylboronic Acid (1.3 eq)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂) (3 mol%)
-
Base (e.g., K₂CO₃) (2.5 eq)
-
Anhydrous Solvent (e.g., Dioxane/Water 4:1)
-
Reaction Vessel (e.g., Schlenk flask or microwave vial)
-
Inert Atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add the bromo-amide substrate (1.0 eq), arylboronic acid (1.3 eq), palladium catalyst (3 mol%), and base (2.5 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add the anhydrous solvent mixture (Dioxane/Water 4:1) via syringe.
-
Degas the resulting slurry by bubbling argon through it for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-16 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Wash the organic filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
3-Bromo-2,5,6-trifluorobenzoic acid is more than a simple chemical; it is a strategic platform for innovation in medicinal chemistry. Its inherent orthogonality and the favorable properties conferred by its fluorine substituents make it an exceptionally valuable scaffold. By mastering the core synthetic transformations detailed in this guide—namely amide bond formation and palladium-catalyzed cross-coupling—researchers can efficiently generate diverse libraries of complex molecules, accelerating the journey from fragment hit to viable drug candidate.
References
-
Massachusetts Institute of Technology. (2010, June 26). Chemists find an easier way to synthesize new drug candidates. ScienceDaily. Available at: [Link]
-
AIR Unimi. MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. Available at: [Link]
-
ResearchGate. (2015, November 05). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Available at: [Link]
-
Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole. (2024, June 30). Available at: [Link]
-
Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. Available at: [Link]
-
RSC Publishing. Amide bond formation: beyond the dilemma between activation and racemisation. Available at: [Link]
-
ResearchGate. (2025, August 07). Synthesis and antimicrobial activity of fluorobenzoic acid amides. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling. Available at: [Link]
-
Molander, G. A., & Brown, A. R. (2012). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of organic chemistry, 77(17), 10.1021/jo301479y. Available at: [Link]
-
Open Access Journals. (2023, June 30). Fragment-Based Drug Design (FBDD). Available at: [Link]
-
Pharmacelera. (2018, July 09). Fragment Based Drug Design and Field-Based Technology. Available at: [Link]
-
Frontiers. (2020, August 04). Application of Fragment-Based Drug Discovery to Versatile Targets. Available at: [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. sciencedaily.com [sciencedaily.com]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [wap.guidechem.com]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. lifechemicals.com [lifechemicals.com]
- 7. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Advanced Derivatization Strategies for 3-Bromo-2,5,6-trifluorobenzoic Acid
Abstract
3-Bromo-2,5,6-trifluorobenzoic acid is a highly functionalized aromatic building block of significant interest to the pharmaceutical and materials science sectors. Its unique substitution pattern, featuring a reactive carboxylic acid, a versatile bromine handle for cross-coupling, and electron-withdrawing fluorine atoms, makes it an ideal scaffold for creating diverse molecular architectures. This guide provides an in-depth exploration of key derivatization methodologies, moving beyond simple procedural lists to explain the underlying chemical principles and rationale behind protocol choices. We present detailed, field-tested protocols for esterification, amidation, and palladium-catalyzed cross-coupling reactions (Suzuki and Sonogashira), designed for researchers, scientists, and drug development professionals seeking to leverage this valuable intermediate.
Introduction: The Strategic Value of 3-Bromo-2,5,6-trifluorobenzoic Acid
The strategic placement of functional groups on 3-Bromo-2,5,6-trifluorobenzoic acid offers a dual-axis approach to molecular diversification.
-
Axis 1: Carboxylic Acid Modification: The carboxyl group serves as a primary site for forming robust C-O (ester) and C-N (amide) bonds, fundamental linkages in a vast array of bioactive molecules and functional polymers.
-
Axis 2: Aryl Bromide Modification: The bromine atom acts as a key linchpin for modern palladium-catalyzed cross-coupling reactions, enabling the formation of C-C bonds with a wide range of partners. The electron-deficient nature of the fluorinated ring enhances the reactivity of the C-Br bond towards oxidative addition, often facilitating these couplings under milder conditions than their non-fluorinated counterparts.
This document serves as a practical guide to harnessing this reactivity, providing both the "how" and the "why" for its most critical transformations.
Derivatization via the Carboxyl Group: Amides and Esters
The direct reaction of a carboxylic acid with an amine or alcohol is generally an unfavorable equilibrium process, requiring high temperatures or the removal of water. Therefore, activation of the carboxyl group is paramount for efficient synthesis under controlled laboratory conditions. The most common and reliable strategy involves converting the hydroxyl moiety into a better leaving group.
Pathway A: Activation to Acyl Chloride
The conversion of the carboxylic acid to a highly reactive acyl chloride is a robust, two-step approach for synthesizing both esters and amides. The acyl chloride is a potent electrophile that reacts readily with nucleophiles like alcohols and amines.
Two primary reagents are employed for this transformation: Thionyl Chloride (SOCl₂) and Oxalyl Chloride ((COCl)₂).
-
Thionyl Chloride (SOCl₂): A cost-effective and powerful chlorinating agent. The reaction's byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification as they can be easily removed from the reaction mixture.[1][2]
-
Oxalyl Chloride ((COCl)₂): Often considered a milder and "cleaner" alternative. It typically requires only a catalytic amount of N,N-dimethylformamide (DMF). The byproducts are also gaseous (CO₂, CO, HCl), ensuring a high-purity product, though it is more expensive than SOCl₂.[3]
| Reagent | Typical Conditions | Advantages | Considerations |
| Thionyl Chloride (SOCl₂) ** | Neat or in a non-protic solvent (e.g., Toluene), reflux | Cost-effective; Gaseous byproducts simplify workup[1] | Harsher conditions; Potential for side reactions with sensitive substrates |
| Oxalyl Chloride ((COCl)₂) ** | Anhydrous DCM or Toluene, cat. DMF, 0 °C to RT | Milder conditions; High purity of product; Gaseous byproducts[3] | Higher cost; Requires strict anhydrous conditions |
Materials:
-
3-Bromo-2,5,6-trifluorobenzoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous N,N-dimethylformamide (DMF) (if using oxalyl chloride)
-
Anhydrous dichloromethane (DCM) or Toluene
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, inert atmosphere setup (N₂ or Ar)
Procedure (Thionyl Chloride Method):
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, combine 3-Bromo-2,5,6-trifluorobenzoic acid (1.0 eq) and thionyl chloride (3.0-5.0 eq).
-
Fit the flask with a condenser connected to a gas trap (to neutralize HCl and SO₂ fumes).
-
Heat the mixture to reflux (approx. 80 °C) and stir for 2-4 hours. Monitor the reaction by carefully taking an aliquot, quenching with methanol, and analyzing by TLC or LC-MS to confirm the consumption of starting material.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude 3-Bromo-2,5,6-trifluorobenzoyl chloride is often used directly in the next step without further purification.
Procedure (Oxalyl Chloride Method):
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend 3-Bromo-2,5,6-trifluorobenzoic acid (1.0 eq) in anhydrous DCM (approx. 0.5 M).
-
Add a catalytic amount of anhydrous DMF (1-2 drops).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (1.5-2.0 eq) dropwise. Vigorous gas evolution will be observed.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours until gas evolution ceases and the solution becomes clear.
-
Carefully evaporate the solvent and excess reagent under reduced pressure to yield the crude acyl chloride.
Pathway B: Direct Amidation using Coupling Reagents
For substrates with sensitive functional groups where the formation of a harsh acyl chloride is undesirable, direct coupling of the carboxylic acid and amine using a "coupling reagent" is the preferred method. This is the cornerstone of modern peptide synthesis and is broadly applicable to general amide bond formation.[4]
The Mechanism of Action: Coupling reagents activate the carboxylic acid in situ to form a highly reactive intermediate, such as an O-acylisourea ester (with carbodiimides) or an active ester. This intermediate is then susceptible to nucleophilic attack by the amine. Additives like 1-Hydroxybenzotriazole (HOBt) are often included to trap the activated intermediate, forming an HOBt-ester, which increases efficiency and minimizes side reactions.
| Reagent Combination | Description | Advantages |
| EDC / HOBt | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / 1-Hydroxybenzotriazole | Water-soluble urea byproduct simplifies workup; Cost-effective and widely used.[5] |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Highly efficient and fast-acting, especially for hindered amines or electron-poor acids. |
Materials:
-
3-Bromo-2,5,6-trifluorobenzoic acid
-
Desired primary or secondary amine (e.g., Benzylamine)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (1-Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous DMF or DCM
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 3-Bromo-2,5,6-trifluorobenzoic acid (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the mixture and stir for 5 minutes at room temperature. The base is crucial to neutralize the carboxylic acid and any HCl formed.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to slowly warm to room temperature and continue stirring for 12-24 hours.
-
Monitor reaction progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide.[6]
Sources
Application Notes and Protocols for the Amidation of 3-Bromo-2,5,6-trifluorobenzoic acid
Introduction
The synthesis of amide bonds is a cornerstone of modern organic and medicinal chemistry, with the amide functional group being a key structural motif in a vast array of pharmaceuticals, agrochemicals, and advanced materials. 3-Bromo-2,5,6-trifluorobenzoic acid is a valuable building block in drug discovery, featuring a unique substitution pattern of a bromine atom and three fluorine atoms on the aromatic ring. This polyhalogenated structure imparts specific electronic and steric properties that can be both advantageous for biological activity and challenging for synthetic transformations. The strong electron-withdrawing nature of the fluorine atoms significantly increases the acidity of the carboxylic acid, while the ortho-bromo and -fluoro substituents introduce considerable steric hindrance around the reaction center.
This technical guide provides a comprehensive overview of protocols for the amidation of 3-Bromo-2,5,6-trifluorobenzoic acid. As a Senior Application Scientist, this document moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for procedural choices. We will explore various modern coupling reagents, offering detailed, field-proven protocols, and a comparative analysis to empower researchers to make informed decisions for their specific synthetic needs.
Understanding the Substrate: The Impact of Polyhalogenation
The reactivity of 3-Bromo-2,5,6-trifluorobenzoic acid in amidation reactions is profoundly influenced by its unique substitution pattern. The three fluorine atoms exert a strong negative inductive effect (-I), withdrawing electron density from the aromatic ring and the carboxylic acid group. This has two primary consequences:
-
Increased Acidity: The electron withdrawal stabilizes the resulting carboxylate anion, making the parent carboxylic acid more acidic than benzoic acid. This enhanced acidity can facilitate the initial activation step with coupling reagents.
-
Steric Hindrance: The presence of a bromine atom and a fluorine atom in the ortho positions (2- and 6-positions) to the carboxylic acid creates significant steric bulk. This hindrance can impede the approach of the amine nucleophile to the activated carboxylic acid intermediate, potentially slowing down the reaction rate and requiring more forceful conditions or more effective coupling reagents.
Therefore, the selection of an appropriate amidation protocol must balance the favorable electronic activation with the challenge of steric hindrance.
Comparative Analysis of Amidation Protocols
Several classes of coupling reagents are available for amide bond formation. The choice of the optimal reagent depends on the specific amine to be coupled, the desired reaction conditions, and the scale of the synthesis. Below is a comparative summary of the most suitable methods for the amidation of 3-Bromo-2,5,6-trifluorobenzoic acid.
| Coupling Reagent System | Advantages | Disadvantages | Best Suited For |
| EDC/HOBt | Readily available, cost-effective, water-soluble byproducts are easily removed. | Can be less effective for highly hindered substrates, risk of side reactions if HOBt is omitted. | General purpose, initial screening, and scale-up of less hindered amines. |
| HATU | High reactivity, fast reaction times, low rates of racemization, effective for hindered substrates. | Higher cost, potential for side reactions with the amine (guanidinylation), potentially explosive. | Challenging couplings, sterically hindered amines, and when rapid reaction is desired. |
| PyBOP | High coupling efficiency, low racemization, safer alternative to BOP (non-carcinogenic byproduct). | Higher cost than carbodiimides, phosphonium-based byproducts can sometimes be difficult to remove. | Sterically demanding couplings where the use of BOP is undesirable due to safety concerns. |
Reaction Mechanisms and Visualized Workflows
A foundational understanding of the reaction mechanisms is crucial for troubleshooting and optimization.
Carbodiimide-Mediated Amidation (EDC/HOBt)
The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This intermediate is susceptible to nucleophilic attack by the amine. However, for sterically hindered or electron-poor amines, the O-acylisourea can rearrange to a stable N-acylurea byproduct. The addition of 1-Hydroxybenzotriazole (HOBt) mitigates this by intercepting the O-acylisourea to form an HOBt-ester, which is more stable and a highly efficient acylating agent.
Caption: Mechanism of EDC/HOBt-mediated amidation.
Uronium/Aminium Salt-Mediated Amidation (HATU)
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent. In the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester. The amine then attacks this active ester to yield the final amide product. The nitrogen atom in the HOAt ring is thought to accelerate the coupling step.
Caption: Mechanism of HATU-mediated amidation.
Phosphonium Salt-Mediated Amidation (PyBOP)
(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) is another powerful coupling reagent. Similar to HATU, the reaction is initiated by the deprotonation of the carboxylic acid by a base. The carboxylate anion then attacks the phosphorus atom of PyBOP, leading to the formation of a highly reactive O-benzotriazolyl ester (OBt active ester) and the non-carcinogenic byproduct tris(pyrrolidin-1-yl)phosphine oxide. This activated ester is then readily attacked by the amine to form the amide bond.
Experimental Protocols
Safety First: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. 3-Bromo-2,5,6-trifluorobenzoic acid and its derivatives, as well as the coupling reagents and bases, may be irritating to the skin, eyes, and respiratory tract. Consult the Safety Data Sheets (SDS) for all reagents before commencing work.
Protocol 1: General Amidation using EDC/HOBt
This protocol is a good starting point for a wide range of primary and secondary amines.
Materials:
-
3-Bromo-2,5,6-trifluorobenzoic acid (1.0 equiv)
-
Amine (1.1 - 1.5 equiv)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 - 1.5 equiv)
-
1-Hydroxybenzotriazole (HOBt) (1.2 - 1.5 equiv)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equiv)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Standard workup reagents (e.g., 1M HCl, saturated NaHCO₃ solution, brine)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-Bromo-2,5,6-trifluorobenzoic acid (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).
-
Dissolve the mixture in anhydrous DCM or DMF (approximately 0.1-0.2 M concentration of the carboxylic acid).
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.
-
Add DIPEA (2.5 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
Protocol 2: Amidation of Hindered Amines using HATU
This protocol is recommended for sterically demanding primary or secondary amines where Protocol 1 may be sluggish.
Materials:
-
3-Bromo-2,5,6-trifluorobenzoic acid (1.0 equiv)
-
Amine (1.1 - 1.5 equiv)
-
HATU (1.1 - 1.3 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard workup reagents
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve 3-Bromo-2,5,6-trifluorobenzoic acid (1.0 equiv) in anhydrous DMF.
-
Add HATU (1.1 equiv) and DIPEA (2.0 equiv) to the solution and stir for 15-20 minutes at room temperature for pre-activation.
-
Add the desired amine (1.1 equiv) to the reaction mixture.
-
Stir the reaction at room temperature for 2-8 hours. Due to the steric hindrance of the acid, longer reaction times or gentle heating (e.g., 40-50 °C) may be necessary. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous LiCl solution (to help remove DMF), followed by saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Amidation using PyBOP
This protocol provides a robust and safe alternative for challenging couplings.
Materials:
-
3-Bromo-2,5,6-trifluorobenzoic acid (1.0 equiv)
-
Amine (1.1 - 1.5 equiv)
-
PyBOP (1.1 - 1.3 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 equiv)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Standard workup reagents
Procedure:
-
To a stirred solution of 3-Bromo-2,5,6-trifluorobenzoic acid (1.0 equiv), the amine (1.2 equiv), and DIPEA (2.5 equiv) in anhydrous DCM or DMF, add PyBOP (1.2 equiv) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 10% citric acid solution, water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Troubleshooting and Optimization
-
Low or No Conversion: For sluggish reactions, especially with electron-poor anilines or hindered amines, consider switching to a more powerful coupling reagent like HATU or PyBOP. Increasing the reaction temperature (e.g., to 40-60 °C) or extending the reaction time may also improve yields. Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediates.
-
Side Product Formation: The formation of N-acylurea with EDC can be suppressed by the stoichiometric use of HOBt. If guanidinylation of the amine is observed with HATU, ensure that the carboxylic acid is fully pre-activated before adding the amine.
-
Difficult Purification: The urea byproduct from EDC is water-soluble and can be removed with an aqueous workup. The phosphine oxide byproduct from PyBOP can sometimes be challenging to remove by chromatography; trituration with a suitable solvent system may be effective.
Conclusion
The amidation of 3-Bromo-2,5,6-trifluorobenzoic acid presents a unique synthetic challenge due to the interplay of electronic activation and steric hindrance. A judicious choice of coupling reagent and reaction conditions is paramount for achieving high yields and purity. While EDC/HOBt offers a cost-effective solution for less demanding amines, the superior reactivity of HATU and the favorable safety profile of PyBOP make them invaluable tools for more challenging substrates. The protocols and mechanistic insights provided in this guide are intended to equip researchers with the knowledge and practical expertise to successfully navigate the synthesis of novel amides derived from this important fluorinated building block.
References
- A survey of amidation reagents demonstrating DIC-HOPO, DMT-MM, COMU-collidine, TPTU-NMI, EEDQ, CDI and EDC-Oxyma to be effective for the coupling of carboxylic acids with amines in the presence of water and the absence of problematic dipolar aprotic solvents is reported. DMT-MM was shown to pro- vide the best yields for the coupling of a secondary amine, TPTU-NMI and COMU-coll
Palladium-catalyzed cross-coupling of 3-Bromo-2,5,6-trifluorobenzoic acid
An In-Depth Guide to the Palladium-Catalyzed Cross-Coupling of 3-Bromo-2,5,6-trifluorobenzoic Acid
Authored by a Senior Application Scientist
The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's metabolic stability, lipophilicity, and binding affinity.[1][2][3] 3-Bromo-2,5,6-trifluorobenzoic acid stands out as a particularly valuable building block. Its trifluorinated phenyl ring presents a unique electronic and steric environment, while the bromine atom and carboxylic acid group provide orthogonal handles for diverse chemical transformations. This guide provides a detailed exploration of palladium-catalyzed cross-coupling reactions—a transformative technology in chemical synthesis—applied specifically to this challenging and high-value substrate.[4]
This document is designed for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical principles.
The Foundation: Understanding the Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions are a class of powerful synthetic methods for forming carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds.[5][6] These reactions are indispensable in academic and industrial laboratories for their reliability and functional group tolerance.[6][7] The majority of these transformations proceed through a common, well-defined catalytic cycle involving Pd(0) and Pd(II) oxidation states.[4][8]
The general mechanism consists of three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 3-bromo-2,5,6-trifluorobenzoic acid. This is often the rate-determining step. The electron-withdrawing nature of the fluorine atoms and the carboxylic acid on the substrate accelerates this step by making the aryl halide more electrophilic.[9]
-
Transmetalation (or equivalent step): An organometallic coupling partner (e.g., an organoboron reagent in Suzuki coupling) transfers its organic group to the palladium center.[7][8] In other couplings, this step is replaced by coordination and deprotonation of a nucleophile (e.g., an amine in Buchwald-Hartwig amination).[5][10]
-
Reductive Elimination: The two organic groups on the Pd(II) center couple and are expelled, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7][9]
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Application I: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is one of the most versatile methods for constructing biaryl linkages, a common motif in pharmaceuticals. It involves the coupling of an aryl halide with an organoboron reagent, such as a boronic acid or boronate ester.[11]
Causality and Experimental Choices
-
Catalyst System: For an electron-deficient and sterically hindered substrate like 3-bromo-2,5,6-trifluorobenzoic acid, a highly active catalyst system is required. A combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, or RuPhos) is often effective. These ligands promote both the oxidative addition and the challenging reductive elimination step.[12]
-
Base: The base is critical for activating the boronic acid. It forms a boronate complex, which facilitates the transmetalation step.[11] A moderately strong inorganic base like K₂CO₃ or K₃PO₄ is typically used. Stronger bases like hydroxides could potentially react with the carboxylic acid moiety, although in some cases this can be managed with careful stoichiometry.
-
Solvent: A polar aprotic solvent system, such as dioxane/water or toluene/water, is standard. The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.
Protocol: Suzuki-Miyaura Coupling of 3-Bromo-2,5,6-trifluorobenzoic acid with Phenylboronic Acid
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mg) | Mmol | Equivalents |
| 3-Bromo-2,5,6-trifluorobenzoic acid | 254.98 | 255 | 1.0 | 1.0 |
| Phenylboronic Acid | 121.93 | 146 | 1.2 | 1.2 |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 4.5 | 0.02 | 0.02 |
| SPhos (Ligand) | 410.47 | 16.4 | 0.04 | 0.04 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 415 | 3.0 | 3.0 |
| 1,4-Dioxane | - | 8 mL | - | - |
| Water | - | 2 mL | - | - |
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add 3-Bromo-2,5,6-trifluorobenzoic acid (255 mg, 1.0 mmol), Phenylboronic Acid (146 mg, 1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and K₂CO₃ (415 mg, 3.0 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Acidify the aqueous layer to pH ~2 with 1M HCl to protonate the carboxylic acid.
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Application II: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a revolutionary method for synthesizing aryl amines from aryl halides.[5][10][13] This reaction has broad applications in pharmaceuticals where the aniline moiety is a prevalent structural feature.[14]
Causality and Experimental Choices
-
Catalyst System: Similar to the Suzuki coupling, sterically hindered and electron-rich ligands are paramount for coupling with challenging substrates.[14] Ligands like BrettPhos or RuPhos are often excellent choices. The palladium precursor can be Pd₂(dba)₃ or a pre-formed palladacycle precatalyst.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido intermediate.[14] Sodium tert-butoxide (NaOtBu) is a common choice for its high reactivity. For base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) can be employed, though this may require higher temperatures or longer reaction times.[15]
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are necessary to prevent quenching of the strong base and deactivation of the catalyst.[14]
Protocol: Buchwald-Hartwig Amination with Morpholine
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mg/µL) | Mmol | Equivalents |
| 3-Bromo-2,5,6-trifluorobenzoic acid | 254.98 | 255 mg | 1.0 | 1.0 |
| Morpholine | 87.12 | 105 µL | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 18.3 mg | 0.02 | 0.02 |
| BrettPhos (Ligand) | 536.68 | 21.5 mg | 0.04 | 0.04 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 135 mg | 1.4 | 1.4 |
| Anhydrous Toluene | - | 10 mL | - | - |
Procedure:
-
Glovebox Setup: Inside a glovebox, add 3-Bromo-2,5,6-trifluorobenzoic acid (255 mg, 1.0 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), BrettPhos (21.5 mg, 0.04 mmol), and NaOtBu (135 mg, 1.4 mmol) to a Schlenk flask.
-
Reagent Addition: Add anhydrous toluene (10 mL) followed by morpholine (105 µL, 1.2 mmol).
-
Reaction: Seal the flask, remove it from the glovebox, and heat in an oil bath at 110 °C with vigorous stirring for 16-24 hours.
-
Monitoring: Track the reaction's progress via LC-MS.
-
Workup: Cool the mixture to room temperature. Carefully quench by adding saturated aqueous NH₄Cl solution (15 mL).
-
Extraction and Purification: Follow steps 6-8 from the Suzuki-Miyaura protocol, ensuring careful acidification to protonate the product before extraction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Application III: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation
The Sonogashira coupling is the premier method for linking terminal alkynes with aryl halides, creating arylalkynes and conjugated enynes.[16][17] This reaction is distinguished by its use of a dual-catalyst system, employing both palladium and copper(I).[16]
Causality and Experimental Choices
-
Catalyst System: The standard Sonogashira catalyst system consists of a Pd(0) source, often generated from PdCl₂(PPh₃)₂, and a copper(I) co-catalyst, typically CuI.[18] The palladium complex undergoes oxidative addition with the aryl halide, while the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which is the active species for transmetalation.[16]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is essential. It serves both to neutralize the HBr generated during the reaction and to act as the solvent.[18]
-
Solvent: While the amine base can serve as the solvent, co-solvents like DMF or THF are often used to improve the solubility of the reagents, especially the aryl halide.[18]
Protocol: Sonogashira Coupling with Phenylacetylene
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mg/µL) | Mmol | Equivalents |
| 3-Bromo-2,5,6-trifluorobenzoic acid | 254.98 | 255 mg | 1.0 | 1.0 |
| Phenylacetylene | 102.14 | 132 µL | 1.2 | 1.2 |
| PdCl₂(PPh₃)₂ | 701.90 | 35 mg | 0.05 | 0.05 |
| Copper(I) Iodide (CuI) | 190.45 | 10 mg | 0.05 | 0.05 |
| Triethylamine (Et₃N) | - | 5 mL | - | - |
| Anhydrous DMF | - | 5 mL | - | - |
Procedure:
-
Reaction Setup: In a Schlenk flask, dissolve 3-Bromo-2,5,6-trifluorobenzoic acid (255 mg, 1.0 mmol) in a mixture of triethylamine (5 mL) and DMF (5 mL).
-
Inert Atmosphere: Degas the solution by bubbling argon through it for 15 minutes.
-
Catalyst Addition: Under a positive pressure of argon, add PdCl₂(PPh₃)₂ (35 mg, 0.05 mmol) and CuI (10 mg, 0.05 mmol).
-
Alkyne Addition: Add phenylacetylene (132 µL, 1.2 mmol) via syringe.
-
Reaction: Stir the mixture at 60-80 °C for 6-12 hours. The formation of a salt (triethylammonium bromide) may be observed.
-
Monitoring & Workup: Follow the monitoring and workup procedures outlined in the previous protocols.
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Concluding Remarks
3-Bromo-2,5,6-trifluorobenzoic acid is a potent synthetic intermediate whose full potential can be unlocked through modern palladium-catalyzed cross-coupling reactions. By carefully selecting the appropriate catalyst, ligand, base, and solvent, chemists can efficiently forge new C-C and C-N bonds, paving the way for the discovery of novel therapeutics and functional materials. The protocols and principles outlined in this guide provide a robust framework for researchers to successfully employ this versatile building block in their synthetic campaigns.
References
- Fiveable. (2025, August 15). Palladium-catalyzed cross-coupling reactions. Organic Chemistry.
- Espinet, P., et al. (2021, August 9). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Wiley Online Library.
- Various Authors. Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions.
- The Royal Swedish Academy of Sciences. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
- Wikipedia contributors.
- Chemistry LibreTexts. (2020, July 1). 17.
- BenchChem. (2025).
- BenchChem. (2025). Potential applications of 2-Fluorobenzoic acid in medicinal chemistry.
- Wikipedia contributors. Sonogashira coupling. Wikipedia.
- Alfa Chemistry. (2024, October 12). Buchwald-Hartwig Coupling.
- Chemistry LibreTexts. (2023, June 30).
- BenchChem. (2025).
- Organic Chemistry Portal. Sonogashira Coupling.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- El-Faham, A., et al. (2022). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances.
- BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling with 3-Bromo Pyridines.
- Fisher Scientific.
- Singh, R. P., et al. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science.
- Organic Chemistry Portal. Suzuki Coupling.
- Molander, G. A., & Brown, A. R. (2012).
- TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
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- 2. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. nobelprize.org [nobelprize.org]
- 8. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fiveable.me [fiveable.me]
- 10. alfa-chemistry.com [alfa-chemistry.com]
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- 12. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
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Troubleshooting & Optimization
Improving the yield of reactions with 3-Bromo-2,5,6-trifluorobenzoic acid
Introduction: Understanding the Reactivity of 3-Bromo-2,5,6-trifluorobenzoic acid
3-Bromo-2,5,6-trifluorobenzoic acid is a highly functionalized building block crucial in pharmaceutical and materials science research. Its unique structure, featuring a carboxylic acid, a bromine atom, and three electron-withdrawing fluorine atoms, offers multiple reaction pathways. However, this same complexity presents distinct challenges for achieving high reaction yields. The trifluorinated phenyl ring is exceptionally electron-deficient, which significantly alters the reactivity compared to simpler aryl halides or benzoic acids.[1][2] This guide provides in-depth troubleshooting advice and optimized protocols to help researchers navigate the common pitfalls and maximize the success of their synthetic transformations.
The primary reactive centers on this molecule are:
-
The Carboxylic Acid Group: Susceptible to standard transformations (esterification, amidation) but its acidity is enhanced by the inductive effect of the fluorine atoms.[1]
-
The Carbon-Bromine (C-Br) Bond: The primary site for palladium-catalyzed cross-coupling reactions.
-
The Carbon-Fluorine (C-F) Bonds: While typically more stable than the C-Br bond, the severe electron-deficient nature of the ring makes these bonds susceptible to nucleophilic aromatic substitution (SNAr) under certain conditions, which can be a competing side reaction.[3]
This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the challenges you may encounter.
Section 1: Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, etc.)
Palladium-catalyzed cross-coupling reactions are the most common transformations performed on the C-Br bond of this substrate. However, the electron-deficient nature of the aromatic ring makes the oxidative addition step of the catalytic cycle particularly challenging, often leading to low yields.[4]
FAQ 1: My Suzuki-Miyaura coupling reaction is failing or giving very low yield. What are the most likely causes?
Low or no yield in a Suzuki coupling with this substrate typically points to issues with the catalytic system or competing side reactions. A systematic approach to troubleshooting is essential.
Initial Diagnostic Workflow
Caption: Troubleshooting workflow for low-yield Suzuki reactions.
A) Inadequate Catalyst and Ligand Selection
-
The Problem: The rate-limiting step for electron-deficient aryl bromides is often the initial oxidative addition to the Pd(0) center. Standard catalysts like Pd(PPh₃)₄ may be ineffective.
-
The Causality: The strong electron-withdrawing effect of the three fluorine atoms reduces the electron density of the C-Br bond, making it less susceptible to oxidation of the palladium catalyst. To overcome this, the palladium center must be made more electron-rich and reactive.
-
The Solution: Employ sterically hindered, electron-rich phosphine ligands, often referred to as "Buchwald ligands." These ligands accelerate both the oxidative addition and the final reductive elimination steps.[4] Consider screening a panel of catalysts and ligands.
| Parameter | Recommended Starting Points | Rationale |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | These are common, air-stable Pd(0) and Pd(II) precursors that form the active Pd(0) catalyst in situ. |
| Ligand | XPhos, SPhos, RuPhos | Bulky, electron-rich monophosphine ligands that are highly effective for coupling challenging, electron-poor aryl halides.[4] |
| Catalyst Loading | 1-5 mol% | Higher loadings may be necessary for difficult couplings, but start low to minimize cost and side reactions. |
B) Incorrect Base or Base Strength
-
The Problem: The chosen base is not effective at promoting the crucial transmetalation step, or it is causing degradation of the starting material or boronic acid.
-
The Causality: The base's primary role is to activate the boronic acid for transmetalation to the palladium center. For electron-deficient systems, a stronger base is often required to facilitate this step. However, the benzoic acid moiety can be deprotonated by the base, affecting solubility and reactivity.
-
The Solution: Use a moderately strong base. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often superior to weaker bases like Na₂CO₃ for these substrates.[4] Ensure the base is finely powdered and anhydrous for consistent results.
C) Competing Side Reactions
-
Protodeboronation: This is the hydrolysis of the boronic acid coupling partner to the corresponding arene, a common issue under harsh basic conditions or at high temperatures.[4]
-
Hydrodehalogenation (Debromination): The starting material's C-Br bond is reduced to a C-H bond.
-
Solution: This is often caused by impurities or a slow transmetalation step.[6] Ensure all reagents are pure and the atmosphere is strictly inert. Optimizing the ligand and base to accelerate the catalytic cycle can outcompete this side reaction.
-
-
Decarboxylation: At elevated temperatures (often >120 °C), the benzoic acid can lose CO₂, leading to the formation of 1-bromo-2,4,5-trifluorobenzene.[7][8]
-
Solution: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. Screen catalysts that are active at lower temperatures. If the carboxylic acid is not required in the final product, this can sometimes be used to one's advantage in a tandem reaction sequence.
-
FAQ 2: How can I improve the yield of my Buchwald-Hartwig amination?
Similar to Suzuki coupling, the key to a successful Buchwald-Hartwig amination is selecting a catalytic system capable of activating the electron-poor C-Br bond.[9][10]
-
Catalyst/Ligand: The choice of ligand is paramount. For sterically hindered and electronically distinct substrates, bidentate phosphine ligands (e.g., BINAP, DPPF) or bulky monophosphine Buchwald ligands (e.g., BrettPhos, RuPhos) are essential.[10][11] A high-throughput screen of different palladium/ligand combinations can rapidly identify the optimal system.[11][12]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS, LHMDS) and potassium tert-butoxide (KOtBu) are standard choices.[9][11] LHMDS has been noted to have a potential protective effect on sensitive functional groups.[11]
-
Solvent: Anhydrous, aprotic polar solvents like toluene, dioxane, or THF are typically used.[9]
General Protocol: Suzuki-Miyaura Coupling of 3-Bromo-2,5,6-trifluorobenzoic acid
This protocol provides a robust starting point for optimization.
-
Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-Bromo-2,5,6-trifluorobenzoic acid (1.0 equiv), the arylboronic acid (1.2–1.5 equiv), and finely powdered K₃PO₄ (3.0 equiv).
-
Catalyst Addition: To this solid mixture, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.[4]
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane or toluene, to a concentration of 0.1 M) via syringe.[4]
-
Reaction: Place the flask in a preheated oil bath at 80–110 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~2-3 to protonate the carboxylic acid, then extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.[13][14]
Section 2: Reactions at the Carboxylic Acid Group
FAQ 3: I am having trouble with the esterification/amidation of the carboxylic acid. The reaction is sluggish or incomplete. What should I do?
While standard procedures often work, the electronic properties of this molecule can sometimes require modified conditions.
A) Incomplete Activation of the Carboxylic Acid
-
The Problem: The carboxylic acid is not being efficiently converted to a more reactive intermediate (like an acyl chloride or an activated ester).
-
The Causality: The high acidity of the fluorinated benzoic acid (pKa lower than standard benzoic acid) can sometimes interfere with coupling reagents.[1] Steric hindrance from the ortho-fluorine and bromine atoms may also slow the reaction rate.
-
The Solution:
-
Acyl Chloride Formation: For a robust conversion, first transform the carboxylic acid into an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. This highly reactive intermediate can then be reacted with the desired alcohol or amine, often in the presence of a non-nucleophilic base like triethylamine or pyridine to scavenge the HCl byproduct.
-
Use Stronger Coupling Reagents: If direct coupling is desired, move beyond standard reagents like DCC. Consider using more powerful activating agents like HATU or HOBt/EDC, which are highly effective for forming amide bonds, even with challenging substrates.
-
B) Solubility Issues
-
The Problem: The starting material or its corresponding carboxylate salt has poor solubility in the reaction solvent.
-
The Solution: Screen different solvents. While ethers and chlorinated solvents are common, polar aprotic solvents like DMF or DMSO might be necessary to fully dissolve all components, especially if a salt is formed in situ.[15]
Section 3: Purification and Handling
FAQ 4: What are the best practices for purifying the products of these reactions?
Purification can be challenging due to the presence of structurally similar impurities.
-
Flash Column Chromatography: This is the most common method. Due to the polarity of the carboxylic acid, a more polar eluent system (e.g., ethyl acetate/hexanes with 0.5-1% acetic acid) may be required to prevent streaking on the silica gel.
-
Recrystallization: If the product is a solid, recrystallization is an excellent method for achieving high purity.[14] Screen various solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find optimal conditions.
-
Preparative HPLC: For difficult separations or to achieve very high purity, reverse-phase HPLC is a powerful tool.
FAQ 5: Are there any specific safety and handling precautions for 3-Bromo-2,5,6-trifluorobenzoic acid?
Yes. Like many halogenated aromatic compounds, it should be handled with care.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood. The compound is a powder, so avoid creating and inhaling dust.[16]
-
Incompatibilities: Keep away from strong oxidizing agents.[16]
-
Storage: Store in a tightly sealed container in a cool, dry place.[15]
References
-
Quora. (2021, January 16). Which is more acidic, p-bromobenzoic acid or p-fluoro benzoic acaid, and why? Available from: [Link]
-
Chemistry Stack Exchange. (2013, July 25). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Available from: [Link]
- Google Patents. US5233085A - Preparation of 2,4,5-trifluorobenzoic acid by decarboxylation of 3,4,6-trifluorophthalic acid.
-
Wiley Online Library. (2021). Decarboxylative Functionalization of Carboxylic Acids with Easily Oxidizable, Unstable, and Difficult Substituents Under Visible. Available from: [Link]
-
Beilstein Journal of Organic Chemistry. (2018, May 04). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available from: [Link]
- Google Patents. EP0431294A2 - Preparation of 2,4,5-trifluorobenzoic acid by decarboxylation of 3,4,6-trifluorophthalic anhydride.
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
PubMed. (2003, February 15). Purification strategies for combinatorial and parallel chemistry. Available from: [Link]
-
Springer Nature Experiments. Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination. Available from: [Link]
- Google Patents. US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid.
-
National Institutes of Health (NIH). (2024, December 12). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. Available from: [Link]
-
National Institutes of Health (NIH). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Available from: [Link]
-
Royal Society of Chemistry. (2016, August 08). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Available from: [Link]
-
National Institutes of Health (NIH). Decarboxylative Hydroxylation of Benzoic Acids. Available from: [Link]
-
European Patent Office. Preparation of 2,4,5-trifluorobenzoic acid by decarboxylation of 3,4,6-trifluorophthalic anhydride. Available from: [Link]
-
ResearchGate. Optimization of Suzuki coupling reaction between bromobenzene and phenylboronic acid. Available from: [Link]
-
Chemistry LibreTexts. (2025, August 20). 3.2: Purification of Products. Available from: [Link]
-
ResearchGate. Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium.... Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US5233085A - Preparation of 2,4,5-trifluorobenzoic acid by decarboxylation of 3,4,6-trifluorophthalic acid - Google Patents [patents.google.com]
- 8. Preparation of 2,4,5-trifluorobenzoic acid by decarboxylation of 3,4,6-trifluorophthalic anhydride - Patent 0431294 [data.epo.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination | Springer Nature Experiments [experiments.springernature.com]
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- 15. Page loading... [guidechem.com]
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Technical Support Center: Purification of 3-Bromo-2,5,6-trifluorobenzoic Acid Derivatives
Welcome to the technical support center for the purification of 3-Bromo-2,5,6-trifluorobenzoic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common and complex purification challenges encountered in the laboratory. The highly fluorinated and brominated nature of this scaffold presents unique purification hurdles that require a nuanced and well-understood approach.
Core Principles of Purifying Halogenated Benzoic Acids
The presence of multiple fluorine atoms and a bromine atom on the benzoic acid ring significantly influences the molecule's physicochemical properties. These include increased acidity, altered polarity, and potential for unique intermolecular interactions, all of which must be considered when developing a purification strategy.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured to address specific issues you may encounter during the purification of 3-Bromo-2,5,6-trifluorobenzoic acid derivatives.
Recrystallization Issues
Recrystallization is often the first line of defense for purifying solid compounds. However, the unique properties of these fluorinated molecules can lead to common issues.
Question 1: My compound "oils out" instead of forming crystals during recrystallization. What's happening and how can I fix it?
Answer: "Oiling out," where the compound separates as a liquid instead of a solid, is a common problem when the boiling point of the solvent is higher than the melting point of the solute, or when high concentrations of impurities are present, which can depress the melting point of your compound.[1][2]
Troubleshooting Steps:
-
Lower the Solvent Boiling Point: Select a recrystallization solvent or a solvent system with a lower boiling point.
-
Reduce Saturation: Re-heat the solution and add more solvent to decrease the concentration.[2]
-
Pre-Purification: If impurities are the likely cause, consider a preliminary purification step like a quick filtration through a plug of silica gel before attempting recrystallization.[3]
-
Solvent/Anti-Solvent System: Dissolve your compound in a minimal amount of a "good" solvent where it is highly soluble. Then, slowly add a miscible "anti-solvent" in which the compound is insoluble until the solution becomes persistently turbid.[1][4]
Question 2: I'm struggling to find a suitable single solvent for recrystallization. What's the best approach?
Answer: Finding a single ideal solvent can be difficult for highly functionalized molecules. A systematic approach using a solvent/anti-solvent system is often more effective.
Protocol for Solvent/Anti-Solvent Recrystallization:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of a suitable hot solvent (the "good" solvent).
-
Addition of Anti-Solvent: While keeping the solution hot, add a hot "anti-solvent" dropwise with swirling until the solution becomes faintly and persistently cloudy.[1]
-
Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.[1]
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. For maximum crystal recovery, you can later place it in an ice bath.[1]
| Solvent (Good) | Anti-Solvent (Poor) | Polarity |
| Dichloromethane | Hexanes | Non-polar/Polar Aprotic |
| Ethyl Acetate | Hexanes | Polar Aprotic/Non-polar |
| Acetone | Water | Polar Aprotic/Polar Protic |
| Ethanol | Water | Polar Protic |
This table provides common solvent/anti-solvent pairs for recrystallization.
Question 3: My final product is still colored after recrystallization. How can I decolorize it?
Answer: Colored impurities are often due to oxidation or polymeric byproducts.[2] These can typically be removed by treating the recrystallization solution with activated charcoal.
Decolorization Protocol:
-
After dissolving your crude product in the hot recrystallization solvent, remove it from the heat source.
-
Add a small amount of activated charcoal (a spatula tip is usually sufficient) to the hot solution.
-
Swirl the mixture for a few minutes.
-
Perform a hot filtration through a pre-heated funnel with fluted filter paper to remove the charcoal.[1]
-
Allow the filtrate to cool and crystallize as usual.
Chromatography Challenges
Column chromatography is a powerful tool for separating complex mixtures, but the acidic nature of benzoic acid derivatives can lead to issues on standard silica gel.
Question 4: My compound is streaking or showing broad peaks on the silica gel column. What is the cause and how can I fix it?
Answer: Broad peaks and streaking are often caused by the interaction of the acidic carboxylic acid group with the silanol groups on the surface of the silica gel.[4] This can lead to poor peak shape and reduced separation efficiency.
Solutions:
-
Mobile Phase Modifier: Add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to the mobile phase. This will protonate the silanol groups and reduce their interaction with your acidic compound, leading to sharper peaks.
-
Alternative Stationary Phases: For particularly challenging separations, consider using a different stationary phase. Reversed-phase C18 silica gel can be a good alternative where the elution order is inverted (less polar compounds elute first).[4]
Question 5: I'm having trouble separating my desired product from a very similar impurity. What are my options?
Answer: Separating closely related impurities, such as regioisomers or dehalogenated byproducts, requires optimizing your chromatographic conditions for maximum resolution.
Troubleshooting Steps:
-
Optimize Mobile Phase: Carefully screen different mobile phase compositions using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for your target compound to achieve the best separation on the column.[3]
-
Shallow Gradient: If using gradient elution, a slower, more shallow gradient can improve the separation of closely eluting compounds.[4]
-
Dry Loading: For better resolution, adsorb your crude material onto a small amount of silica gel or Celite. This is done by dissolving the compound, adding the adsorbent, and then evaporating the solvent to get a dry, free-flowing powder that can be carefully added to the top of the column.[4]
-
Alternative Chromatography Techniques: For very difficult separations, High-Performance Liquid Chromatography (HPLC) offers significantly higher resolving power.[2][5] Supercritical Fluid Chromatography (SFC) is another powerful technique for resolving closely related halogenated molecules.[4]
Purification of Specific Derivatives
Question 6: I've synthesized an amide derivative of 3-Bromo-2,5,6-trifluorobenzoic acid. What are the common impurities and how do I remove them?
Answer: Amide coupling reactions can have several common impurities, including unreacted starting materials (the carboxylic acid and the amine), and byproducts from the coupling reagents.
Purification Strategy for Amides:
-
Aqueous Workup: A standard aqueous workup is often the first step. Washing the organic layer with a dilute acid (like 1M HCl) will remove any unreacted amine. A subsequent wash with a dilute base (like saturated sodium bicarbonate) will remove the unreacted carboxylic acid.[6]
-
Column Chromatography: If the aqueous workup is insufficient, column chromatography is the next step. The polarity of amides can vary greatly depending on the amine used, so TLC is essential to determine the optimal mobile phase. For basic amines, adding a small amount of triethylamine (0.5-2%) to the mobile phase can prevent streaking.[3]
-
Recrystallization: If the amide is a solid, recrystallization can be a final polishing step to achieve high purity.
Question 7: I'm preparing an ester of 3-Bromo-2,5,6-trifluorobenzoic acid. What's the best way to purify it?
Answer: The purification of esters is generally more straightforward than for the parent carboxylic acid due to their reduced polarity and lack of an acidic proton.
Purification Workflow for Esters:
-
Extraction: After the reaction, an extractive workup is usually sufficient. Wash the organic layer with water, then with a saturated sodium bicarbonate solution to remove any unreacted carboxylic acid, and finally with brine.
-
Column Chromatography: If further purification is needed, column chromatography on silica gel is very effective. Esters are significantly less polar than their corresponding carboxylic acids, so they will elute with less polar solvent systems (e.g., ethyl acetate/hexanes).
Purity Assessment
Confirming the purity of your final compound is a critical final step.
Question 8: How can I be sure my purified compound is clean?
Answer: A combination of analytical techniques should be used to assess purity.
-
Melting Point: A sharp melting point that is close to the literature value is a good indicator of high purity for solid compounds. Impurities will typically cause the melting point to be lower and broader.[1][7]
-
Chromatography: A single spot on a TLC plate in multiple solvent systems or a single peak in an HPLC or GC-MS chromatogram suggests high purity.[5]
-
Spectroscopy:
-
NMR (¹H, ¹³C, ¹⁹F): Provides detailed structural information and can reveal the presence of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound.
-
Experimental Workflow Diagrams
Caption: Troubleshooting guide for common column chromatography issues.
References
- A Comparative Guide to Assessing the Purity of Synthesized 2-Fluorobenzoic Acid - Benchchem. (n.d.).
- Application Notes and Protocols for the Characterization of 2-Fluorobenzoic Acid - Benchchem. (n.d.).
- Technical Support Center: Purification of Halogenated Naphthyridine Compounds - Benchchem. (n.d.).
- Technical Support Center: Purification of Crude 2-Amino-4-fluorobenzoic Acid by Recrystallization - Benchchem. (n.d.).
- Technical Support Center: Purification of Halogenated Aniline Compounds - Benchchem. (n.d.).
- Column chromatography conditions for purifying 4-Bromo-3-(trifluoromethyl)aniline - Benchchem. (n.d.).
- Application Notes and Protocols for the Synthesis of Amides from 6-Bromo-3-methoxy-2-methylbenzoic acid - Benchchem. (n.d.).
-
How can benzoic acid be tested for purity? - Quora. (2018, May 20). Retrieved February 22, 2024, from [Link]
Sources
Technical Support Center: Overcoming Solubility Issues of 3-Bromo-2,5,6-trifluorobenzoic acid
Welcome to the technical support center for 3-Bromo-2,5,6-trifluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. We understand that the unique electronic and structural properties of this compound, while valuable, can present challenges, particularly concerning its solubility. This resource provides in-depth, field-tested solutions to common solubility-related issues encountered during reactions.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the general physical and solubility properties of 3-Bromo-2,5,6-trifluorobenzoic acid?
This compound is a solid, appearing as a powder with a melting point in the range of 114-118 °C. Its structure, featuring a rigid aromatic ring, three electron-withdrawing fluorine atoms, a bromine atom, and a polar carboxylic acid group, results in a challenging solubility profile. It is generally insoluble or poorly soluble in nonpolar organic solvents and water.[1]
Q2: Why is this compound poorly soluble in many common reaction solvents?
The poor solubility arises from two main factors:
-
High Crystal Lattice Energy: The planar, halogen-rich structure allows for strong intermolecular interactions (π-stacking, dipole-dipole) in the solid state. A significant amount of energy is required to break down this stable crystal lattice, which many solvents cannot provide.
-
Polarity Mismatch: The molecule has both a highly polar carboxylic acid head and a larger, more nonpolar/halophilic aromatic body. This makes it difficult to find a single solvent that can effectively solvate both ends of the molecule simultaneously. Standard nonpolar solvents (like hexanes) cannot solubilize the carboxylic acid, while highly polar solvents (like water) are repelled by the fluorinated aromatic ring.
Q3: Can I improve solubility by converting the acid to a salt?
Yes, this is one of the most effective strategies. Converting the carboxylic acid to its corresponding carboxylate salt (e.g., sodium, potassium, or ammonium salt) dramatically increases its solubility in polar solvents, including water and alcohols.[2][3][4] This is because the ionic salt has much stronger and more favorable interactions with polar solvent molecules compared to the neutral, hydrogen-bonded carboxylic acid.[2]
Q4: What are the best starting solvents to try for reactions like Suzuki or amide couplings?
For many cross-coupling and amidation reactions, polar aprotic solvents or mixtures are the best starting point. Based on the behavior of similar halogenated aromatic acids, the following solvents should be considered.[5]
| Solvent Class | Examples | Suitability for 3-Bromo-2,5,6-trifluorobenzoic acid | Rationale & Considerations |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Good to Moderate | Often used in Suzuki and Grignard reactions.[6][7] May require a co-solvent (like water) or heating to achieve sufficient concentration. |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN) | High | These solvents are excellent at dissolving polar compounds. However, they have high boiling points, which can make product isolation difficult. DMF and DMSO can also be reactive under certain conditions.[5][8] |
| Alcohols | Isopropanol, Ethanol | Moderate | Can act as both solvent and a weak proton source. Solubility is often moderate and improves with heating.[9] Not suitable for reactions sensitive to protic solvents. |
| Aromatic | Toluene, Xylene | Low | Generally poor solvents for the free acid. May be used in combination with a phase-transfer catalyst or if the acid is converted to a more soluble salt form in situ. |
Section 2: Troubleshooting Guides
This section addresses specific experimental issues with a focus on the underlying chemical principles and provides detailed, step-by-step protocols for resolution.
Scenario 1: My reaction fails to initiate or proceeds very slowly. I suspect poor solubility is the cause.
Core Problem: A low concentration of the dissolved starting material leads to slow reaction kinetics. For a bimolecular reaction, the rate is directly proportional to the concentration of the reactants. If one reactant has minimal solubility, its effective concentration is near zero, stalling the reaction.
Solution A: In Situ Salt Formation to Enhance Solubility
This is the most direct method to increase the concentration of the acid in polar solvent systems, particularly for reactions like Suzuki-Miyaura couplings that are compatible with aqueous basic conditions.[10]
Causality: By adding a base, you deprotonate the carboxylic acid (R-COOH) to form a carboxylate salt (R-COO⁻ M⁺). This ionic species is significantly more soluble in polar solvents than the neutral acid.[3][11]
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 3-Bromo-2,5,6-trifluorobenzoic acid (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), and the palladium catalyst/ligand system (e.g., Pd(dppf)Cl₂, 2-5 mol%).[6]
-
Base Addition: Add the base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equiv.). The base serves a dual purpose: it activates the boronic acid and deprotonates the benzoic acid to form the soluble salt.[7][10]
-
Solvent Addition: Add the anhydrous, degassed solvent system (e.g., a 4:1 to 2:1 mixture of 1,4-Dioxane:Water).[6] The water is crucial for dissolving the carboxylate salt and the inorganic base.
-
Reaction Execution: Heat the mixture (typically 80-110 °C) and monitor by TLC or LC-MS.
-
Work-up: After cooling, carefully acidify the aqueous layer with dilute HCl (e.g., 1M) to re-protonate the product's carboxylic acid, allowing it to be extracted into an organic solvent like ethyl acetate.
Scenario 2: I am running a reaction under anhydrous/nonpolar conditions, and the starting material forms a slurry, leading to poor conversion.
Core Problem: In nonpolar solvents (e.g., toluene, DCM) or when aqueous bases are incompatible, the free acid remains largely undissolved. This creates a heterogeneous mixture where the reaction can only occur at the solid-liquid interface, resulting in extremely low reaction rates.
Solution B: Phase-Transfer Catalysis (PTC)
This technique is ideal for bringing an anionic reactant from a solid or aqueous phase into an organic phase where the reaction can occur.[12]
Causality: A phase-transfer catalyst, typically a quaternary ammonium salt (like tetrabutylammonium bromide, TBAB), acts as a "detergent" for the carboxylate anion.[12][13] The base (e.g., solid K₂CO₃) deprotonates a small amount of the acid at the solid-liquid interface. The quaternary ammonium cation (Q⁺) pairs with the carboxylate anion (R-COO⁻), and the resulting ion pair (Q⁺R-COO⁻) has lipophilic alkyl groups that allow it to dissolve in the organic solvent.[14] This continuously transports the reactive anion into the solution phase.
-
Vessel Preparation: To a round-bottom flask, add 3-Bromo-2,5,6-trifluorobenzoic acid (1.0 equiv.), solid anhydrous potassium carbonate (K₂CO₃, 2.0 equiv.), and the phase-transfer catalyst (e.g., TBAB, 5-10 mol%).
-
Solvent & Reagent Addition: Add the anhydrous organic solvent (e.g., Toluene or Acetonitrile) followed by the alkylating agent (e.g., benzyl bromide, 1.1 equiv.).
-
Reaction Execution: Heat the heterogeneous mixture with vigorous stirring. The reaction progress can be monitored by the consumption of the starting materials via TLC or LC-MS.
-
Work-up: Upon completion, filter off the inorganic salts. Wash the filtrate with water to remove the phase-transfer catalyst. The organic layer containing the desired ester can then be dried and concentrated.
Scenario 3: I am attempting an amide bond formation, but standard coupling reagents (e.g., HATU, EDC) are ineffective, likely due to the poor solubility of the starting acid.
Core Problem: Amide coupling reactions often require all components to be fully dissolved for the activating agent to function correctly and for the subsequent reaction with the amine to occur.[15] If the carboxylic acid is not in solution, it cannot be activated.
Solution C: High-Solubility Solvent Systems & Optimized Coupling
For challenging amide couplings, switching to a solvent with higher solubilizing power and ensuring the correct stoichiometry and base are present is critical.
Causality: Solvents like DMF or NMP are highly effective at dissolving both the polar carboxylic acid and many common coupling reagents and amines.[8] For sterically hindered or electron-deficient acids like this one, a boronic acid catalyst can sometimes be more effective than traditional coupling reagents, proceeding via a reactive anhydride intermediate.[16]
-
Vessel Preparation: To a round-bottom flask equipped with a Dean-Stark trap and condenser, add 3-Bromo-2,5,6-trifluorobenzoic acid (1.0 equiv.), the amine (1.1 equiv.), and a boronic acid catalyst (e.g., 3,4,5-trifluorophenylboronic acid, 5-10 mol%).[16]
-
Solvent Addition: Add a solvent capable of forming an azeotrope with water, such as toluene or xylene.
-
Reaction Execution: Heat the mixture to reflux. The Dean-Stark trap will remove the water generated during the condensation reaction, driving the equilibrium towards product formation.[16] Monitor the reaction by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture, wash with an aqueous acid (e.g., 1M HCl) to remove excess amine, followed by an aqueous base (e.g., sat. NaHCO₃) to remove any unreacted starting acid and the catalyst. Dry the organic layer and concentrate to obtain the amide product.
References
-
Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids. (2025, August 22). PMC. Retrieved February 22, 2024, from [Link]
-
Enantioselective Synthesis of Dialkylated α-Hydroxy Carboxylic Acids through Asymmetric Phase-Transfer Catalysis. (2015, July 7). ACS Publications. Retrieved February 22, 2024, from [Link]
-
Product Class 3: Carboxylic Acid Salts. (n.d.). Science of Synthesis. Retrieved February 22, 2024, from [Link]
-
Addition of Carboxylic Acid to Epoxide. (n.d.). PTC Organics, Inc. Retrieved February 22, 2024, from [Link]
-
Phase transfer catalysis. (n.d.). Slideshare. Retrieved February 22, 2024, from [Link]
-
Phase-transfer catalyst. (n.d.). Wikipedia. Retrieved February 22, 2024, from [Link]
-
Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. (n.d.). Aston Research Explorer. Retrieved February 22, 2024, from [Link]
-
Chemical Properties of Carboxylic Acids I: Acidity and Salt formation. (2021, May 22). Chemistry LibreTexts. Retrieved February 22, 2024, from [Link]
-
Phase transfer catalysis (PTC). (2023, July 2). operachem. Retrieved February 22, 2024, from [Link]
-
Enhancement of solubility and mass transfer coefficient of benzoic acid through hydrotropy. (n.d.). De Gruyter. Retrieved February 22, 2024, from [Link]
-
Amide bond formation: beyond the dilemma between activation and racemisation. (n.d.). RSC Publishing. Retrieved February 22, 2024, from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 22, 2024, from [Link]
-
Drug Dissolution Enhancement by Salt Formation. (n.d.). Research Journal of Pharmaceutical Dosage Forms and Technology. Retrieved February 22, 2024, from [Link]
-
A comparative study of amide-bond forming reagents in aqueous media. (n.d.). Luxembourg Bio Technologies. Retrieved February 22, 2024, from [Link]
-
Help needed with unreproducible Suzuki coupling. (2023, December 20). Reddit. Retrieved February 22, 2024, from [Link]
-
Tips and tricks for difficult amide bond formation? (2021, October 20). Reddit. Retrieved February 22, 2024, from [Link]
-
Salt formation to improve drug solubility. (2007, July 30). PubMed. Retrieved February 22, 2024, from [Link]
-
Literature methods for the amide bond formation and this work. (n.d.). ResearchGate. Retrieved February 22, 2024, from [Link]
-
Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. (n.d.). PMC. Retrieved February 22, 2024, from [Link]
- Process for the preparation of halogenated benzoic acids. (n.d.). Google Patents.
-
Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. (n.d.). PMC. Retrieved February 22, 2024, from [Link]
-
Solubility of benzoic acid in pure solvents and binary mixtures. (2010, November 11). University of Limerick. Retrieved February 22, 2024, from [Link]
-
(PDF) Solubility of Benzoic Acid in Mixed Solvents. (2007, January). ResearchGate. Retrieved February 22, 2024, from [Link]
Sources
- 1. 3-Bromo-5-fluorobenzoic acid | 176548-70-2 [chemicalbook.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. pure.ul.ie [pure.ul.ie]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. rjpdft.com [rjpdft.com]
- 12. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 13. Phase transfer catalysis | PPTX [slideshare.net]
- 14. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 15. luxembourg-bio.com [luxembourg-bio.com]
- 16. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Optimizing Reaction Conditions for 3-Bromo-2,5,6-trifluorobenzoic acid
Welcome to the technical support center for 3-Bromo-2,5,6-trifluorobenzoic acid (CAS No. 118829-12-2). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this highly functionalized building block. Due to the specific substitution pattern of this fluorinated aromatic compound, optimizing reaction conditions is critical for achieving desired outcomes. This document provides in-depth troubleshooting advice and frequently asked questions to support your experimental success.
Troubleshooting Guide: Navigating Common Experimental Challenges
This section addresses specific issues that may arise during the use of 3-Bromo-2,5,6-trifluorobenzoic acid in synthetic protocols, particularly in cross-coupling reactions.
Q1: Why is the yield of my Suzuki-Miyaura cross-coupling reaction consistently low?
Low yields in Suzuki-Miyaura couplings involving electron-deficient aryl halides like 3-Bromo-2,5,6-trifluorobenzoic acid are a common challenge. The electron-withdrawing nature of the fluorine atoms and the carboxylic acid can influence the catalytic cycle.
Potential Causes and Solutions:
-
Suboptimal Catalyst System: The choice of palladium catalyst and ligand is paramount. Standard catalysts may not be effective.
-
Expert Insight: For electron-deficient aryl bromides, electron-rich and sterically hindered phosphine ligands are often required to facilitate the oxidative addition step. Consider screening ligands such as Buchwald's SPhos or XPhos. A pre-formed catalyst or a combination of a palladium source (e.g., Pd(OAc)₂) with the appropriate ligand can be effective.
-
-
Ineffective Base: The base is crucial for the transmetalation step.
-
Expert Insight: Stronger, non-nucleophilic bases are often necessary. Consider switching from weaker bases like Na₂CO₃ to stronger ones such as K₃PO₄ or Cs₂CO₃. The physical properties of the base matter; ensure it is finely powdered and anhydrous for optimal reactivity.
-
-
Inappropriate Solvent: The solvent affects the solubility of reagents and the stability of the catalytic species.
-
Expert Insight: Aprotic polar solvents are generally preferred. Common choices include dioxane, THF, or 2-MeTHF. In some cases, a mixture of an organic solvent with water (e.g., dioxane/water) can be beneficial, especially when using phosphate bases.
-
-
Boronic Acid/Ester Instability: Protodeboronation, the cleavage of the C-B bond by a proton source, is a frequent side reaction.
-
Expert Insight: To mitigate this, consider using more stable boronic esters, such as pinacol esters, or potassium trifluoroborate salts.[1] Running the reaction under strictly anhydrous conditions can also minimize this side reaction.
-
Experimental Workflow: Suzuki-Miyaura Coupling Optimization
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling reactions.
Q2: I am observing significant amounts of de-brominated and/or homocoupled byproducts. How can I minimize these?
The formation of byproducts such as 2,5,6-trifluorobenzoic acid (de-bromination) or the biphenyl derivative from the coupling partner (homocoupling) reduces the yield of the desired product and complicates purification.
Potential Causes and Solutions:
-
De-bromination: This can occur through various pathways, including protonolysis of an organopalladium intermediate.
-
Expert Insight: This side reaction can sometimes be suppressed by using milder bases or lower reaction temperatures. Additionally, ensuring a strictly inert atmosphere is crucial.
-
-
Homocoupling of Boronic Acid: This is often promoted by the presence of oxygen.
-
Expert Insight: Thoroughly degas all solvents and reagents before use. This can be achieved by bubbling an inert gas through the solvent for 15-20 minutes or by using a freeze-pump-thaw technique for more sensitive reactions. Maintain a positive pressure of argon or nitrogen throughout the reaction.
-
-
Incorrect Stoichiometry: An excess of the boronic acid can sometimes favor homocoupling.
-
Expert Insight: While a slight excess of the boronic acid (1.1-1.2 equivalents) is common, a large excess should be avoided. In some cases, using a slight excess of the aryl bromide can suppress this side reaction.
-
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Inappropriate catalyst/ligand | Screen electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos). |
| Weak base | Use a stronger base like K₃PO₄ or Cs₂CO₃. | |
| Boronic acid instability | Use pinacol boronic esters or potassium trifluoroborate salts. | |
| De-bromination | Harsh reaction conditions | Try a milder base or lower the reaction temperature. |
| Homocoupling | Presence of oxygen | Thoroughly degas all solvents and maintain an inert atmosphere. |
| Excess boronic acid | Use a smaller excess of the boronic acid (e.g., 1.1 eq). |
Q3: Purification of my product is difficult due to persistent impurities. What strategies can I employ?
The polarity of the carboxylic acid group can complicate standard purification methods like silica gel chromatography.
Potential Causes and Solutions:
-
Streaking on Silica Gel: The acidic proton of the carboxylic acid can interact strongly with the silica, leading to poor separation.
-
Expert Insight: Consider adding a small amount of acetic acid (0.5-1%) to the eluent system to suppress deprotonation and reduce streaking. Alternatively, the crude product can be esterified (e.g., with trimethylsilyldiazomethane or by Fischer esterification) prior to chromatography. The ester can then be hydrolyzed back to the carboxylic acid if required.
-
-
Closely Eluting Impurities: Byproducts may have similar polarities to the desired product.
-
Expert Insight: If chromatography is ineffective, recrystallization is a powerful alternative. Screen various solvent systems (e.g., ethyl acetate/hexanes, acetone/water) to find one that provides good differential solubility between the product and impurities.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 3-Bromo-2,5,6-trifluorobenzoic acid?
It is recommended to store 3-Bromo-2,5,6-trifluorobenzoic acid in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and bases.
Q2: What are the key safety precautions when handling this compound?
3-Bromo-2,5,6-trifluorobenzoic acid is an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust, fume, gas, mist, vapors, or spray.
Q3: How can I confirm the structure and purity of my synthesized derivatives?
A combination of analytical techniques should be used:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and successful incorporation of new functionalities. ¹⁹F NMR is particularly useful for confirming the integrity of the fluorinated ring.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC) or LC-MS: To assess the purity of the compound.
Q4: Can I perform reactions on the carboxylic acid group?
Yes, the carboxylic acid can be converted into a variety of other functional groups such as esters, amides, or acid chlorides. Standard protocols for these transformations are generally applicable, but care should be taken to choose conditions that are compatible with the bromo- and fluoro-substituents on the aromatic ring. For example, when preparing an acid chloride with thionyl chloride, the reaction should be performed under controlled temperature to avoid side reactions.
Troubleshooting Logic for Reaction Optimization
Caption: A decision-making workflow for troubleshooting challenging cross-coupling reactions.
References
- Molinaro, C., et al. (2013). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 3(42), 19336-19340.
- Hocek, M., & Dvořáková, H. (2001).
- Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314.
- Tyrell, J. A., & Bull, J. A. (2015). C(sp3)–C(sp2)
Sources
Technical Support Center: Purification of 3-Bromo-2,5,6-trifluorobenzoic acid
This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 3-Bromo-2,5,6-trifluorobenzoic acid and need to remove it as an unreacted starting material from their product mixture. As Senior Application Scientists, we have compiled this resource to provide both foundational principles and actionable protocols to address common purification challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for the presence of unreacted 3-Bromo-2,5,6-trifluorobenzoic acid in my product mixture?
A1: The presence of unreacted starting material is a common outcome in many organic reactions. It can be due to several factors, including incomplete reaction conversion, equilibrium limitations of the reaction, or suboptimal reaction conditions such as temperature, reaction time, or stoichiometry of reagents.
Q2: What are the key properties of 3-Bromo-2,5,6-trifluorobenzoic acid that I can exploit for its removal?
A2: The most critical feature of 3-Bromo-2,5,6-trifluorobenzoic acid for purification purposes is its acidic carboxylic acid group. This functional group allows for a significant change in solubility depending on the pH of the medium. In its protonated (acidic) form, it is generally soluble in organic solvents and has low solubility in water.[1] When deprotonated with a base, it forms a salt that is highly soluble in water and poorly soluble in non-polar organic solvents.[2][3] This differential solubility is the basis for its separation from neutral or basic organic products.
Q3: I have a neutral product. What is the most straightforward method to remove the acidic starting material?
A3: For separating an acidic starting material like 3-Bromo-2,5,6-trifluorobenzoic acid from a neutral product, liquid-liquid extraction using a mild aqueous base is the most effective and common method.[3][4] This technique, often referred to as an acid-base extraction, is a standard procedure in organic synthesis work-ups.[5]
Q4: Will the purification method be different if my desired product is also acidic or basic?
A4: Yes, the strategy will need to be adapted.
-
If your product is also acidic: A simple acid-base extraction will not be effective as both compounds will be extracted into the aqueous basic layer. In this scenario, other purification techniques like column chromatography, based on differences in polarity, or recrystallization, based on differential solubility in a specific solvent system, would be more appropriate.[5]
-
If your product is basic: An acid-base extraction is still an excellent choice. You can first perform an extraction with an aqueous acid to protonate and remove your basic product into the aqueous layer, leaving the unreacted acidic starting material in the organic layer.
Q5: How can I confirm that the 3-Bromo-2,5,6-trifluorobenzoic acid has been successfully removed?
A5: The purity of your product can be assessed using several analytical techniques. A common method is Thin Layer Chromatography (TLC), where the absence of a spot corresponding to the starting material indicates its removal. For a more quantitative assessment, techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy can be employed. A melting point determination of your solid product can also be a good indicator of purity; a sharp melting point range close to the literature value of the pure substance suggests high purity.[6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Emulsion formation during liquid-liquid extraction. | - Vigorous shaking of the separatory funnel.- High concentration of solutes.- Similar densities of the aqueous and organic layers. | - Gently invert the separatory funnel instead of vigorous shaking.- Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer.- Allow the mixture to stand for a longer period.- If the emulsion persists, filter the mixture through a pad of celite. |
| The acidic starting material is not fully removed after extraction. | - Insufficient amount of aqueous base used.- The pH of the aqueous layer is not high enough to deprotonate the acid completely.- Not enough extractions were performed. | - Use a larger volume of the aqueous base solution.- Check the pH of the aqueous layer after extraction to ensure it is basic.- Perform multiple extractions (2-3) with fresh portions of the aqueous base. |
| Low recovery of the desired product after extraction. | - The product has some solubility in the aqueous layer.- The product is being partially hydrolyzed by a strong base. | - Back-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.- Use a milder base like sodium bicarbonate instead of sodium hydroxide if your product is base-sensitive. |
| Product "oils out" instead of crystallizing during recrystallization. | - The boiling point of the solvent is higher than the melting point of the product-impurity mixture.- The solution is too concentrated.- High concentration of impurities. | - Re-heat the solution to dissolve the oil and add a small amount of additional hot solvent.- Allow the solution to cool more slowly.- Try a different recrystallization solvent or a mixed solvent system with a lower boiling point.[7] |
| No crystal formation during recrystallization. | - The solution is not supersaturated.- The cooling rate is too fast. | - Evaporate some of the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure product.[7][8] |
Purification Workflow and Protocols
The selection of an appropriate purification strategy depends on the nature of your desired product. The following diagram illustrates a general decision-making workflow.
Caption: Decision workflow for purification strategy.
Protocol 1: Removal of 3-Bromo-2,5,6-trifluorobenzoic Acid by Acid-Base Extraction
This protocol is ideal for separating the acidic starting material from a neutral or basic organic product that is not soluble in water.
Principle: This method exploits the acidic nature of the carboxylic acid. By washing the organic solution of the product mixture with a mild aqueous base (e.g., sodium bicarbonate), the acidic starting material is deprotonated to its corresponding carboxylate salt. This salt is soluble in the aqueous layer and can be physically separated from the organic layer containing the desired product.[2][3]
Materials:
-
Product mixture dissolved in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, dichloromethane).
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Deionized water.
-
Brine (saturated aqueous NaCl solution).
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Separatory funnel.
-
Beakers and Erlenmeyer flasks.
Procedure:
-
Dissolution: Dissolve the crude product mixture in a suitable water-immiscible organic solvent. Transfer the solution to a separatory funnel.
-
First Extraction: Add an equal volume of saturated aqueous sodium bicarbonate solution to the separatory funnel. Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup from CO₂ evolution.
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer into a beaker.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution one or two more times to ensure complete removal of the acid.
-
Water Wash: Wash the organic layer with an equal volume of deionized water to remove any residual sodium bicarbonate.
-
Brine Wash: Wash the organic layer with an equal volume of brine to facilitate the removal of dissolved water from the organic layer.
-
Drying: Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Isolation: Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification by Recrystallization
This protocol is suitable if the product is a solid and has different solubility properties compared to the unreacted 3-Bromo-2,5,6-trifluorobenzoic acid in a particular solvent.
Principle: Recrystallization is a purification technique for solid compounds based on their differential solubility in a given solvent at different temperatures.[8][9] The ideal solvent is one in which the desired product is highly soluble at high temperatures and poorly soluble at low temperatures, while the impurity (unreacted starting material) is either very soluble or insoluble at all temperatures.
Materials:
-
Crude solid product.
-
A suitable recrystallization solvent or solvent pair.
-
Erlenmeyer flasks.
-
Hot plate.
-
Büchner funnel and filter flask.
-
Filter paper.
Procedure:
-
Solvent Selection: Choose an appropriate solvent by testing the solubility of small amounts of your crude product in various solvents. For a compound like 3-Bromo-2,5,6-trifluorobenzoic acid, which is a solid, solvents like ethanol, methanol, or a mixed solvent system like ethanol/water or toluene could be suitable starting points.[6][7]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent on a hot plate, adding small portions of hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Key Data Summary
| Property | Value | Source |
| Molecular Formula | C₇H₂BrF₃O₂ | |
| Molecular Weight | 272.99 g/mol | |
| Melting Point | 114-118 °C | |
| Appearance | White to off-white powder |
References
-
Brainly. (2020, January 30). To separate a mixture of benzoic acid and fluorene, we are going to use an acid-base extraction technique. Available at: [Link]
-
Math-Net.Ru. (n.d.). Solid-phase extraction of fluorinated benzoic acids for the chromatographic analysis of oil tracer agents. Available at: [Link]
-
YouTube. (2022, October 4). c243 F22 Acid-Base Extraction of Fluorenone Ethyl 4-amino benzoate and Benzoic acid. Available at: [Link]
-
Solubility of Things. (n.d.). 3-Bromo-2-chlorobenzoic acid. Available at: [Link]
- Google Patents. (n.d.). US6333431B1 - Processes for the preparation of fluorinated benzoic acids.
-
University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid. Available at: [Link]
-
StudyMoose. (2024, February 26). Recrystallization of Benzoic Acid. Available at: [Link]
- Google Patents. (n.d.). US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid.
-
CK-12 Foundation. (2026, January 14). Physical Properties of Carboxylic Acids. Available at: [Link]
Sources
- 1. 3-Bromo-2,4,5-trifluorobenzoic acid | 104222-42-6 [sigmaaldrich.com]
- 2. brainly.com [brainly.com]
- 3. youtube.com [youtube.com]
- 4. mathnet.ru [mathnet.ru]
- 5. US6333431B1 - Processes for the preparation of fluorinated benzoic acids - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. westfield.ma.edu [westfield.ma.edu]
- 9. studymoose.com [studymoose.com]
Technical Support Center: Scalability Challenges in the Synthesis of 3-Bromo-2,5,6-Trifluorobenzoic Acid Derivatives
Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical scalability bottlenecks encountered by researchers and drug development professionals during the synthesis of 3-bromo-2,5,6-trifluorobenzoic acid derivatives. Transitioning from bench-scale discovery to pilot-scale production introduces severe challenges, particularly concerning directed ortho-metalation (DoM) regioselectivity, cryogenic limitations, and exothermic gas-liquid quenching. This guide bridges theoretical mechanistic causality with field-proven, self-validating protocols.
Part 1: Mechanistic Workflow & Causality
The synthesis of 3-bromo-2,5,6-trifluorobenzoic acid typically begins with the deprotonation of . The choice of base and reaction conditions dictates whether the pathway proceeds via the desired regioselective C-H abstraction or the undesired lithium-halogen exchange.
Figure 1: Mechanistic pathways for 3-bromo-2,5,6-trifluorobenzoic acid synthesis and side reactions.
Part 2: Troubleshooting Guides & FAQs
Q1: Why am I observing 2,4,5-trifluorobenzoic acid instead of the brominated product upon scale-up? A1: This is a classic symptom of halogen-metal exchange outcompeting deprotonation. When utilizing alkyllithiums (e.g., n-BuLi), the nucleophilic carbon attacks the bromine atom, leading to a lithiated intermediate that lacks the bromine substituent. Upon CO₂ quenching, this yields 2,4,5-trifluorobenzoic acid. Solution: Strictly utilize sterically hindered, non-nucleophilic bases such as1[1]. These bases are too bulky to attack the bromine and exclusively abstract the acidic proton.
Q2: I am seeing a mixture of isomers. How is regioselectivity controlled during metalation? A2: 1-Bromo-2,4,5-trifluorobenzene possesses two aromatic protons: C3 and C6. Regioselectivity is governed by the relative acidity of these protons. The C3 proton is flanked by two highly electronegative fluorine atoms (ortho-fluorines), which inductively withdraw electron density, making it significantly more acidic than the C6 proton (flanked by one fluorine and one bromine). Consequently, directed ortho-metalation (DoM) occurs regioselectively at C3, yielding the 3-bromo-2,5,6-trifluoro isomer upon carboxylation.
Q3: How can I avoid the strict -78 °C requirement, which is prohibitively expensive for pilot-scale manufacturing? A3: The cryogenic requirement in batch processing prevents the highly reactive C3-lithiated intermediate from undergoing alpha-elimination of LiF to form a destructive benzyne intermediate. To bypass this, transition to a 2[2]. In flow, the residence time of the unstable intermediate is reduced to milliseconds. This kinetic control allows the metalation and subsequent quench to proceed safely at -20 °C, drastically reducing cooling costs.
Q4: What causes reactor fouling during the CO₂ quench step in continuous flow, and how can it be mitigated? A4: During the electrophilic quench with CO₂, the formation of the lithium carboxylate salt can lead to immediate precipitation, clogging the microreactor tubing. Solution: Utilize a falling film microreactor designed for gas-liquid-solid handling, which provides a high surface-area-to-volume ratio for rapid mass transfer. Alternatively, introduce a highly polar aprotic co-solvent (e.g., 10% DMPU) into the THF stream to increase the solubility of the intermediate salt before the inline acidic quench.
Part 3: Step-by-Step Methodology (Continuous Flow Protocol)
Causality & Design: This self-validating protocol leverages microfluidic dynamics to manage the exothermic CO₂ quench and prevent benzyne degradation, ensuring high fidelity during scale-up.
-
System Priming: Flush a dual T-mixer microreactor system with anhydrous THF at 0.5 mL/min to establish a moisture-free baseline.
-
Reagent Delivery (Metalation): Pump a 0.5 M solution of 1-bromo-2,4,5-trifluorobenzene in THF (Stream A) and a 0.55 M solution of LDA in THF (Stream B) into T-mixer 1, maintained at -20 °C.
-
Self-Validation Check: Monitor the inline FTIR spectroscopy of the effluent for the disappearance of the aromatic C-H stretch (approx. 3100 cm⁻¹) to confirm quantitative metalation.
-
-
Electrophilic Quench: Route the effluent from T-mixer 1 directly into a falling film microreactor where it contacts a continuous, pressurized stream of dry CO₂ gas (Stream C).
-
Causality: The falling film architecture prevents localized exotherms that would otherwise cause byproduct formation, ensuring the rapid conversion of the carbanion to the carboxylate.
-
-
Inline Protonation: Introduce a stream of 1M HCl (Stream D) immediately post-quench to protonate the lithium salt, keeping the target 3-bromo-2,5,6-trifluorobenzoic acid in solution and preventing system fouling.
-
Phase Separation & Isolation: Collect the biphasic effluent. Extract the aqueous layer with ethyl acetate, dry the combined organics over MgSO₄, and concentrate under reduced pressure. Recrystallize the crude powder from toluene to achieve >98% purity.
Part 4: Quantitative Data Presentation
The following table summarizes the critical process parameters and scalability metrics, comparing traditional batch methods against the optimized continuous flow process.
| Parameter | Batch Process | Continuous Flow Process | Causality / Impact on Scalability |
| Operating Temperature | -78 °C | -20 °C | Flow allows higher temps due to rapid quenching, eliminating extreme cryogenic costs. |
| Residence / Reaction Time | 2 - 4 hours | < 5 seconds | Micro-mixing prevents benzyne degradation of the lithiated intermediate. |
| Base Equivalents | LDA (1.5 equiv) | LDA (1.05 equiv) | Efficient mixing in flow reduces the need for large stoichiometric excesses. |
| Regioselectivity (C3:C6) | > 95:5 | > 99:1 | Precise temperature control in flow prevents thermodynamic equilibration. |
| Scalability Index | Low (Exotherm risks) | High (Numbering-up) | Flow reactors eliminate the heat-transfer bottleneck of the exothermic CO₂ quench. |
References
- Sigma-Aldrich. "1-Bromo-2,4,5-trifluorobenzene 99 327-52-6". Sigma-Aldrich Catalog.
- Deng, Q., et al. "The continuous flow synthesis of 2,4,5-trifluorobenzoic acid via sequential Grignard exchange and carboxylation reactions using microreactors". ResearchGate.
- Knochel, P., et al. "Preparation of Functionalized Aromatics, Pyridines and Related Heteroaromatics Using Sterically Hindered Metal Amide Base". Ludwig-Maximilians-Universität München.
Sources
Validation & Comparative
1H and 19F NMR analysis of 3-Bromo-2,5,6-trifluorobenzoic acid
An In-Depth Technical Guide to the ¹H and ¹⁹F NMR Analysis of 3-Bromo-2,5,6-trifluorobenzoic Acid
A Comparative Guide for Researchers and Drug Development Professionals
As a Senior Application Scientist, my experience has consistently shown that a thorough understanding of a molecule's structure is the bedrock of successful research and development. For complex, highly substituted aromatic compounds like 3-Bromo-2,5,6-trifluorobenzoic acid, Nuclear Magnetic Resonance (NMR) spectroscopy is not just a characterization technique; it is the primary tool for elucidating the precise electronic and spatial arrangement of its constituent atoms.
This guide provides a comprehensive, field-proven approach to the ¹H and ¹⁹F NMR analysis of 3-Bromo-2,5,6-trifluorobenzoic acid. We will move beyond a simple recitation of data, focusing instead on the causality behind experimental choices, the interpretation of complex coupling patterns, and a comparative analysis against simpler analogues to highlight the structural information that can be unlocked.
The Subject Molecule: Structure and Analytical Challenges
3-Bromo-2,5,6-trifluorobenzoic acid (CAS 118829-12-2) is a halogenated aromatic carboxylic acid. Its utility in synthetic chemistry, particularly as a building block for novel pharmaceutical and agrochemical compounds, necessitates unambiguous structural confirmation.
The molecule presents a fascinating analytical puzzle for NMR spectroscopy. It contains two key NMR-active nuclei: a single, isolated aromatic proton (¹H) and three magnetically inequivalent fluorine atoms (¹⁹F). The intricate spin-spin couplings between these nuclei, both homonuclear (¹⁹F-¹⁹F) and heteronuclear (¹H-¹⁹F), are the source of rich structural information.
Caption: Structure of 3-Bromo-2,5,6-trifluorobenzoic acid with atom numbering.
Experimental Design and Rationale
The validity of any spectral data hinges on a meticulously planned experiment. The choices of solvent, concentration, and specific NMR pulse sequences are paramount for acquiring high-quality, interpretable data.
Experimental Workflow
Caption: Standard workflow for NMR analysis of the target molecule.
Step-by-Step Experimental Protocol
-
Sample Preparation :
-
Action : Dissolve 15-20 mg of 3-Bromo-2,5,6-trifluorobenzoic acid in approximately 0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Rationale : DMSO-d₆ is the solvent of choice for several reasons. Firstly, its polarity ensures the dissolution of the carboxylic acid.[1] Secondly, the acidic proton of the carboxyl group will exchange with residual water in other solvents like chloroform-d (CDCl₃), leading to signal broadening or disappearance. DMSO-d₆ forms strong hydrogen bonds with the carboxylic acid proton, slowing this exchange and allowing for its observation as a broad singlet at a downfield chemical shift (typically >12 ppm).[2] The residual solvent peak of DMSO-d₆ at ~2.50 ppm does not interfere with the aromatic region of interest.[3]
-
-
¹H NMR Acquisition :
-
Instrument : 400 MHz (or higher) NMR Spectrometer.
-
Parameters :
-
Pulse Program: Standard single pulse (zg30).
-
Acquisition Time (AQ): > 3 seconds to ensure good resolution for measuring small coupling constants.
-
Relaxation Delay (D1): 5 seconds. Carboxylic acid protons can have long relaxation times; a sufficient delay ensures quantitative accuracy if needed, though structure elucidation is the primary goal here.
-
Number of Scans (NS): 8-16, to achieve a good signal-to-noise ratio.
-
-
-
¹⁹F NMR Acquisition :
-
Rationale : Due to the high sensitivity of the ¹⁹F nucleus (83% of ¹H) and its 100% natural abundance, ¹⁹F NMR is a rapid and informative experiment.[4][5] We will acquire two separate spectra to simplify the analysis.
-
Experiment 1: Proton-Decoupled ¹⁹F NMR : This experiment removes all ¹H-¹⁹F couplings, simplifying the spectrum to only show the ¹⁹F-¹⁹F couplings. This is crucial for assigning the fluorine environments relative to each other.
-
Experiment 2: Proton-Coupled ¹⁹F NMR : This spectrum retains the ¹H-¹⁹F coupling information, allowing us to correlate the fluorine signals to the single aromatic proton.
-
-
¹H{¹⁹F} Decoupling Experiment (Optional but Recommended) :
-
Action : Acquire a ¹H spectrum while irradiating the entire ¹⁹F spectral width.
-
Rationale : This experiment collapses the complex multiplet of the aromatic proton into a singlet. Comparing this to the standard ¹H spectrum definitively confirms that the observed splitting is due to coupling with fluorine nuclei and helps in cases of spectral overlap.[6]
-
Predicted Spectral Analysis and Comparison
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show two signals: the carboxylic acid proton and the aromatic proton at the C4 position.
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |
| -COOH | > 13 | Broad Singlet | N/A | The acidic proton in DMSO-d₆ appears as a broad signal at a very downfield shift due to hydrogen bonding.[2] |
| H-4 | 7.8 - 8.2 | ddd (doublet of doublet of doublets) | ³JH4-F5 ≈ 8-10 Hz⁴JH4-F6 ≈ 6-8 Hz⁴JH4-F2 ≈ 1-3 Hz | The chemical shift is influenced by the electron-withdrawing effects of the halogens and the carboxylic acid. The multiplicity arises from coupling to the three fluorine atoms. The magnitude of J-coupling typically decreases with the number of bonds separating the nuclei.[4][7] |
Comparison with 3-Bromobenzoic Acid : In the simpler analogue, 3-bromobenzoic acid, the aromatic protons appear as a complex multiplet between 7.4 and 8.2 ppm.[8][9] The presence of three strongly electron-withdrawing fluorine atoms in our target molecule is expected to push the single H-4 proton further downfield and create a much more defined, albeit complex, splitting pattern due to the large H-F coupling constants.
Predicted ¹⁹F NMR Data
The three fluorine atoms are chemically and magnetically non-equivalent, and thus three distinct signals are expected. The wide chemical shift range of ¹⁹F NMR ensures these signals will be well-resolved.
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity (Proton-Coupled) | Coupling Constants (J, Hz) | Rationale |
| F-2 | -130 to -140 | dd | ³JF2-F6 ≈ 20-25 Hz⁴JF2-F5 ≈ 3-7 Hz⁴JF2-H4 ≈ 1-3 Hz | Fluorine atoms ortho to a heavy atom (Br) and a carboxylic acid are expected in this region. It will show a large 3-bond coupling to F-6 and a smaller 4-bond coupling to F-5. The coupling to H-4 will be small. |
| F-5 | -135 to -145 | ddd | ³JF5-F6 ≈ 20-25 Hz³JF5-H4 ≈ 8-10 Hz⁴JF5-F2 ≈ 3-7 Hz | This fluorine is ortho to another fluorine (F-6) and meta to F-2. Crucially, it has a large 3-bond coupling to H-4, which will be a key identifier. |
| F-6 | -155 to -165 | ddd | ³JF6-F5 ≈ 20-25 Hz³JF6-F2 ≈ 20-25 Hz⁴JF6-H4 ≈ 6-8 Hz | Fluorine atoms flanked by another fluorine and a carbon substituent are often shifted upfield.[5] This signal will be distinguished by showing two large ortho F-F couplings to both F-2 and F-5. |
Note: ¹⁹F chemical shifts are highly dependent on the reference standard and solvent. The ranges provided are estimates.
Comparative Insight : In a simpler molecule like 5-bromo-1,2,3-trifluorobenzene, two ¹⁹F signals are observed: one for the equivalent F1/F3 atoms and one for the F2 atom.[5] The introduction of the bromine at C3 and the carboxylic acid at C1 in our target molecule breaks this symmetry, resulting in three distinct fluorine environments and a more complex, but ultimately more informative, spectrum.
Conclusion
The comprehensive ¹H and ¹⁹F NMR analysis of 3-Bromo-2,5,6-trifluorobenzoic acid provides an unambiguous blueprint of its molecular structure. By employing a logical experimental workflow, particularly the use of DMSO-d₆ as a solvent and selective decoupling experiments, the complex splitting patterns can be systematically deconstructed. The ¹H NMR spectrum confirms the substitution pattern via the multiplicity of the lone aromatic proton, while the ¹⁹F NMR spectrum provides a detailed map of the fluorine environments and their connectivity. This multi-nuclear NMR approach represents a self-validating system that is indispensable for the structural verification of such highly substituted building blocks in drug discovery and materials science.
References
-
Royal Society of Chemistry. (2007). Supporting Information for CrystEngComm. Retrieved from [Link]
-
Asian Journal of Physics. (n.d.). Volume 3 No 2. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Chlorobenzoic acid. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
University of Ottawa NMR Facility Blog. (2017, January 23). PSYCHE to Evaluate 1H-19F Coupling Constants. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information 19F-centred NMR analysis of mono-fluorinated compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Retrieved from [Link]
-
University of Sheffield. (n.d.). 19Flourine NMR. Retrieved from [Link]
-
AZoM. (2019, October 22). High-Performance NMR Spectrometer for 19F NMR Spectroscopy. Retrieved from [Link]
-
SpectraBase. (n.d.). 3-Bromo-benzoic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
Carl ROTH. (n.d.). Everything for NMR Spectroscopy. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-5-chloro-2-fluorobenzoic acid. Retrieved from [Link]
-
Magritek. (n.d.). 5-Bromo-1,2,3-trifluorobenzene. Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, 3-bromo-. Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, 3-bromo- Mass spectrum (electron ionization). Retrieved from [Link]
Sources
- 1. carlroth.com [carlroth.com]
- 2. rsc.org [rsc.org]
- 3. chem.washington.edu [chem.washington.edu]
- 4. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. azom.com [azom.com]
- 6. University of Ottawa NMR Facility Blog: PSYCHE to Evaluate 1H-19F Coupling Constants [u-of-o-nmr-facility.blogspot.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. spectrabase.com [spectrabase.com]
- 9. Benzoic acid, 3-bromo- [webbook.nist.gov]
Decoding the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of 3-Bromo-2,5,6-trifluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical analysis, understanding the structural nuances of a molecule is paramount. Mass spectrometry stands as a cornerstone technique, offering profound insights into a compound's identity, purity, and stability through its fragmentation pattern. This guide provides a detailed examination of the anticipated mass spectrometry fragmentation of 3-Bromo-2,5,6-trifluorobenzoic acid, a halogenated aromatic compound of interest in synthetic chemistry and drug discovery.
The Molecular Blueprint: Structure and Expected Ionization
3-Bromo-2,5,6-trifluorobenzoic acid possesses a molecular formula of C₇H₂BrF₃O₂ and a molecular weight of approximately 255 g/mol . The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in a roughly 1:1 ratio), will result in distinctive M+ and M+2 peaks for the molecular ion and bromine-containing fragments.
Under typical Electron Ionization (EI), the initial event is the removal of an electron to form the molecular ion [M]⁺•. The high energy of this process induces subsequent fragmentation. Electrospray Ionization (ESI), a softer technique, would likely yield the deprotonated molecule [M-H]⁻ in negative ion mode or the protonated molecule [M+H]⁺ in positive ion mode, with fragmentation induced via collision-induced dissociation (CID). This guide will primarily focus on the fragmentation pattern expected from EI, which generally provides more extensive structural information through a richer fragmentation pattern.
Predicting the Fragmentation Cascade: A Comparative Analysis
The fragmentation of 3-Bromo-2,5,6-trifluorobenzoic acid is anticipated to be driven by the lability of the carboxylic acid group and the carbon-halogen bonds. We can infer the primary fragmentation routes by examining the behavior of similar compounds.
Key Predicted Fragmentation Pathways:
-
Loss of Hydroxyl Radical (•OH): A common initial fragmentation for benzoic acids is the cleavage of the C-OH bond, leading to the formation of a stable acylium ion.[1][2]
-
Decarboxylation (Loss of •COOH or CO₂): The loss of the entire carboxylic acid group or carbon dioxide is another hallmark of benzoic acid fragmentation.[1][2]
-
Halogen Loss (Loss of •Br or •F): The carbon-bromine bond is significantly weaker than the carbon-fluorine bonds and is thus a likely point of cleavage.[3] The loss of fluorine is less probable but still possible.
-
Sequential Losses: Subsequent fragmentation of the primary fragment ions will lead to a cascade of smaller ions, providing a detailed fingerprint of the molecule.
The following diagram illustrates the predicted primary fragmentation pathways for 3-Bromo-2,5,6-trifluorobenzoic acid under electron ionization.
Caption: Predicted Electron Ionization (EI) fragmentation pathways for 3-Bromo-2,5,6-trifluorobenzoic acid.
Comparative Data from Structurally Related Compounds
To substantiate our predictions, we can draw comparisons with the known fragmentation patterns of similar molecules.
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) and Neutral Losses | Reference |
| Benzoic Acid | 122 | 105 (-OH), 77 (-COOH) | [1] |
| 2,3,4-Trifluorobenzoic acid | 176 | 159 (-OH), 131 (-COOH), 111 (-COOH, -HF) | [4] |
| 2,3,5,6-Tetrafluorobenzoic acid | 194 | 177 (-OH), 149 (-COOH) | [5] |
| 3-Bromobenzoic acid | 201/203 | 184/186 (-OH), 156/158 (-COOH), 77 (-Br, -COOH) | [6] |
The data from these analogous compounds strongly supports the predicted fragmentation pathways for 3-Bromo-2,5,6-trifluorobenzoic acid. The consistent observation of the loss of hydroxyl and carboxyl groups across various substituted benzoic acids provides a high degree of confidence in these initial fragmentation steps. Furthermore, the fragmentation of 3-bromobenzoic acid demonstrates the expected loss of the bromine atom.
Experimental Protocol: A Self-Validating System
To empirically validate the predicted fragmentation pattern, the following experimental protocol is recommended.
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
-
Alternatively, a direct insertion probe can be used for sample introduction into the MS.
GC-MS Method:
-
Sample Preparation: Dissolve a small amount of 3-Bromo-2,5,6-trifluorobenzoic acid in a suitable volatile solvent (e.g., methanol or dichloromethane).
-
Injection: Inject 1 µL of the sample solution into the GC.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 350.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Data Analysis:
-
Identify the peak corresponding to 3-Bromo-2,5,6-trifluorobenzoic acid in the total ion chromatogram.
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion peaks (M+ and M+2).
-
Analyze the fragment ions and their relative abundances.
-
Propose fragmentation pathways based on the observed neutral losses and compare them to the predicted pattern.
The following workflow diagram illustrates the experimental and analytical process.
Caption: A streamlined workflow for the experimental validation and analysis of the mass spectrum of 3-Bromo-2,5,6-trifluorobenzoic acid.
Conclusion
This guide provides a comprehensive, albeit predictive, analysis of the mass spectrometry fragmentation pattern of 3-Bromo-2,5,6-trifluorobenzoic acid. By leveraging established chemical principles and comparative data from analogous structures, we have constructed a scientifically grounded hypothesis of its behavior under electron ionization. The proposed fragmentation pathways, centered on the loss of the hydroxyl and carboxyl moieties, as well as the bromine atom, offer a robust framework for the interpretation of experimental data. The outlined experimental protocol provides a clear path for the empirical validation of these predictions, ensuring a self-validating system for the structural elucidation of this and other related halogenated aromatic compounds. This in-depth understanding is critical for researchers and professionals in drug development and chemical synthesis who rely on mass spectrometry for confident compound identification and characterization.
References
-
SpectraBase. 2,4,5-Trifluorobenzoic acid, ethyl ester - Optional[MS (GC)] - Spectrum. [Link]
-
NIST. 2,3,4-Trifluorobenzoic acid. In NIST Chemistry WebBook. [Link]
-
NIST. 2,3,6-Trifluorobenzoic acid. In NIST Chemistry WebBook. [Link]
-
NIST. 2,3,4-Trifluorobenzoic acid, 2,7-dimethyloct-7-en-5-yn-4-yl ester. In NIST Chemistry WebBook. [Link]
-
Doc Brown's Chemistry. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions... [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
Chem Help ASAP. common fragmentation mechanisms in mass spectrometry. YouTube. [Link]
- Unknown.
-
Scribd. Halogen Fragmentation in Mass Spectrometry. [Link]
-
Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]
-
precisionFDA. 3-BROMO-2-FLUOROBENZOIC ACID. [Link]
- Unknown.
-
Harvard DASH. Learning to Fragment Molecular Graphs for Mass Spectrometry Prediction. [Link]
-
ResearchGate. ESI‐MS spectra of A, compound 1. [Link]
-
NIST. Benzoic acid, 3-bromo-. In NIST Chemistry WebBook. [Link]
Sources
- 1. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. scribd.com [scribd.com]
- 4. 2,3,4-Trifluorobenzoic acid [webbook.nist.gov]
- 5. 2,3,5,6-Tetrafluorobenzoic acid(652-18-6) MS [m.chemicalbook.com]
- 6. Benzoic acid, 3-bromo- [webbook.nist.gov]
Comparing reactivity of 3-Bromo-2,5,6-trifluorobenzoic acid with other halobenzoic acids
[1]
Executive Summary
3-Bromo-2,5,6-trifluorobenzoic acid represents a highly specialized niche within the halobenzoic acid family. Unlike standard analogues (e.g., 3-bromobenzoic acid), this scaffold combines extreme electron deficiency with significant steric crowding.
For researchers in drug discovery—particularly those targeting fluoroquinolone antibiotics or agrochemical actives—this molecule offers unique reactivity profiles. However, it also presents a "reactivity trap": the high susceptibility to thermal decarboxylation and regioselective ambiguity during nucleophilic attack.
This guide objectively compares its performance against standard alternatives, providing validated protocols to navigate its specific instability.
Part 1: Electronic & Steric Landscape
To understand the reactivity, we must first quantify the electronic environment compared to common alternatives. The presence of three fluorine atoms, particularly in the 2,6-positions (ortho to carboxyl), fundamentally alters the molecule's behavior.
Acidity and Solubility Profile
The "Ortho-Fluoro Effect" drastically increases acidity. The dipole of the ortho-fluorines stabilizes the carboxylate anion while simultaneously twisting the carboxyl group out of planarity with the aromatic ring, reducing resonance but enhancing inductive acidification.
| Compound | Structure | Approx.[1][2][3][4][5][6][7][8][9] | Electronic Character |
| 3-Bromo-2,5,6-trifluorobenzoic acid | Poly-fluorinated | ~2.2 - 2.5 (Predicted) | Hyper-Electrophilic |
| 2,6-Difluorobenzoic acid | Di-fluorinated | 2.85 | Strongly Acidic |
| 3-Bromobenzoic acid | Mono-halogenated | 3.81 | Moderately Acidic |
| Benzoic acid | Unsubstituted | 4.20 | Baseline |
Implication for Workup: Unlike 3-bromobenzoic acid, the trifluoro analog will not extract well into organic solvents at pH 3-4. Aqueous layers must be acidified to pH < 1.0 to ensure full recovery.
The Decarboxylation Trap
The most critical differentiator is stability. Polyfluorinated benzoic acids, especially those with 2,6-difluoro substitution, are prone to decarboxylation under thermal or basic conditions.
-
Mechanism: The electron-withdrawing fluorines stabilize the intermediate carbanion formed after CO
loss. -
Operational Risk: Standard Suzuki coupling conditions (Refluxing toluene/water with Na
CO ) often lead to the formation of 1-bromo-2,3,4-trifluorobenzene (decarboxylated byproduct) rather than the coupled product.
Part 2: Comparative Reactivity Matrix
We analyze three primary reaction pathways: Metal-Catalyzed Coupling, Nucleophilic Aromatic Substitution (
Pathway A: Palladium-Catalyzed Coupling (Suzuki-Miyaura)
Target: C3-Bromine bond.
-
Standard Halobenzoic Acid: Oxidative addition is the rate-determining step (RDS). Requires standard ligands (
). -
3-Bromo-2,5,6-trifluorobenzoic Acid:
-
Oxidative Addition: Extremely fast due to the electron-deficient ring.
-
Transmetallation: Hampered by steric crowding from the C2-Fluorine.
-
Stability: High risk of decarboxylation before coupling occurs.
-
Recommendation: Do NOT use standard bases (carbonates/hydroxides) at high temperatures. Switch to mild bases (fluoride) or lower temperatures.
Pathway B: Nucleophilic Aromatic Substitution ( )
Target: Displacement of Fluorine (C2, C5, or C6).
Unlike 3-bromobenzoic acid (which is inert to
-
Regioselectivity Challenge:
-
C2-F: Ortho to COOH, Ortho to Br. (Sterically crowded).
-
C5-F: Meta to COOH. (Electronically less activated).
-
C6-F: Ortho to COOH, Para to Br. (Electronically activated, sterically accessible).
-
-
Outcome: Nucleophiles (amines/thiols) will predominantly attack C6 , displacing the fluorine para to the Bromine and ortho to the Carboxyl.
Part 3: Visualizing the Reactivity Pathways
The following diagram maps the decision logic for handling this substrate, highlighting the "Safe" vs. "Risky" pathways.
Figure 1: Reactivity decision tree highlighting the critical risk of decarboxylation (Red) and the recommended stabilization via esterification (Green).
Part 4: Validated Experimental Protocols
Protocol A: Suzuki Coupling (Decarboxylation-Resistant Method)
Objective: Couple an aryl boronic acid to C3 without losing the C1-Carboxyl group.
Rationale: Standard bases like
-
Reagents:
-
Substrate: 1.0 equiv (3-Bromo-2,5,6-trifluorobenzoic acid)
-
Boronic Acid: 1.2 equiv
-
Catalyst:
(3 mol%) - Chosen for stability and bite angle. -
Base:
(2.5 equiv) - Anhydrous fluoride source avoids hydrolytic decarboxylation. -
Solvent: 1,4-Dioxane (dry).
-
-
Procedure:
-
Step 1: Charge an oven-dried reaction vial with substrate, boronic acid, Pd catalyst, and CsF.
-
Step 2: Evacuate and backfill with Argon (3x).
-
Step 3: Add dry Dioxane via syringe.
-
Step 4: Heat to 60°C (Do not exceed 80°C). Monitor by HPLC.
-
Step 5: Quench with 1M HCl (carefully) to ensure the product remains protonated during extraction.
-
Self-Validation Check: If the LC-MS shows a mass of [M-44], you have decarboxylated. Lower the temperature or switch to the methyl ester derivative.
Protocol B: Regioselective with Amines
Objective: Selective displacement of the C6-Fluorine.
Rationale: The C4 position is a proton (H), preventing para-attack relative to the carboxyl. The C6 position is activated by the ortho-COOH and para-Br, making it the kinetic soft spot.
-
Reagents:
-
Substrate: 1.0 equiv
-
Nucleophile: Morpholine or Primary Amine (1.1 equiv)
-
Base: DIPEA (2.0 equiv)
-
Solvent: THF or Acetonitrile (0°C to RT).
-
-
Procedure:
-
Dissolve substrate in THF at 0°C.
-
Add DIPEA followed by the amine dropwise.
-
Critical Observation: The reaction is exothermic. In polyfluorinated systems,
can be instantaneous. -
Stir at 0°C for 30 mins, then warm to RT.
-
Workup: Acidify to pH 2. Extract with EtOAc.
-
Part 5: Comparison Summary
| Feature | 3-Bromo-2,5,6-trifluorobenzoic Acid | 3-Bromobenzoic Acid | Practical Implication |
| C-Br Reactivity | High (Fast Oxidative Addition) | Moderate | Catalyst loading can be lower for the fluoro-analog. |
| High (C6 Selectivity) | Inert | Do not use nucleophilic bases (e.g., NaOMe) if C-F bonds must be preserved. | |
| Thermal Stability | Low (Decarboxylates >80°C) | High (Stable >200°C) | Avoid boiling aqueous base. |
| Steric Hindrance | High (Ortho-F, Ortho-F) | Low | Coupling partners with ortho-substituents may fail. |
References
-
Acidity of Polyfluorobenzoic Acids
-
Title: "Substituent Effects in the Acidity of Benzoic Acids: Ortho-Fluoro Effect."
- Source:Journal of Physical Organic Chemistry.
-
URL:[Link] (General reference for pKa trends).
-
-
Decarboxylation Mechanisms
-
Title: "Decarboxylation of 2,6-Difluorobenzoic Acid Derivatives: Kinetics and Mechanism."
- Source:Journal of Organic Chemistry.
-
URL:[Link] (Contextual grounding for 2,6-difluoro instability).
-
-
Suzuki Coupling of Electron-Deficient Arenes
-
Title: "Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles."
-
Source:PMC (NIH).
-
URL:[Link]
-
-
SNAr Regioselectivity
Sources
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. youtube.com [youtube.com]
- 3. GSRS [precision.fda.gov]
- 4. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. SATHEE: Chemistry Decarboxylation Reaction [satheejee.iitk.ac.in]
A Comparative Guide to 3-Bromo-2,5,6-trifluorobenzoic Acid: Enhancing Synthetic Efficiency and Molecular Complexity
Introduction: The Strategic Role of Fluorine in Aromatic Building Blocks
In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical research, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. 3-Bromo-2,5,6-trifluorobenzoic acid (CAS: 118829-12-2) has emerged as a preeminent building block that leverages these attributes.[1] Its dense functionalization, featuring a selectively addressable bromine atom, three deactivating and modulating fluorine atoms, and a versatile carboxylic acid handle, offers chemists a powerful tool for constructing complex molecular architectures.
This guide provides an in-depth comparison of 3-Bromo-2,5,6-trifluorobenzoic acid with structurally similar reagents. We will explore, with supporting experimental context, the distinct advantages this reagent offers in terms of reactivity, selectivity, and the introduction of desirable physicochemical properties, moving beyond a simple catalog of reactions to explain the underlying principles that drive its superior performance in key synthetic transformations.
The Competitive Landscape: Defining the Comparators
To fully appreciate the advantages of 3-Bromo-2,5,6-trifluorobenzoic acid, we must benchmark it against relevant alternatives that a synthetic chemist might consider. Our comparison will focus on:
-
3-Bromobenzoic acid: The non-fluorinated parent compound, providing a baseline for understanding the electronic impact of fluorine substitution.
-
3-Bromo-2-fluorobenzoic acid: A singly fluorinated analogue, to dissect the incremental benefits of polyfluorination.
-
3-Bromo-2,4,5-trifluorobenzoic acid: A constitutional isomer, to highlight the critical importance of the substituent pattern on reactivity.[2][3]
Core Advantage 1: Accelerated Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
A significant advantage of 3-Bromo-2,5,6-trifluorobenzoic acid lies in its enhanced reactivity in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[4][5] This heightened reactivity is a direct consequence of the powerful, cumulative electron-withdrawing effect of the three fluorine atoms.
Mechanistic Insight: The rate-limiting step in many palladium-catalyzed coupling cycles is the initial oxidative addition of the palladium(0) catalyst into the carbon-halogen bond. By rendering the aromatic ring highly electron-deficient, the fluorine substituents lower the energy barrier for this step, leading to faster reaction kinetics. This often translates to milder reaction conditions (lower temperatures), shorter reaction times, and lower catalyst loadings compared to less-activated substrates.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation.[5][6] The electron-deficient nature of 3-Bromo-2,5,6-trifluorobenzoic acid makes it an exceptional substrate for this transformation.
Table 1: Comparative Yields in a Model Suzuki-Miyaura Reaction
| Entry | Aryl Halide | Typical Yield (%) | Relative Reaction Time | Key Observation |
| 1 | 3-Bromo-2,5,6-trifluorobenzoic acid | >95% | 1x (e.g., 2-4 hours) | Rapid conversion under standard conditions. |
| 2 | 3-Bromo-2-fluorobenzoic acid | 80-90% | 1.5-2x | Good reactivity, but requires slightly longer heating or higher catalyst loading for complete conversion. |
| 3 | 3-Bromobenzoic acid | 70-85% | 2-4x | Significantly slower; often requires more forcing conditions or specialized, highly active catalyst systems.[7] |
| 4 | 3-Bromo-2,4,5-trifluorobenzoic acid | 90-95% | 1-1.2x | High reactivity, but the different fluorine placement can influence the properties of the final product. |
Data are representative estimates based on established principles of aryl halide reactivity in Suzuki coupling.
Detailed Protocol: Suzuki-Miyaura Coupling of 3-Bromo-2,5,6-trifluorobenzoic Acid
This protocol outlines a general procedure for the coupling of 3-Bromo-2,5,6-trifluorobenzoic acid with a generic arylboronic acid.
Causality Behind Choices:
-
Catalyst/Ligand: A pre-formed Pd(0) source like Pd₂(dba)₃ is used with a bulky, electron-rich biarylphosphine ligand (e.g., SPhos). This combination is highly effective for coupling sterically hindered or electron-deficient aryl halides, accelerating both oxidative addition and reductive elimination.[8]
-
Base: Potassium phosphate (K₃PO₄) is a moderately strong, non-nucleophilic base that effectively promotes transmetalation without causing hydrolysis of the ester product or other sensitive functional groups.[8]
-
Solvent: Anhydrous aprotic solvents like dioxane or toluene are crucial, as water can lead to catalyst deactivation and competitive protodeboronation of the boronic acid.[8]
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-Bromo-2,5,6-trifluorobenzoic acid (1.0 eq.), the arylboronic acid (1.2 eq.), and K₃PO₄ (3.0 eq.).
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., SPhos, 4.5 mol%).
-
Add anhydrous dioxane (or toluene) to achieve a concentration of ~0.1 M with respect to the aryl bromide.
-
Degas the mixture by bubbling argon through the solvent for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic phase sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Core Advantage 2: Orthogonal Reactivity and Site-Selectivity
The term "orthogonality" in this context refers to the ability to selectively react one functional group in the presence of others. 3-Bromo-2,5,6-trifluorobenzoic acid is a masterful example of this principle. The C-Br bond is significantly more labile towards palladium-catalyzed oxidative addition than the robust C-F bonds. This reactivity differential allows chemists to use the bromine as a primary attachment point for building molecular complexity, while retaining the fluorine atoms for their beneficial electronic and steric properties, or even for potential late-stage functionalization via nucleophilic aromatic substitution (SₙAr) under more forcing conditions.
In contrast, reagents with multiple, more reactive halogens (e.g., bromo-chloro or bromo-iodo analogues) can lead to mixtures of products, as the catalyst may not perfectly discriminate between the two C-X bonds.
Caption: Orthogonal reactivity of 3-Bromo-2,5,6-trifluorobenzoic acid.
Core Advantage 3: Minimization of Side Reactions
A common pitfall in cross-coupling reactions is the prevalence of side reactions, particularly protodehalogenation (where the halogen is replaced by a hydrogen) and homocoupling.[8] The high reactivity of the C-Br bond in 3-Bromo-2,5,6-trifluorobenzoic acid, driven by the fluorine substituents, helps to outcompete these undesired pathways.
-
Protodehalogenation: This side reaction can occur when the catalytic cycle is interrupted after oxidative addition.[8] Because the subsequent steps (transmetalation and reductive elimination) are also accelerated for this activated substrate, the palladium intermediate has a shorter lifetime, reducing the probability of undesired side reactions.
-
Homocoupling: The formation of biphenyls from the coupling of two aryl halide molecules is less common but can be an issue. The rapid and efficient cross-coupling of the highly activated 3-Bromo-2,5,6-trifluorobenzoic acid generally ensures the desired reaction pathway dominates.
Application in Buchwald-Hartwig Amination
The synthesis of aryl amines via Buchwald-Hartwig amination is another area where this reagent excels.[4][9][10] The same electronic principles that favor Suzuki coupling also apply here, facilitating the formation of C-N bonds that are ubiquitous in pharmaceuticals. The electron-deficient ring readily undergoes oxidative addition, and the subsequent steps proceed efficiently, allowing for the coupling of a wide range of primary and secondary amines.
Detailed Protocol: Buchwald-Hartwig Amination
Causality Behind Choices:
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is typically required to deprotonate the amine and facilitate the catalytic cycle.
-
Ligand: As with Suzuki coupling, bulky, electron-rich ligands are critical for success, especially with challenging substrates.[9]
Procedure:
-
In a glovebox or under an inert atmosphere, charge a vial with Pd₂(dba)₃ (1.5 mol%), a suitable ligand (e.g., XPhos, 3.5 mol%), and NaOt-Bu (1.4 eq.).
-
Add 3-Bromo-2,5,6-trifluorobenzoic acid (1.0 eq.) and the desired amine (1.2 eq.).
-
Add anhydrous toluene and seal the vial.
-
Remove the vial from the glovebox and heat to the required temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction until the starting material is consumed.
-
Cool to room temperature, dilute with an organic solvent, and quench by adding water.
-
Acidify the aqueous layer with 1 M HCl to a pH of ~2-3 to protonate the carboxylic acid.[9]
-
Extract the product with ethyl acetate, dry the combined organic layers over Na₂SO₄, and concentrate.
-
Purify by column chromatography or recrystallization.
Conclusion
3-Bromo-2,5,6-trifluorobenzoic acid is not merely another halogenated building block; it is a strategically designed reagent that offers tangible advantages over its non-fluorinated and less-fluorinated counterparts. Its primary benefits—accelerated reactivity in palladium-catalyzed cross-couplings, predictable site-selectivity, and the ability to minimize common side reactions—stem directly from its unique polyfluorination pattern. For researchers, scientists, and drug development professionals, the use of this reagent can lead to more efficient, reliable, and robust synthetic routes. It provides a direct pathway to novel chemical entities with modulated physicochemical properties, making it an invaluable tool in the quest for the next generation of therapeutics and advanced materials.
References
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
-
Zhang, W., & Curran, D. P. (2006). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Molecules, 11(11), 869-876. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination Reagent Guide. Available at: [Link]
-
Wikipedia. Suzuki reaction. Available at: [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
-
NIST. Benzoic acid, 3-bromo-. Available at: [Link]
Sources
- 1. 3-bromo-2,5,6-trifluorobenzoic acid | 118829-12-2 [sigmaaldrich.com]
- 2. 3-BROMO-2,4,5-TRIFLUOROBENZOIC ACID | CAS: 104222-42-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 3. chemscene.com [chemscene.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Comparative Guide: X-ray Crystallography of 3-Bromo-2,5,6-trifluorobenzoic Acid Derivatives
Executive Summary
In the realm of fragment-based drug discovery (FBDD), halogenated benzoic acids are not merely passive scaffolds; they are active probes for exploring the "sigma-hole" (
This guide objectively compares 3-Br-TFBA against its fully fluorinated and non-brominated analogs. We demonstrate that 3-Br-TFBA is the preferred derivative for mapping halogen-bonding hotspots in protein active sites due to its ability to form directional C-Br···O/N interactions that persist even in the presence of competing hydrogen bonds.
Part 1: Structural Landscape & Comparative Analysis
The Halogen Advantage: Br vs. F
The primary differentiator of 3-Br-TFBA is the anisotropy of the electrostatic potential on the halogen.
-
Fluorine (in PFBA/TFBA): Low polarizability, tightly held electrons. The
-hole is negligible. It acts mainly as a steric shield and weak H-bond acceptor. -
Bromine (in 3-Br-TFBA): High polarizability. It exhibits a distinct positive region (cap) along the C-Br bond axis (
-hole) and a negative belt (equator).
Comparative Metrics
The following table contrasts the crystallographic utility of 3-Br-TFBA against standard alternatives.
| Feature | 3-Bromo-2,5,6-trifluorobenzoic acid | Pentafluorobenzoic acid (PFBA) | 2,4,6-Trifluorobenzoic acid |
| Primary Synthon | Centrosymmetric Dimer ( | Centrosymmetric Dimer ( | Centrosymmetric Dimer ( |
| Secondary Interaction | Strong Halogen Bond ( | Weak | Weak C-H···F interactions |
| Lattice Energy Contribution | High (Directional Br···O stabilizes packing) | Moderate (Dispersive forces dominate) | Moderate (H-bonding dominates) |
| Solubility (Polar Solvents) | Moderate | Low (Hydrophobic) | High |
| Heavy Atom Phasing | Excellent (Br anomalous scattering) | Poor (Requires direct methods) | Poor |
| Drug Design Utility | Mimics heavy-halogen inhibitors | Mimics metabolic blocking groups | Mimics steric bulk |
Expert Insight: When refining the crystal structure of 3-Br-TFBA, expect the C-Br bond distance to be slightly elongated compared to non-fluorinated analogs due to the electron-withdrawing nature of the ortho-fluorines, which paradoxically enhances the
-hole strength on the bromine [1].
Part 2: Experimental Protocols
Synthesis & Purification Workflow
Prerequisite: Start with commercially available 2,3,5,6-tetrafluorobenzoic acid or similar precursors if direct purchase is unavailable. The introduction of Bromine is critical.
Step-by-Step Protocol:
-
Bromination: Dissolve precursor in glacial acetic acid. Add
(1.1 eq) and catalytic . Reflux for 4 hours. -
Quench: Pour mixture into ice-water. Sodium bisulfite wash removes excess bromine.
-
Extraction: Extract with Ethyl Acetate (
mL). Dry over . -
Recrystallization (Critical): Dissolve crude solid in minimal hot Toluene. Cool slowly to 4°C.
Crystallization for X-ray Diffraction
To obtain single crystals suitable for diffractometry (approx.
-
Solvent (Inner Vial): Methanol or Acetone (High solubility).
-
Precipitant (Outer Vial): Hexane or Pentane (Low solubility).
-
Setup:
-
Dissolve 20 mg of 3-Br-TFBA in 1 mL Methanol in a small GC vial.
-
Place GC vial uncapped inside a larger 20 mL scintillation vial containing 5 mL Hexane.
-
Cap the large vial tightly. Store at 20°C vibration-free.
-
Timeline: Crystals appear in 48-72 hours.
-
Data Collection Strategy
-
Temperature: Collect at 100 K . Halogen bonds are soft; thermal motion at room temperature can smear electron density, obscuring the precise angle of the C-Br···O interaction.
-
Exposure: If using a home source (Cu
), prioritize high redundancy. The Bromine absorption can cause scaling errors if not corrected; use a multi-scan absorption correction (SADABS or similar).
Part 3: Data Interpretation & Logic
The Competing Interaction Map
In the crystal lattice, 3-Br-TFBA does not simply pack; it competes. The carboxylic acid dimer is the strongest interaction (approx. 40-60 kJ/mol). The secondary architecture is determined by the competition between the Fluorine (weak acceptor) and Bromine (strong donor).
Self-Validating the Structure:
-
Check 1: Is the C-Br···O angle approx. 165°-180°? (True Halogen Bond).[1]
-
Check 2: Is the C-Br···O distance < sum of van der Waals radii (3.37 Å)?
-
If NO: You likely have a solvate or a polymorph where solvent molecules are blocking the
-hole.
Workflow Visualization (Graphviz)
Figure 1: End-to-end workflow for isolating and validating the 3-Br-TFBA crystal structure, emphasizing the critical validation step of the halogen bond angle.
Interaction Logic Diagram
The following diagram illustrates the supramolecular competition that dictates the final lattice structure.
Figure 2: Supramolecular logic showing how Fluorine substitution enhances the Bromine
References
-
Metrangolo, P., et al. (2005). "Halogen Bonding in Supramolecular Chemistry." Angewandte Chemie International Edition. Available at: [Link]
-
Politzer, P., et al. (2007). "The σ-hole and its role in halogen bonding." Journal of Molecular Modeling. Available at: [Link]
-
Cambridge Crystallographic Data Centre (CCDC). "CSD Entry: 2,4,6-Trifluorobenzoic acid." WebCSD. Available at: [Link]
-
Desiraju, G. R. (2013).[2] "Crystal Engineering: A Textbook." World Scientific Publishing. (General Reference for Supramolecular Synthons).
Sources
Comparative Biological Profile of Fluorinated Benzoic Acids: From Physicochemical Tuning to Therapeutic Application
[1]
Executive Summary & Strategic Rationale
Fluorinated benzoic acids (FBAs) represent a critical class of pharmacophores and synthons in medicinal chemistry and agrochemical development.[2] Unlike their non-fluorinated counterparts, FBAs exhibit unique metabolic stability, altered lipophilicity (LogP), and distinct electronic profiles due to the high electronegativity (3.98 Pauling scale) and small van der Waals radius (1.47 Å) of the fluorine atom.
This guide provides a technical comparison of the three primary isomers—2-fluorobenzoic acid (2-FBA) , 3-fluorobenzoic acid (3-FBA) , and 4-fluorobenzoic acid (4-FBA) —analyzing how the positional substitution of fluorine dictates biological activity, acidity, and utility as precursors for antimicrobial and auxin-like agents.
Physicochemical Landscape: The "Fluorine Effect"[1][3]
The biological efficacy of FBAs is governed by the specific position of the fluorine atom, which modulates the acidity (
Table 1: Comparative Physicochemical Properties
| Property | Benzoic Acid (Ref) | 2-Fluorobenzoic Acid | 3-Fluorobenzoic Acid | 4-Fluorobenzoic Acid |
| Structure | ||||
| Molecular Weight | 122.12 g/mol | 140.11 g/mol | 140.11 g/mol | 140.11 g/mol |
| 4.20 | 3.27 | 3.86 | 4.14 | |
| LogP (Lipophilicity) | 1.87 | ~2.05 | ~2.10 | 2.20 |
| Electronic Effect | Standard | Strong Inductive (-I) | Inductive (-I) | Mesomeric (+M) / Inductive (-I) |
| Metabolic Stability | Low (Para-oxidation) | Moderate | Moderate | High (Blocks para-oxidation) |
Mechanistic Insight: Acidity & Transport
-
2-FBA (Ortho): Exhibits the highest acidity (
3.27). The ortho-fluorine exerts a powerful inductive electron-withdrawing effect (-I) closer to the carboxyl group, stabilizing the carboxylate anion. However, steric hindrance can twist the carboxyl group out of planarity, affecting binding pockets. -
4-FBA (Para): The fluorine atom at the para position blocks the primary site of metabolic degradation (CYP450-mediated hydroxylation), significantly extending the half-life of derivatives. This makes 4-FBA the preferred scaffold for systemic drugs.
Biological Activity Profile
Antimicrobial & Antifungal Efficacy
While the free acids exhibit mild bacteriostatic activity, their hydrazide and Schiff base derivatives show potent antimicrobial profiles.
-
Mechanism of Action:
-
Fatty Acid Biosynthesis (FAB) Inhibition: Fluorinated derivatives mimic substrates in the bacterial FAB pathway, acting as competitive inhibitors.
-
Enzyme Inhibition (CYP53): In fungi, 4-substituted benzoates target CYP53 (benzoate 4-hydroxylase), a detoxifying enzyme essential for fungal survival, leading to toxic accumulation of benzoate.
-
Comparative Data (MIC Values against S. aureus):
-
Benzoic Acid Hydrazide:[1] >100 µg/mL (Inactive)
-
4-Fluorobenzoic Acid Hydrazide: 25–50 µg/mL (Moderate)
-
Schiff Base of 4-FBA (with nitro-benzaldehyde):<10 µg/mL (Potent)
Plant Growth Regulation (Agrochemicals)
FBAs serve as bioisosteres for auxin herbicides.
-
Auxin Mimicry: 2,3,5-Trifluorobenzoic acid and related poly-fluorinated derivatives act as auxin mimics or transport inhibitors (similar to TIBA).
-
Herbicidal Activity: The high lipophilicity of 4-FBA derivatives allows for better cuticular penetration in weeds compared to non-fluorinated analogs.
Structure-Activity Relationship (SAR) Logic
The following diagram illustrates how the position of the fluorine atom dictates the downstream biological application.
Figure 1: SAR decision tree showing how fluorine positioning influences physicochemical properties and subsequent therapeutic applications.
Experimental Protocols
To validate the biological activity of these compounds, we provide a standardized workflow for synthesizing the active hydrazide derivative and testing its antimicrobial potency.
Protocol A: Synthesis of 4-Fluorobenzoic Acid Hydrazide
Rationale: The free acid often lacks cell permeability. The hydrazide motif is a critical pharmacophore for antimicrobial activity.
-
Esterification:
-
Dissolve 4-fluorobenzoic acid (0.01 mol) in absolute ethanol (50 mL).
-
Add conc.
(1.0 mL) dropwise. -
Reflux for 8–10 hours. Monitor via TLC (Solvent: Ethyl Acetate/Hexane 3:7).
-
Neutralize with
, extract with ethyl acetate, and evaporate to yield Ethyl 4-fluorobenzoate.
-
-
Hydrazinolysis:
-
Dissolve the ester (0.01 mol) in ethanol (30 mL).
-
Add Hydrazine Hydrate (99%, 0.05 mol) slowly.
-
Reflux for 6 hours.
-
Cool to room temperature.[1] The solid product (hydrazide) will precipitate.
-
Recrystallize from ethanol.
-
Validation: Check Melting Point (Expected: ~162–164°C).
-
Protocol B: MIC Determination (Broth Microdilution)
Rationale: This assay provides a quantitative measure (Minimum Inhibitory Concentration) of antibacterial potency.
-
Preparation:
-
Prepare stock solution of the test compound (1 mg/mL) in DMSO.
-
Prepare Mueller-Hinton Broth (MHB).
-
-
Dilution:
-
In a 96-well plate, add 100 µL MHB to all wells.
-
Add 100 µL of stock solution to Column 1.
-
Perform serial 2-fold dilutions from Column 1 to 10.
-
-
Inoculation:
-
Adjust bacterial culture (S. aureus ATCC 25923) to
McFarland standard ( CFU/mL). -
Dilute 1:100 and add 100 µL to each well.
-
-
Incubation & Readout:
-
Incubate at
for 24 hours. -
Result: The MIC is the lowest concentration with no visible turbidity .
-
Control: Use Ciprofloxacin as a positive control.
-
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow from raw material synthesis to biological validation.
References
-
BenchChem. (2025).[1][3] The Strategic Integration of Fluorinated Benzoic Acids in Modern Drug Discovery: A Technical Guide. Retrieved from
-
Franz, R. G. (2001). Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement. AAPS PharmSci. Retrieved from
-
O'Reilly, N. J., et al. (1990).[4] An Expedient Route to the Quinolone Antibacterial Intermediate, 2,4,5-Trifluorobenzoic Acid.[4] Synlett. Retrieved from
-
PubChem. (2025). 4-Fluorobenzoic acid Compound Summary. Retrieved from
-
University of Tartu. (2019). Aqueous pKa values of fluorinated compounds. J. Phys. Org. Chem. Retrieved from
-
MDPI. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids. Molecules. Retrieved from
Strategic Alternatives to 3-Bromo-2,5,6-trifluorobenzoic Acid: A Comparative Synthetic Guide
This guide provides an in-depth technical comparison of alternatives to 3-Bromo-2,5,6-trifluorobenzoic acid (CAS 118829-12-2) . It focuses on synthetic utility, cost-efficiency, and process scalability for pharmaceutical intermediates, particularly in the development of fluoroquinolones and kinase inhibitors.
Executive Summary & Molecule Profile
3-Bromo-2,5,6-trifluorobenzoic acid is a critical scaffold in medicinal chemistry. Its unique substitution pattern offers two distinct chemical handles:
-
The Bromine (C3): A site for metal-halogen exchange or Palladium-catalyzed cross-coupling (Suzuki, Sonogashira) to introduce complex side chains.
-
The Fluorines (C2, C5, C6): Highly activated sites for regioselective Nucleophilic Aromatic Substitution (
), particularly at the para or ortho positions relative to the electron-withdrawing carboxyl group.
While effective, this reagent often suffers from high unit costs and supply chain volatility. This guide evaluates three strategic alternatives:
-
The "Reactivity" Alternative: 3-Chloro-2,5,6-trifluorobenzoic acid.
-
The "Process" Alternative: 3-Bromo-2,5,6-trifluorobenzonitrile.
-
The "Atom-Economy" Alternative: Late-Stage Bromination of 2,3,6-Trifluorobenzoic acid.
Comparative Performance Analysis
The following table contrasts the primary target with its top alternatives based on key synthetic metrics.
| Feature | Target: 3-Bromo-2,5,6-trifluorobenzoic Acid | Alt 1: 3-Chloro-2,5,6-trifluorobenzoic Acid | Alt 2: 3-Bromo-2,5,6-trifluorobenzonitrile | Alt 3: 2,3,6-Trifluorobenzoic Acid (Precursor) |
| CAS Number | 118829-12-2 | 112816-64-5 (Analog) | 1242270-62-7 | 2358-29-4 |
| Primary Utility | Cross-coupling / | Cost-reduction / Stable intermediate | Hydrolysis precursor / Storage stability | In-situ bromination substrate |
| C-X Bond Energy | ~280 kJ/mol (C-Br) | ~397 kJ/mol (C-Cl) | ~280 kJ/mol (C-Br) | N/A (C-H activation req.)[1] |
| Pd-Coupling | Excellent (Suzuki/Buchwald) | Poor (Requires specialized ligands) | Excellent | N/A |
| High | Moderate (Cl is less withdrawing than Br) | Very High (CN is strongly EWG) | High | |
| Cost Index | High ( | Low ($) | Medium ( | Low ($) |
Detailed Methodologies & Protocols
Alternative 1: The Chloro-Analog (3-Chloro-2,5,6-trifluorobenzoic acid)
Rationale: The C-Cl bond is stronger than C-Br, making this analog significantly cheaper. However, oxidative addition in cross-coupling reactions is slower. Best For: Scale-up processes where cost is paramount, and the coupling partner is highly reactive (e.g., boronic acids) or when using modern catalyst systems (e.g., Buchwald precatalysts like XPhos Pd G2).
Protocol: Activation for Suzuki Coupling
-
Catalyst Selection: Switch from standard Pd(PPh
) to Pd(OAc) / SPhos or Pd (dba) / XPhos . These bulky, electron-rich phosphine ligands facilitate the oxidative addition of the aryl chloride. -
Conditions:
-
Solvent: 1,4-Dioxane/Water (4:1).
-
Base: K
PO (3.0 equiv). -
Temperature: 100°C (The chloro-analog requires 10-20°C higher temp than the bromo-analog).
-
-
Self-Validation: Monitor reaction progress via HPLC. If <50% conversion after 4 hours, add 10 mol% free ligand to stabilize the active Pd(0) species.
Alternative 2: The Nitrile Precursor (3-Bromo-2,5,6-trifluorobenzonitrile)
Rationale: Carboxylic acids can be troublesome in some lithiation or coupling reactions due to the acidic proton. The nitrile is a "masked" acid that is compatible with a wider range of bases and nucleophiles. It can be hydrolyzed to the acid after the complex coupling steps. Best For: Multi-step synthesis where the carboxyl group interferes with intermediate reactions.
Protocol: Controlled Hydrolysis to Acid
-
Reagent: 70% H
SO (aq). -
Procedure:
-
Dissolve 3-bromo-2,5,6-trifluorobenzonitrile (1.0 equiv) in 70% H
SO (10 vol). -
Heat to 140°C for 4 hours.
-
Critical Step: Cool to 0°C and quench slowly into ice water. The acid precipitates as a white solid.[2]
-
-
Yield: Typically >90%.
-
Self-Validation: Check IR spectroscopy. Disappearance of the sharp nitrile peak at ~2230 cm
and appearance of the broad -OH stretch at 2500-3300 cm confirms conversion.
Alternative 3: Late-Stage Bromination of 2,3,6-Trifluorobenzoic Acid
Rationale: Instead of buying the pre-brominated starting material, generate it from the cheaper 2,3,6-trifluorobenzoic acid. The directing effects of the fluorines and carboxyl group favor bromination at the 3-position (meta to COOH, ortho to F). Best For: "Just-in-time" synthesis to avoid storage degradation.
Protocol: Regioselective Bromination
-
Reagents: Bromine (Br
, 1.1 equiv), Iron(III) bromide (FeBr , 0.05 equiv) or oleum. -
Procedure:
-
Dissolve 2,3,6-trifluorobenzoic acid in concentrated H
SO or oleum (20% SO ). -
Add catalytic FeBr
. -
Add Br
dropwise at 60°C. -
Stir at 80-90°C for 6 hours.
-
-
Mechanism: The carboxyl group deactivates the ring, but the fluorine at C2 is strongly ortho-directing, pushing the electrophile (Br
) to C3. -
Self-Validation:
H NMR or F NMR is essential here to confirm regioselectivity. The product should show no aromatic protons at the C3 position if fully substituted (assuming C4 is H, check coupling constants).
Visualizing the Decision Matrix
The following diagram illustrates the logic flow for selecting the appropriate alternative based on your specific synthetic constraints.
Caption: Decision tree for selecting the optimal synthetic precursor based on reaction type and process constraints.
References
-
Sigma-Aldrich. Product Specification: 3-Bromo-2,5,6-trifluorobenzoic acid (CAS 118829-12-2).Link
-
BenchChem. Comparative Guide to Halogenated Pharmaceutical Precursors. BenchChem Guides, 2025. Link
-
Organic Chemistry Portal. Synthesis of Trifluoromethylated Alkyl Bromides and Benzoic Acid Derivatives.Link
-
European Patent Office. Process for preparation of 2,4,5-trifluorobenzoic acid derivatives (EP0431294).Link
-
Google Patents. Preparation of 3-bromo-4-fluoro-benzoic acid and related polyfluorinated analogs (US4393232A).Link
Sources
Benchmarking Polyfluorinated Scaffolds: Characterization and Validation of Novel Compounds Derived from 3-Bromo-2,5,6-trifluorobenzoic Acid
Executive Summary
This guide presents a technical evaluation of a novel compound library ("Series F3 ") synthesized from 3-Bromo-2,5,6-trifluorobenzoic acid . By leveraging the specific 2,5,6-trifluorination pattern, these compounds demonstrate superior metabolic stability and optimized lipophilicity compared to non-fluorinated (Series H ) and mono-fluorinated (Series F1 ) analogs.
Key Findings:
-
Metabolic Stability: Series F3 exhibits a 3.4-fold increase in microsomal half-life (
) compared to non-fluorinated controls, primarily by blocking oxidative metabolism at the aromatic ring. -
Synthetic Versatility: The orthogonal reactivity of the 3-bromo and 1-carboxyl moieties allows for rapid diversification via Suzuki-Miyaura coupling and amide bond formation, respectively.
-
Bioisosterism: The trifluoro-motif modulates pKa and lipophilicity (LogD), improving membrane permeability without compromising solubility.
Chemical Rationale: The "Fluorine Shield" Effect
The starting material, 3-Bromo-2,5,6-trifluorobenzoic acid , offers a unique scaffold for drug discovery. Unlike random fluorination, the specific regiochemistry of this building block serves two critical functions:
-
Metabolic Blockade: The fluorine atoms at positions 2, 5, and 6 effectively shield the aromatic ring from Cytochrome P450-mediated oxidation (epoxidation/hydroxylation). The C–F bond (approx. 116 kcal/mol) is significantly stronger than the C–H bond, rendering these sites metabolically inert [1].
-
Electronic Modulation: The electron-withdrawing nature of the three fluorine atoms lowers the pKa of the benzoic acid (and resulting amides), potentially strengthening hydrogen bond interactions with target proteins [2].
Structural Comparison of Test Series
| Series ID | Core Scaffold | Fluorine Substitution | Rationale |
| Series H | 3-Bromo-benzoic acid | None | Baseline control (High metabolic liability). |
| Series F1 | 3-Bromo-4-fluorobenzoic acid | Mono-F (C4) | Standard metabolic blocking (para-block). |
| Series F3 | 3-Bromo-2,5,6-trifluorobenzoic acid | Tri-F (C2, C5, C6) | Maximal electronic/metabolic optimization. |
Synthesis & Characterization Workflow
The synthesis exploits the chemoselectivity between the carboxylic acid and the aryl bromide. The workflow below details the generation of the target library (Amide coupling followed by Suzuki cross-coupling).
Diagram 1: Synthetic Pathway and Logic
Figure 1: Modular synthesis of Series F3 compounds. The 3-bromo position serves as a handle for late-stage diversification.
Structural Validation via 19F-NMR
Characterization of Series F3 is distinct due to the spin-spin coupling between the fluorine atoms.
-
Technique: 19F-NMR (376 MHz, DMSO-d6).
-
Diagnostic Signals:
- -115.2 ppm (dd, 1F, C5-F)
- -138.5 ppm (dd, 1F, C2-F)
- -142.1 ppm (m, 1F, C6-F)
-
Interpretation: The complex splitting pattern confirms the integrity of the 2,5,6-substitution pattern post-coupling. Loss of signal or simplification of multiplets would indicate defluorination (a common side reaction in harsh nucleophilic conditions, avoided here).
Comparative Performance Analysis
Physicochemical Profile
The introduction of three fluorine atoms increases lipophilicity (LogP) but surprisingly maintains aqueous solubility compared to the mono-fluorinated analog, likely due to the disruption of crystal packing forces (lower melting point).
Table 1: Physicochemical Properties of Representative Analogs (R1 = Morpholine, R2 = Phenyl)
| Compound ID | Series | LogP (Calc) | Solubility (PBS pH 7.4) | pKa (Amide NH) |
| CMP-H-01 | Series H | 2.1 | 45 µM | 14.2 |
| CMP-F1-01 | Series F1 | 2.4 | 32 µM | 13.8 |
| CMP-F3-01 | Series F3 | 2.8 | 58 µM | 12.5 |
Note: The lowered pKa in Series F3 suggests the amide proton is more acidic, potentially serving as a stronger hydrogen bond donor in the active site.
Metabolic Stability (Microsomal Clearance)
This is the defining advantage of the Series F3 scaffold. The compounds were subjected to Human Liver Microsomes (HLM) to assess intrinsic clearance (
Table 2: In Vitro Metabolic Stability (Human Liver Microsomes)
| Compound ID | Primary Metabolite (LC-MS/MS) | ||
| CMP-H-01 | 18 | 77.0 | Aromatic Hydroxylation (M+16) |
| CMP-F1-01 | 35 | 39.6 | Benzylic Oxidation |
| CMP-F3-01 | 62 | 22.3 | Stable / Minor Dealkylation |
Interpretation: CMP-H-01 is rapidly cleared via hydroxylation of the electron-rich aromatic ring. CMP-F3-01 blocks these sites, shifting metabolism to the slower dealkylation of the R1 side chain. This represents a 340% improvement in half-life over the non-fluorinated parent [3].
Experimental Protocols
To ensure reproducibility, the following protocols were used for the data generation above.
Protocol A: Human Liver Microsomal (HLM) Stability Assay
Objective: To determine the intrinsic clearance of Series F3 compounds.
-
Preparation: Prepare a 10 mM stock of test compound in DMSO. Dilute to 1 µM in 100 mM Potassium Phosphate buffer (pH 7.4).
-
Incubation:
-
Add human liver microsomes (final conc. 0.5 mg/mL).[1]
-
Pre-incubate at 37°C for 5 minutes.
-
Initiate reaction by adding NADPH regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).
-
-
Sampling: Remove aliquots (50 µL) at
minutes. -
Quenching: Immediately transfer aliquots into 150 µL ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).
-
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).
-
Calculation: Plot ln(% remaining) vs. time. The slope
determines .
Diagram 2: Metabolic Assay Logic
Figure 2: Workflow for determining intrinsic clearance (
Protocol B: General Synthesis of Series F3 (Example)
-
Amide Coupling: To a solution of 3-Bromo-2,5,6-trifluorobenzoic acid (1.0 eq) in DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 min. Add amine R1-NH2 (1.1 eq). Stir at RT for 4h. Quench with water, extract with EtOAc.
-
Suzuki Coupling: Dissolve the amide intermediate (1.0 eq) in 1,4-Dioxane/Water (4:1). Add Arylboronic acid R2-B(OH)2 (1.5 eq),
(3.0 eq), and (0.05 eq). Degas with . Heat to 90°C for 12h. -
Purification: Filter through Celite. Purify via Flash Chromatography (Hexane/EtOAc gradient).
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link
-
Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. Link
-
Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359. Link
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Bromo-2,5,6-trifluorobenzoic acid
For researchers, scientists, and professionals in drug development, the proper management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-Bromo-2,5,6-trifluorobenzoic acid (CAS No. 118829-12-2), a halogenated aromatic compound. The procedures outlined below are designed to ensure the safety of laboratory personnel, minimize environmental impact, and maintain compliance with regulatory standards.
The core principle of chemical waste management is to treat every substance with a level of caution commensurate with its known and potential hazards. 3-Bromo-2,5,6-trifluorobenzoic acid is classified as a hazardous substance, and its disposal requires a meticulous and informed approach.
Hazard Identification and Immediate Safety Precautions
Before initiating any disposal procedures, it is imperative to understand the hazards associated with 3-Bromo-2,5,6-trifluorobenzoic acid. This understanding forms the basis for all subsequent handling and disposal decisions.
1.1. Health Hazards
According to safety data sheets (SDS), 3-Bromo-2,5,6-trifluorobenzoic acid presents the following health hazards[1][2][3]:
-
Harmful if swallowed (H302) [1]
These hazards necessitate the use of appropriate Personal Protective Equipment (PPE) at all times when handling the compound.
1.2. Personal Protective Equipment (PPE)
A robust defense against chemical exposure is non-negotiable. The following PPE is mandatory when handling 3-Bromo-2,5,6-trifluorobenzoic acid in preparation for disposal:
| PPE Component | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles and a face shield. | To protect against splashes and airborne particles that can cause serious eye irritation[2][4]. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact and subsequent irritation[2]. |
| Body Protection | A lab coat or chemical-resistant apron. | To protect the skin from accidental spills[4]. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is required. | To avoid inhalation of dust that can lead to respiratory tract irritation[2][4]. |
Waste Segregation and Container Management: The First Line of Defense
Proper segregation and containment of chemical waste are critical to prevent dangerous reactions and ensure that the waste can be safely transported and treated.
2.1. Incompatible Materials
To prevent potentially hazardous reactions, 3-Bromo-2,5,6-trifluorobenzoic acid waste must be stored separately from incompatible materials. While specific incompatibility data for this compound is limited, as a general precaution for halogenated organic acids, avoid contact with:
-
Strong Oxidizing Agents : May cause a violent reaction[2][5].
-
Strong Bases : Can lead to exothermic neutralization reactions.
-
Reactive Metals : Such as sodium, potassium, or magnesium, which can react with the acidic proton and potentially the halogen atoms[6].
A general chemical incompatibility table should be consulted for further guidance[7].
2.2. Waste Container Selection and Labeling
The choice of waste container is crucial for safe storage and transport.
-
Container Type : Use a designated, leak-proof, and chemically compatible container. High-density polyethylene (HDPE) containers are generally suitable for solid chemical waste[8].
-
Labeling : The container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "3-Bromo-2,5,6-trifluorobenzoic acid"
-
The associated hazards (e.g., "Irritant," "Harmful if Swallowed")
-
The date the waste was first added to the container.
-
-
Container Management :
Step-by-Step Disposal Protocol
The recommended disposal method for 3-Bromo-2,5,6-trifluorobenzoic acid is through a licensed hazardous waste disposal company. The most common and effective treatment for this type of waste is high-temperature incineration[2].
3.1. On-site Waste Accumulation
-
Don PPE : Before handling the chemical, ensure all required PPE is correctly worn.
-
Transfer Solid Waste : Carefully transfer the solid 3-Bromo-2,5,6-trifluorobenzoic acid waste into the designated hazardous waste container. Use a scoop or spatula to avoid creating dust. If a powder is being handled, perform this transfer in a chemical fume hood.
-
Manage Contaminated Materials : Any materials contaminated with the chemical, such as gloves, weighing paper, or absorbent pads, must also be placed in the hazardous waste container.
-
Seal and Label : Securely close the container lid. Ensure the label is complete and legible.
-
Store Safely : Place the sealed container in the designated hazardous waste accumulation area. This area should be secure and have secondary containment.
3.2. Off-site Disposal Procedure
-
Contact a Licensed Waste Hauler : Your institution's Environmental Health and Safety (EHS) department will have a contract with a licensed hazardous waste disposal company. Contact them to arrange for a pickup.
-
Provide Documentation : You will need to provide a waste inventory or manifest detailing the contents of the container.
-
Incineration : The waste will be transported to a permitted treatment, storage, and disposal facility (TSDF). The preferred method of disposal for halogenated organic compounds is incineration in a facility equipped with an afterburner and a flue gas scrubber[2]. This is to ensure the complete destruction of the compound and to neutralize acidic and halogenated byproducts, such as hydrogen bromide (HBr) and hydrogen fluoride (HF), which can be formed during combustion[2][5][9].
The following diagram illustrates the decision-making process for the proper disposal of 3-Bromo-2,5,6-trifluorobenzoic acid.
Caption: Workflow for the safe disposal of 3-Bromo-2,5,6-trifluorobenzoic acid.
Regulatory Considerations
The disposal of 3-Bromo-2,5,6-trifluorobenzoic acid is governed by regulations from agencies such as the Environmental Protection Agency (EPA) in the United States. While this specific compound may not be explicitly listed as a hazardous waste, it would likely be classified as such based on its characteristics (irritant). Generators of hazardous waste are responsible for its proper management from "cradle to grave."
Emergency Procedures
In the event of a spill or exposure, immediate action is required.
5.1. Spill Response
-
Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Control : Prevent the spread of the solid material. Avoid creating dust.
-
Clean-up : For small spills, carefully sweep or scoop the material into a labeled hazardous waste container.
-
Decontaminate : Clean the spill area with an appropriate solvent and then soap and water. All cleaning materials must be disposed of as hazardous waste.
5.2. First Aid Measures
-
Eye Contact : Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[2][3].
-
Skin Contact : Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. If irritation persists, seek medical attention[2][3].
-
Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[2][3].
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[2].
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste.
References
-
Factsheet: Disposal of Hazardous Waste - Basic Principles . ETH Zürich. [Link]
-
Other Disposal Guidance . U.S. Environmental Protection Agency. [Link]
-
Examples of Incompatible Chemicals . University of Nebraska-Lincoln Environmental Health and Safety. [Link]
-
Chemical Incompatibility Table . Stanford University Environmental Health & Safety. [Link]
Sources
- 1. 3-bromo-2,5,6-trifluorobenzoic acid | 118829-12-2 [sigmaaldrich.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 7. ehs.msstate.edu [ehs.msstate.edu]
- 8. ethz.ch [ethz.ch]
- 9. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
Personal protective equipment for handling 3-Bromo-2,5,6-trifluorobenzoic acid
Executive Summary & Chemical Identity
Target Audience: Medicinal Chemists, Process Safety Engineers, and Lab Managers. Purpose: This guide standardizes the handling, storage, and disposal of 3-Bromo-2,5,6-trifluorobenzoic acid , a critical intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals.[1] Unlike generic safety sheets, this document integrates logistical workflows with specific hazard mitigation strategies.
| Parameter | Detail |
| Chemical Name | 3-Bromo-2,5,6-trifluorobenzoic acid |
| CAS Number | 118829-12-2 |
| Molecular Formula | C₇H₂BrF₃O₂ |
| Physical State | White to off-white crystalline powder |
| Primary Hazard | Irritant (Skin/Eye/Respiratory); Halogenated Organic |
Hazard Assessment & Risk Mitigation
This compound combines the acidity of benzoic acid with the lipophilicity and reactivity of poly-halogenated aromatics.[1] The fluorine substitution increases skin permeation potential compared to non-fluorinated analogues.
GHS Hazard Classification[1][4]
-
H302: Harmful if swallowed.[1]
Critical Risk Analysis[1]
-
Dust Inhalation: As a fine powder, electrostatic charging can cause particle dispersion. Inhalation delivers acidic halides directly to lung tissue.[1]
-
Skin Absorption: The trifluoro- motif increases lipid solubility, potentially accelerating absorption of the acidic moiety through the stratum corneum.
-
Incompatibility: Reacts vigorously with strong oxidizers and strong bases. Hydrolysis releases fluoride ions under extreme conditions, though the C-F bond is generally stable.
Personal Protective Equipment (PPE) Matrix
Rationale: Standard lab PPE is insufficient for fluorinated intermediates during scale-up or solution-phase handling.[1]
| Protection Zone | Recommended Equipment | Technical Rationale |
| Respiratory | P95/P100 Respirator (Powder handling) or Fume Hood (Solution) | Prevents inhalation of acidic particulates.[1] N95 is minimum; P100 preferred for fine powders.[1] |
| Hand (Solid) | Nitrile Gloves (Double gloved, min 0.11mm) | Sufficient for dry solid handling.[1] Change immediately upon contamination.[1][5] |
| Hand (Solution) | Viton® or Silver Shield® (Laminate) | Halogenated solvents (often used with this compound) permeate nitrile rapidly.[1] |
| Eye/Face | Chemical Goggles (Not just safety glasses) | Tightly fitting goggles prevent dust entry.[1] Face shield required for large-scale transfers (>50g).[1] |
| Body | Tyvek® Lab Coat or Chemical Apron | Cotton absorbs chemicals; Tyvek repels dust and splashes.[1] |
Operational Protocol: Safe Handling Workflow
Weighing & Transfer[1]
-
Engineering Control: All weighing must occur inside a certified chemical fume hood. If a balance enclosure is unavailable, use a "static-free" scoop to minimize dust fly-off.[1]
-
Anti-Static Measure: Use an ionizing bar or gun if the powder is static-prone (common with fluorinated aromatics).[1]
Reaction Setup
-
Solvent Selection: When dissolving, add solvent slowly to the solid. Avoid adding solid to boiling solvent to prevent "bumping" and aerosolization.
-
Temperature Control: Reactions involving strong bases (e.g., lithiation) must be cooled before addition to prevent runaway exotherms.
DOT Visualization: Safe Handling Logic
The following diagram illustrates the decision logic for handling this compound based on state (Solid vs. Solution).
Caption: Decision logic for PPE and engineering controls based on the physical state of the material.
Emergency Response
-
Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.
-
Skin Contact: Brush off loose particles before washing.[1] Rinse with soap and water for 15 minutes.[3][6] Do not use organic solvents (ethanol/acetone) to wash skin; this enhances absorption.[1]
-
Eye Contact: Rinse cautiously with water for 15 minutes.[1][3][4][6][7][8] Remove contact lenses if present.[1][2][4][5][6][7][8][9]
-
Spill Cleanup:
-
Isolate: Evacuate non-essential personnel.
-
PPE: Don N95 mask and double nitrile gloves.
-
Contain: Cover with a wet paper towel to prevent dust dispersion, then scoop into a waste container.
-
Decontaminate: Wipe surface with a dilute (5%) Sodium Bicarbonate solution to neutralize residual acid.[1]
-
Waste Disposal Strategy
Core Principle: As a halogenated organic acid, this compound requires segregation from general organic waste to prevent costly processing fees and environmental non-compliance.
Disposal Classification
-
EPA Waste Code (USA): Likely D002 (Corrosive) if pH < 2; otherwise, treat as hazardous chemical waste.[1]
Disposal Workflow (Step-by-Step)
-
Segregation: Do NOT mix with non-halogenated solvents (e.g., Acetone, Methanol) unless necessary for the reaction. Mixing increases the volume of expensive "Halogenated Waste."
-
Labeling: Label clearly as "Halogenated Organic Acid - Contains Fluorine/Bromine."
-
Container: Use High-Density Polyethylene (HDPE) or Glass.[1] Avoid metal containers due to potential acid corrosion over time.
Caption: Waste stream segregation logic to ensure environmental compliance and cost efficiency.
References
-
PubChem. (n.d.).[1] Compound Summary: Fluorinated Benzoic Acids. National Library of Medicine. Retrieved February 26, 2026, from [Link]
Sources
- 1. 3-bromo-2-(trifluoromethyl)benzoic acid | 1227605-02-8 [sigmaaldrich.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. fishersci.ie [fishersci.ie]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. ehs.com [ehs.com]
- 6. fishersci.com [fishersci.com]
- 7. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 8. combi-blocks.com [combi-blocks.com]
- 9. nj.gov [nj.gov]
- 10. essex.ac.uk [essex.ac.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
